1,1,1,3-Tetrafluoropropane
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,1,1,3-tetrafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F4/c4-2-1-3(5,6)7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFGXVGPSGJOBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870541 | |
| Record name | 1,1,1,3-Tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460-36-6 | |
| Record name | 1,1,1,3-Tetrafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=460-36-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,3-Tetrafluoropropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460366 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,3-Tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and purification of 1,1,1,3-tetrafluoropropane for laboratory use"
An In-depth Technical Guide for the Laboratory-Scale Synthesis and Purification of 1,1,1,3-Tetrafluoropropane (HFC-254fb)
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of high-purity this compound (HFC-254fb; CAS No. 460-36-6) for laboratory applications. The synthesis is achieved via a robust nucleophilic halogen exchange (Halex) reaction, starting from the commercially available precursor 3-chloro-1,1,1-trifluoropropane (HFC-253fb). This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and outlines rigorous purification and analytical validation techniques. It is intended for researchers, chemists, and drug development professionals requiring a reliable source of this fluorinated building block.
Introduction to this compound
This compound, also known as HFC-254fb, is a hydrofluorocarbon (HFC) belonging to the family of partially fluorinated alkanes. The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal and materials chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities.[1] While less common than its isomers, HFC-254fb serves as a valuable three-carbon synthon for introducing the -CH2CH2F or -CH2CHF- moieties in complex molecule synthesis.
This guide moves beyond a simple recitation of steps to explain the causality behind the chosen methodology. The described protocol is designed as a self-validating system, ensuring reproducibility and high purity of the final product.
Principles of Synthesis: Nucleophilic Halogen Exchange
The synthesis of this compound is most practically achieved in a laboratory setting via a nucleophilic substitution reaction, specifically a halogen exchange (Halex) fluorination. This method involves the displacement of the chlorine atom from 3-chloro-1,1,1-trifluoropropane (CF₃CH₂CH₂Cl) with a fluoride ion.
Rationale for Route Selection
The chosen precursor, HFC-253fb, possesses the correct carbon backbone and directs the fluorination to the desired terminal position. Alternative routes, such as the hydrofluorination of 3,3,3-trifluoropropene, would preferentially yield the isomeric 1,1,1,2-tetrafluoropropane (CF₃CHFCH₃) according to Markovnikov's rule, which dictates that the electrophile (H⁺) adds to the carbon atom with the greater number of hydrogen atoms.[1][2] The halogen exchange pathway circumvents this regioselectivity issue entirely.
Mechanism and Key Parameters
The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. A fluoride anion (F⁻) acts as the nucleophile, attacking the electrophilic carbon atom bonded to chlorine and displacing the chloride leaving group in a single concerted step.
Key considerations for a successful SN2 halogen exchange include:
-
Fluoride Source: Alkali metal fluorides, such as potassium fluoride (KF) and cesium fluoride (CsF), are the most common and cost-effective sources.[3] Their effectiveness is often limited by low solubility in organic solvents. Anhydrous, spray-dried KF is preferred to maximize surface area and reactivity.
-
Solvent: A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane) is crucial. These solvents are poor at solvating the fluoride anion, leaving it "naked" and highly nucleophilic, while effectively solvating the potassium counter-ion.[4]
-
Catalysis: To overcome solubility challenges and accelerate the reaction, a phase-transfer catalyst (PTC) is employed. Catalysts like 18-crown-6 or quaternary ammonium salts form a complex with the potassium ion, shuttling the KF salt into the organic phase and making the fluoride ion available for reaction.[3]
-
Competing Reactions: The primary side reaction is elimination (E2 mechanism), where the fluoride ion acts as a base, abstracting a proton and leading to the formation of 3,3,3-trifluoropropene. This is minimized by using aprotic solvents and maintaining a controlled temperature, as higher temperatures tend to favor elimination.[5]
Detailed Experimental Protocol: Synthesis
This protocol details the synthesis of this compound from 3-chloro-1,1,1-trifluoropropane using spray-dried potassium fluoride and a phase-transfer catalyst.
Materials and Equipment
| Reagent / Material | Grade / Specification |
| 3-Chloro-1,1,1-trifluoropropane (HFC-253fb) | ≥98% purity |
| Potassium Fluoride (KF) | Anhydrous, spray-dried |
| 18-Crown-6 | ≥99% purity |
| Sulfolane | Anhydrous, ≥99% |
| Equipment | Specification |
| 3-neck round-bottom flask | 500 mL, oven-dried |
| Reflux condenser with drying tube | - |
| Mechanical stirrer and thermocouple | - |
| Heating mantle | - |
| Gas-tight syringe | - |
Reaction Workflow Diagram
Step-by-Step Methodology
-
Preparation: Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or argon.
-
Charging the Reactor: To the 500 mL 3-neck flask, add spray-dried potassium fluoride (1.5 equivalents), 18-crown-6 (0.1 equivalents), and anhydrous sulfolane (approx. 2.5 mL per gram of HFC-253fb).
-
Causality: Using excess KF drives the reaction equilibrium towards the product. The phase-transfer catalyst is essential for solubilizing the KF in the organic medium.[3]
-
-
Setup: Equip the flask with a mechanical stirrer, a thermocouple, and a reflux condenser fitted with a drying tube. Purge the entire system with nitrogen.
-
Reaction Initiation: Begin vigorous stirring and heat the mixture to 120-130 °C.
-
Substrate Addition: Once the set temperature is stable, slowly add 3-chloro-1,1,1-trifluoropropane (1.0 equivalent) to the slurry via a gas-tight syringe or syringe pump over 1-2 hours.
-
Causality: Slow addition maintains control over the reaction exotherm and minimizes the instantaneous concentration of the substrate, which can help suppress elimination side reactions.
-
-
Reaction and Monitoring: Maintain the reaction temperature and continue vigorous stirring for 12-18 hours. The reaction progress can be monitored by carefully taking small aliquots, quenching them in water, and analyzing the organic components by Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete upon the disappearance of the starting material peak.
-
Product Isolation: After completion, cool the reaction vessel to room temperature. The volatile product is isolated by carefully pouring the reaction mixture onto an ice-water slurry and collecting the evolved gas in a cold trap cooled with a dry ice/acetone bath (-78 °C).
Principles of Purification
The crude product collected will primarily contain the desired this compound, along with unreacted starting material, the elimination byproduct 3,3,3-trifluoropropene, and potentially trace amounts of solvent. Purification is effectively achieved by fractional distillation, a technique that separates compounds based on differences in their boiling points.[5][6]
| Compound | Formula | Boiling Point (°C) | Role |
| 3,3,3-Trifluoropropene | CF₃CH=CH₂ | -16 to -18[7][8] | Elimination Byproduct |
| This compound | CF₃CH₂CH₂F | ~15 (Estimated) | Product |
| 3-Chloro-1,1,1-trifluoropropane | CF₃CH₂CH₂Cl | 45[9] | Starting Material |
Note: The boiling point of HFC-254fb is estimated based on structure-property relationships; it is expected to be significantly lower than the chlorinated precursor.
The significant difference in boiling points between the product and the starting material allows for efficient separation. The lower-boiling elimination byproduct will distill first, followed by the product, leaving the higher-boiling starting material and solvent behind.
Detailed Experimental Protocol: Purification
Purification Workflow Diagram
Step-by-Step Methodology
-
Washing: Allow the crude product from the cold trap to warm and bubble through a cold, dilute sodium bicarbonate solution to neutralize any trace acidic components.
-
Drying: Pass the gas stream through a drying tube packed with a suitable desiccant like anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Condensation: Re-condense the dried, neutralized product into a clean, pre-weighed distillation flask cooled in a dry ice/acetone bath.
-
Fractional Distillation Setup: Equip the flask with a vacuum-jacketed Vigreux or packed fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask cooled in a cold bath.
-
Distillation: Gently warm the distillation flask.
-
Fraction 1 (Fore-run): Collect the initial distillate that comes over at a low head temperature (below ~10 °C). This fraction will be enriched in the lower-boiling 3,3,3-trifluoropropene.
-
Fraction 2 (Product): As the head temperature stabilizes at the boiling point of the product (~15 °C), switch to a clean, pre-weighed receiving flask. Collect this main fraction.
-
End of Distillation: Stop the distillation when the head temperature begins to rise significantly, indicating that the higher-boiling starting material is beginning to distill.
-
-
Storage: The purified product should be stored in a sealed, pressure-rated cylinder in a cool, well-ventilated area.
Quality Control and Purity Analysis
The identity and purity of the final product must be confirmed using appropriate analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.
| Parameter | Value / Description |
| Column | Non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm ID) |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temp. | 200 °C (Split mode, 50:1) |
| Oven Program | 35 °C (hold 5 min), then ramp to 150 °C at 10 °C/min |
| MS Detector | Scan m/z from 30 to 200 |
-
Purity Assessment: Purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. A purity of >99.5% is achievable with this method.
-
Identity Confirmation: The mass spectrum of the product peak should be compared to a reference spectrum or analyzed for the expected molecular ion and fragmentation pattern of C₃H₄F₄.
Safety and Handling
The synthesis and handling of this compound and its precursors require strict adherence to safety protocols.
-
Chemical Hazards:
-
HFC-253fb: A colorless liquid that is poisonous by inhalation and emits toxic fumes when heated.[6][12] Handle only in a well-ventilated chemical fume hood.
-
Potassium Fluoride: A toxic solid. Avoid inhalation of dust and skin contact.
-
18-Crown-6: A toxic solid. Handle with appropriate personal protective equipment (PPE).
-
Sulfolane: A high-boiling solvent. Avoid skin contact and inhalation.
-
HFC-254fb: As a liquefied gas, it can cause frostbite on skin contact. Inhalation of high concentrations can lead to dizziness or asphyxiation.[13]
-
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., neoprene over nitrile) when handling reagents.[6][9]
-
Engineering Controls: All operations must be conducted in a certified chemical fume hood to prevent inhalation of volatile compounds. The distillation of the low-boiling product requires a well-sealed apparatus to prevent release.
-
Cylinder Handling: Store and handle compressed gas cylinders securely, keeping caps on when not in use. Do not expose cylinders to temperatures above 45 °C.[13]
Conclusion
This guide presents a reliable and well-rationalized protocol for the laboratory-scale synthesis and purification of this compound (HFC-254fb). By employing a nucleophilic halogen exchange reaction followed by a carefully controlled fractional distillation, researchers can obtain this valuable fluorinated building block in high purity. Adherence to the detailed experimental procedures and stringent safety precautions outlined herein is paramount for a successful and safe outcome.
References
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Crimmin, M. R., et al. (2022). Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. Organometallics. Available at: [Link]
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Stenutz, R. (n.d.). 3-chloro-1,1,1-trifluoropropane. Stenutz. Available at: [Link]
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Gouverneur, V., et al. (2012). Transition metal catalysis and nucleophilic fluorination. Chemical Communications. Available at: [Link]
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Wikipedia. (2025). 1,3,3,3-Tetrafluoropropene. Available at: [Link]
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Doyle, A. G. (2023). Nucleophilic Fluorination. The Doyle Group, UCLA. Available at: [Link]
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Roesky, H. W., et al. (1998). Conversion of Alkyltantalum Chlorides to Fluorides Using Trimethyltin Fluoride as a Fluorinating Agent. Organometallics. Available at: [Link]
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Gouverneur, V., et al. (2023). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society. Available at: [Link]
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Paquin, J. F., et al. (2021). Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Available at: [Link]
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Chemsrc. (2025). This compound | CAS#:460-36-6. Available at: [Link]
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Chemsrc. (2025). 3-chloro-1,1,1-trifluoropropane | CAS#:460-35-5. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Fluorination Approaches. In Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]
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NCERT. (n.d.). Haloalkanes and Haloarenes. Available at: [Link]
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Grokipedia. (n.d.). 1,3,3,3-Tetrafluoropropene. Available at: [Link]
- Google Patents. (n.d.). Process for preparing 1-chloro-3,3,3-trifluoro-1-propene and 1,3,3,3-tetrafluoropropene.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
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Sarlah, D. (2021). Iron-Catalyzed Halogen Exchange of Trifluoromethyl Arenes. ChemRxiv. Available at: [Link]
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PubChem. (n.d.). 3-Chloro-1,1,1-trifluoropropane. National Center for Biotechnology Information. Available at: [Link]
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- Google Patents. (n.d.). Processes for synthesis of 1,3,3,3-tetrafluoropropene.
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Takahashi, T., et al. (2015). Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. Organic Chemistry Portal. Available at: [Link]
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Alvernhe, G., et al. (1993). Selective Aliphatic Fluorination by Halogen Exchange in Mild Conditions. ResearchGate. Available at: [Link]
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European Patent Office. (n.d.). HALOGEN EXCHANGE FLUORINATION. Available at: [Link]
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Ley, S. V. (n.d.). Fluorination Reactions. Professor Steven V. Ley Research Group. Available at: [Link]
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Supreme Science. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science [Video]. YouTube. Available at: [Link]
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NurdRage. (2015, September 19). Using Fractional Distillation for Purification of Hydrobromic acid [Video]. YouTube. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of 1,1,1,3-Tetrafluoropropane (HFC-254fb)
Foreword
Molecular Structure and Predicted Spectroscopic Overview
1,1,1,3-Tetrafluoropropane possesses a simple three-carbon backbone with a trifluoromethyl group at one terminus and a single fluorine atom at the C3 position. This asymmetric substitution pattern is key to its spectroscopic signature.
Figure 1: Molecular structure of this compound.
Mass Spectrometry (MS)
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard approach for obtaining the mass spectrum of a volatile compound like this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane) is injected into the GC inlet.
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5ms column) to separate it from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a molecular ion (M⁺˙).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The positively charged fragments are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Predicted Mass Spectrum and Fragmentation Analysis
The molecular weight of this compound (C₃H₄F₄) is 116.06 g/mol .[1] The mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 116. Due to the presence of hydrogen, hydrofluorocarbons are known to be susceptible to decomposition and fragmentation upon electron impact.[2]
Table 1: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Plausible Origin |
| 116 | [C₃H₄F₄]⁺˙ | Molecular Ion (M⁺˙) |
| 97 | [C₃H₄F₃]⁺ | Loss of a fluorine radical (•F) |
| 96 | [C₃H₃F₃]⁺˙ | Loss of HF |
| 77 | [C₂H₂F₃]⁺ | Cleavage of the C2-C3 bond with loss of •CH₂F |
| 69 | [CF₃]⁺ | Alpha-cleavage at the C1-C2 bond |
| 47 | [CH₂F]⁺ | Alpha-cleavage at the C2-C3 bond |
| 33 | [CH₂F]⁺ | Rearrangement and fragmentation |
The fragmentation of the molecular ion is a key diagnostic tool.[3] The energetic instability of the initial molecular ion leads to the breaking of bonds, with the resulting fragments providing structural information.[3] The most likely fragmentation pathways are driven by the stability of the resulting carbocations and the elimination of stable neutral molecules.
Figure 2: Predicted major fragmentation pathways for this compound.
Infrared (IR) Spectroscopy
Experimental Protocol: Gas-Phase FTIR Spectroscopy
Given the volatility of this compound, a gas-phase IR spectrum would be the most informative, revealing the fine rotational-vibrational structure.
-
Sample Preparation: A gas cell with IR-transparent windows (e.g., KBr or NaCl) is evacuated. A small amount of the gaseous sample is then introduced into the cell to a partial pressure of a few millibars.
-
Data Acquisition: The gas cell is placed in the sample compartment of a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the evacuated cell is first recorded. Then, the sample spectrum is acquired.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted Infrared Spectrum
The IR spectrum of this compound will be dominated by absorptions arising from C-H and C-F bond stretching and bending vibrations. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions from various bending and rocking modes.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Predicted Intensity |
| 2950-3000 | C-H stretch (sp³) | Medium |
| 1350-1450 | C-H bend (scissoring and wagging) | Medium |
| 1000-1350 | C-F stretch | Strong |
| 650-800 | C-F bend | Medium-Strong |
The C-F stretching region is expected to be particularly intense and may show multiple strong bands due to the different fluorine environments (CF₃ and CH₂F). The exact positions of these bands are sensitive to the overall molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, ¹H, ¹⁹F, and ¹³C NMR will each provide unique and complementary information.
Experimental Protocol: Multinuclear NMR
-
Sample Preparation: A small amount of the liquid compound (or a solution in a deuterated solvent like CDCl₃) is placed in a 5 mm NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve high homogeneity.
-
¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired.
-
¹⁹F NMR Acquisition: The spectrometer is tuned to the ¹⁹F frequency, and a one-dimensional fluorine spectrum is acquired. Proton decoupling is often employed to simplify the spectrum.
-
¹³C NMR Acquisition: The spectrometer is tuned to the ¹³C frequency, and a proton-decoupled ¹³C spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will show two distinct signals corresponding to the two different methylene groups.
-
-CH₂- group at C2: This will be a complex multiplet due to coupling with both the three fluorine atoms on C1 (³JHF) and the single fluorine atom on C3 (²JHF), as well as the two protons on C3 (³JHH).
-
-CH₂- group at C3: This signal will also be a multiplet, split by the geminal fluorine atom (²JHF), the two protons on C2 (³JHH), and potentially a longer-range coupling to the CF₃ group (⁴JHF).
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to show two signals corresponding to the two distinct fluorine environments.[2]
-
-CF₃ group at C1: This will appear as a triplet due to coupling with the two adjacent protons on C2 (³JHF).
-
-F atom at C3: This signal will be a more complex multiplet, split by the two geminal protons (²JHF) and the two protons on C2 (³JHF).
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will display three signals, one for each of the carbon atoms. Each signal will be split into a multiplet due to coupling with the attached fluorine atoms.
-
C1 (-CF₃): This signal will appear as a quartet due to coupling with the three directly attached fluorine atoms (¹JCF).
-
C2 (-CH₂-): This signal will be a triplet of triplets due to coupling with the three fluorine atoms on C1 (²JCF) and the single fluorine atom on C3 (²JCF).
-
C3 (-CH₂F): This signal will be a doublet due to coupling with the single directly attached fluorine atom (¹JCF).
Table 3: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |
| ¹H | ~2.5 | m | ³JHF, ²JHF, ³JHH | -CH₂ - (C2) |
| ¹H | ~4.5 | m | ²JHF, ³JHH, ⁴JHF | -CH₂ F (C3) |
| ¹⁹F | ~ -65 | t | ³JFH | -CF₃ |
| ¹⁹F | ~ -220 | m | ²JFH, ³JFH | -CH₂F |
| ¹³C | ~125 | q | ¹JCF | C F₃ (C1) |
| ¹³C | ~35 | t of t | ²JCF, ²JCF | -C H₂- (C2) |
| ¹³C | ~80 | d | ¹JCF | -C H₂F (C3) |
Note: Predicted chemical shifts are relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Coupling constants are absolute values.
Conclusion
This technical guide provides a detailed predictive analysis of the mass, infrared, and nuclear magnetic resonance spectra of this compound. By understanding the expected fragmentation patterns, vibrational modes, and NMR coupling interactions, researchers can confidently identify and characterize this molecule. The provided experimental protocols represent standard methodologies for acquiring high-quality spectroscopic data for this class of compounds. The synthesis of this guide, in the absence of a complete public spectral database, underscores the power of applying fundamental spectroscopic principles to predict and interpret the structural information encoded in these powerful analytical techniques.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]
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Reizian, A., Dat, Y., Rault, S., & Robba, M. (1994). Mass spectral study of chlorofluorocarbons (CFCs) and potential alternatives (HCFCs and HFCs). Ecotoxicology and Environmental Safety, 29(1), 47-60).[2]
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Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link][3]
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Henne, A. L., & Renoll, M. W. (1939). Fluorinated Derivatives of Propane. Journal of the American Chemical Society, 61(9), 2489–2491.[4]
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Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link][2]
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A Comprehensive Technical Guide to the Thermophysical Properties of High-Purity HFC-245fa
Abstract: This technical guide provides a detailed examination of the thermophysical properties of high-purity 1,1,1,3,3-pentafluoropropane (HFC-245fa), a hydrofluorocarbon utilized as a refrigerant, blowing agent for foam insulation, and a working fluid in Organic Rankine Cycles (ORC).[1] A thorough understanding of its properties is critical for the accurate design and optimization of equipment and processes. This document synthesizes experimental data from authoritative sources, detailing thermodynamic and transport properties, including density, vapor pressure, heat capacity, thermal conductivity, and viscosity. We delve into the causality behind the experimental methodologies for these measurements, emphasizing the importance of high purity for data integrity. This guide is intended for researchers, engineers, and scientists requiring a robust and validated dataset for modeling and application development.
Introduction: The Profile of HFC-245fa
HFC-245fa emerged as a replacement for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), offering zero Ozone Depletion Potential (ODP).[2] However, it possesses a significant Global Warming Potential (GWP) of 950, meaning it is 950 times more potent than carbon dioxide in trapping heat in the atmosphere over a 100-year period.[2][3] Its atmospheric lifetime is approximately 7.2 years.[2][3]
From a performance perspective, its thermophysical characteristics make it suitable for various applications. It has a normal boiling point of 15.3°C, which allows it to be handled as a liquid at room temperature under slight pressure.[4] Its high critical temperature (154°C) contributes to higher efficiency in thermodynamic cycles compared to some other refrigerants.[4] These properties, combined with its non-flammability, have driven its adoption in centrifugal chillers and waste heat recovery systems.[1]
Purity and Fundamental Properties: The Foundation of Accurate Data
The thermophysical data presented in this guide are pertinent to high-purity HFC-245fa (typically ≥99.5%).[5] Impurities can significantly alter properties such as vapor pressure and boiling point, leading to deviations from theoretical models and inefficiencies in application. Therefore, rigorous purity analysis is the requisite first step in any experimental determination of thermophysical properties.
Key Physical and Chemical Properties
The fundamental identifiers and properties of HFC-245fa are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 1,1,1,3,3-Pentafluoropropane | [3] |
| Molecular Formula | CF₃CH₂CHF₂ | |
| Molecular Weight | 134.05 g/mol | [6] |
| Normal Boiling Point | 15.3 °C (59.5 °F) | [4][6] |
| Freezing Point | < -107 °C (< -160 °F) | |
| Critical Temperature | 154.01 °C (427.16 K) | [4] |
| Critical Pressure | 3.651 MPa | |
| Critical Density | 522.2 kg/m ³ | |
| Ozone Depletion Potential (ODP) | 0 | [2] |
| Global Warming Potential (GWP, 100-yr) | 950 | [2][3] |
Purity Specifications and Analysis
Commercial grades of HFC-245fa typically adhere to strict purity standards to ensure consistent performance.
| Specification | Limit | Source(s) |
| Purity | ≥ 99.5% by weight | [5] |
| Water Content | ≤ 20 ppm by weight | [5] |
| Acidity (as HCl) | ≤ 1 ppm by weight | [5] |
| High Boiling Residues | ≤ 0.01% by volume | [5] |
| Non-Condensable Gases | ≤ 1.5% by volume in vapor phase | [5] |
Experimental Protocol: Gas Chromatography for Purity Verification
The rationale for using Gas Chromatography (GC) is its high resolution and sensitivity, allowing for the separation and quantification of volatile impurities from the HFC-245fa matrix. A Flame Ionization Detector (FID) is typically employed for its excellent response to hydrocarbons, which can be common impurities.[7]
Methodology:
-
Sample Preparation: A gaseous sample of HFC-245fa is withdrawn from the source cylinder into a gas-tight syringe or a sample loop of known volume. For liquid-phase analysis, the sample is carefully vaporized into an evacuated vessel.
-
Injection: The vaporized sample is injected into the GC inlet, which is heated to ensure rapid and complete vaporization.
-
Separation: The sample is carried by an inert gas (e.g., Helium, Nitrogen) through a capillary column. The column's stationary phase is selected to have differential affinity for HFC-245fa and its potential impurities (e.g., other fluorocarbons).[7] This differential interaction causes the components to travel through the column at different rates, achieving separation.
-
Detection: As each component elutes from the column, it is detected by the FID. The detector generates an electrical signal proportional to the amount of the analyte.
-
Quantification: The area under each peak in the resulting chromatogram is integrated. By comparing the peak area of each impurity to the total area of all peaks, the purity of the HFC-245fa can be determined as an area percentage. For absolute quantification, calibration with certified reference standards is required.[7] Analysis of a sample at NIST indicated a purity of 99.6 mol% with impurities including ethane and various chlorofluoropropanes.
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A Technical Guide to the Solubility of Organic Compounds in Liquid 1,1,1,3-Tetrafluoropropane (HFC-245fa)
Abstract
This technical guide provides a comprehensive overview of the principles, determination, and application of the solubility of organic compounds in liquid 1,1,1,3-tetrafluoropropane (HFC-245fa). As a hydrofluorocarbon with a favorable environmental and safety profile, HFC-245fa is emerging as a viable solvent in various scientific and industrial applications, including pharmaceutical processing and precision cleaning. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical background, detailed experimental protocols, and an exploration of predictive thermodynamic models. While extensive experimental solubility data for a wide range of organic compounds in HFC-245fa is not broadly available in public literature, this guide equips the user with the foundational knowledge and methodologies to determine and predict these crucial parameters.
Introduction to this compound (HFC-245fa) as a Solvent
This compound, known as HFC-245fa or R-245fa, is a hydrofluorocarbon with the chemical formula CF₃CH₂CHF₂. It is a colorless, volatile liquid at room temperature and pressure, with a boiling point of 15.3°C.[1] Initially developed as a replacement for ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), HFC-245fa has found applications as a blowing agent, refrigerant, and fire extinguishing agent.[1] Its key attributes include:
-
Zero Ozone Depletion Potential (ODP): HFC-245fa does not contribute to the depletion of the stratospheric ozone layer.[1]
-
Low Toxicity: It is characterized by low toxicity, making it a safer alternative in many applications.[1]
-
Non-Flammable: HFC-245fa is non-flammable, a critical property for industrial solvents.[1]
-
Favorable Thermophysical Properties: It possesses superior thermodynamic properties, such as a high heat capacity and a low boiling point, which are advantageous in heat transfer applications.[1]
These properties also make HFC-245fa an interesting candidate as a solvent for various organic compounds. Its unique combination of fluorine and hydrogen atoms imparts a moderate polarity, suggesting its potential to dissolve a range of solutes. Its use as a cleaning agent and in extraction processes has been explored in various patents, indicating its capability to solubilize oils, greases, and other organic residues.
Theoretical Principles of Solubility
The solubility of a solid organic compound in a liquid solvent like HFC-245fa is governed by the principles of thermodynamics. The process of dissolution can be understood as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of new solute-solvent interactions. The fundamental principle of "like dissolves like" provides a qualitative prediction of solubility. This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.
The primary intermolecular forces at play include:
-
Van der Waals Forces: These are weak, short-range forces that include London dispersion forces and dipole-dipole interactions. As a molecule with a permanent dipole moment, HFC-245fa can engage in dipole-dipole interactions with polar organic molecules.
-
Hydrogen Bonding: This is a stronger type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen, nitrogen, or fluorine). While HFC-245fa contains fluorine and hydrogen, its ability to act as a strong hydrogen bond donor or acceptor is limited compared to solvents like water or alcohols.
The overall solubility of an organic compound in HFC-245fa will therefore depend on a complex interplay of these forces, as well as factors such as the size and shape of the solute molecule.
Experimental Determination of Solubility in Liquefied HFC-245fa
Due to the low boiling point of HFC-245fa, determining the solubility of organic compounds requires a specialized experimental setup that can handle liquefied gas under pressure. A robust and reliable method is the static analytical method , which involves achieving equilibrium between the solid solute and the liquid solvent in a sealed, temperature-controlled vessel, followed by sampling and analysis of the liquid phase.
Experimental Apparatus
A typical apparatus for this measurement consists of:
-
A high-pressure equilibrium cell with a viewing window.
-
A temperature-controlled bath or jacket.
-
A magnetic stirrer.
-
A high-pressure liquid sampling valve.
-
An analytical instrument for concentration measurement (e.g., HPLC, GC, or gravimetric analysis after solvent evaporation).
Step-by-Step Experimental Protocol
-
Preparation:
-
Thoroughly clean and dry the equilibrium cell.
-
Accurately weigh and add an excess amount of the solid organic compound to the cell. This ensures that a saturated solution is formed.
-
Seal the equilibrium cell.
-
-
Degassing:
-
Evacuate the cell to remove any air or residual moisture.
-
-
Solvent Introduction:
-
Introduce liquid HFC-245fa into the cell. The amount of solvent should be sufficient to fully immerse the solid and allow for sampling.
-
-
Equilibration:
-
Place the cell in the temperature-controlled bath set to the desired experimental temperature.
-
Activate the magnetic stirrer to ensure thorough mixing and facilitate the dissolution process.
-
Allow the system to reach equilibrium. This can take several hours, and the time required should be determined by taking samples at different time points until the concentration of the solute in the liquid phase remains constant.
-
-
Sampling:
-
Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the saturated liquid phase through the high-pressure sampling valve. It is crucial to avoid drawing any solid particles into the sample.
-
-
Analysis:
-
Analyze the collected sample to determine the concentration of the dissolved organic compound. The choice of analytical method will depend on the properties of the solute.
-
HPLC/GC: The sample can be injected into an HPLC or GC system to determine the concentration based on a pre-established calibration curve.
-
Gravimetric Analysis: The sample can be carefully depressurized to evaporate the HFC-245fa, and the mass of the remaining solid residue can be measured.
-
-
-
Data Reporting:
-
The solubility is typically reported in terms of mole fraction (x), mass fraction (w), or grams of solute per 100 g of solvent at the specified temperature and pressure.
-
Diagram of the Experimental Workflow for Solubility Determination
A diagram illustrating the interplay of solvent, solute, and system conditions on solubility.
Applications in Research and Drug Development
The solvent properties of HFC-245fa open up several potential applications in the pharmaceutical and chemical industries:
-
Reaction Medium: Its non-flammable nature and moderate solvating power could make it a suitable medium for certain chemical reactions, particularly those involving fluorinated compounds.
-
Extraction: HFC-245fa can be used for the extraction of natural products or for the purification of synthetic compounds. Its volatility allows for easy removal from the extracted material.
-
Particle Engineering: Techniques like Supercritical Fluid (SCF) technology can utilize HFC-245fa (or its supercritical phase) to control the particle size and morphology of active pharmaceutical ingredients, which can enhance their dissolution rate and bioavailability.
-
Cleaning and Degreasing: In manufacturing processes, HFC-245fa can be used as a precision cleaning agent to remove organic residues from sensitive equipment and components.
Safety and Handling Considerations
While HFC-245fa has low toxicity, proper safety precautions must be observed when handling this liquefied gas:
-
Ventilation: Work should be conducted in a well-ventilated area to prevent the accumulation of vapors, which can displace oxygen and cause asphyxiation.
-
Pressure Equipment: All equipment used with liquid HFC-245fa must be rated for the pressures that will be encountered at the operating temperatures.
-
Personal Protective Equipment (PPE): Safety glasses and cryogenic gloves should be worn to protect against splashes of the cold liquid, which can cause frostbite.
-
Storage: Cylinders of HFC-245fa should be stored in a cool, dry, well-ventilated area away from direct sunlight and heat sources. [2]
Conclusion
This compound (HFC-245fa) is a versatile hydrofluorocarbon with significant potential as a solvent for a range of organic compounds. Its favorable safety and environmental profile make it an attractive alternative to traditional organic solvents. While a comprehensive public database of experimental solubility data is currently lacking, this guide has outlined the fundamental principles governing solubility in this solvent, provided a detailed protocol for its experimental determination, and introduced powerful predictive models like COSMO-RS. For researchers and drug development professionals, understanding and quantifying the solubility of their compounds of interest in HFC-245fa will be crucial for harnessing its full potential in innovative applications, from novel reaction pathways to advanced drug delivery systems.
References
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Starget Refrigerant. (2025, January 3). To Learn HFC-245fa From 4 Applications. Starget Refrigerant. [Link]
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Zyhowski, G. J., Spatz, M. W., & Motta, S. Y. (n.d.). An Overview Of The Properties And Applications of HFC-245fa. Purdue e-Pubs. [Link]
-
Zhang, J., Peng, D., Song, Z., Zhou, T., Cheng, H., Chen, L., & Qi, Z. (2024). Design of ionic liquids for HF/HFC-245fa superefficient separation: COSMO-RS selection and process assessment. ResearchGate. [Link]
-
ElectraTherm. (2019, March 12). HFC-245fa, Genetron® 245fa Safety Data Sheet. ElectraTherm. [Link]
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An In-depth Technical Guide to the Phase Behavior of 1,1,1,3,3-Pentafluoropropane (R-245fa) Mixtures
Introduction
1,1,1,3,3-pentafluoropropane, known commercially as R-245fa, is a hydrofluorocarbon (HFC) that has garnered significant attention for its favorable thermodynamic properties.[1] It serves as a critical working fluid in various thermal management systems, including as a refrigerant in centrifugal chillers, a blowing agent for foam insulation, and notably, as a working fluid in organic Rankine cycles (ORCs) for low-temperature heat recovery.[1][2][3] The efficacy and design of these systems are fundamentally dictated by the fluid's phase behavior—the specific conditions of temperature, pressure, and composition at which it transitions between liquid and vapor states.
While the properties of pure R-245fa are well-characterized, the focus of advanced research and industrial application has shifted towards its mixtures. By blending R-245fa with other fluids, such as other HFCs, hydrocarbons (HCs), or hydrofluoroolefins (HFOs), it is possible to create tailored working fluids with optimized characteristics, such as adjusted boiling points, improved energy efficiency, or reduced global warming potential (GWP). This guide provides a comprehensive technical overview of the phase behavior of R-245fa mixtures, intended for researchers, scientists, and engineers in the fields of thermodynamics, chemical engineering, and drug development. We will explore the foundational properties of pure R-245fa, the complex vapor-liquid equilibrium (VLE) of its binary mixtures, the experimental methodologies for characterizing this behavior, and the thermodynamic models essential for its prediction and correlation.
Part 1: Thermophysical Properties of Pure R-245fa
A thorough understanding of a mixture's phase behavior begins with a solid foundation in the properties of its pure components. R-245fa is a non-ozone-depleting fluid, but it does possess a significant GWP, which has driven the investigation into mixtures that can mitigate this environmental impact.[4][5] Its key thermophysical properties, crucial for any phase behavior analysis, are summarized in Table 1. These values, particularly the critical temperature and pressure, define the boundaries of the two-phase (liquid-vapor) region and are essential inputs for thermodynamic models.
A robust equation of state (EoS) is critical for accurately calculating the thermodynamic properties of a fluid across a wide range of conditions. For R-245fa, a highly accurate fundamental EoS explicit in Helmholtz energy has been developed, providing reliable data for properties like density, vapor pressure, and heat capacity from the triple point to high temperatures and pressures.[1][6] This EoS serves as the bedrock for multi-fluid mixture models.
Table 1: Key Thermophysical Properties of Pure R-245fa
| Property | Value | Source |
| Chemical Formula | CF₃CH₂CHF₂ | |
| Molar Mass | 134.05 g/mol | [3][7] |
| Boiling Point (at 1.013 bar) | 15.13 °C | [3][7] |
| Critical Temperature | 154.01 °C (427.16 K) | [6] |
| Critical Pressure | 36.51 bar (3.651 MPa) | [6] |
| Critical Density | 519.28 kg/m ³ | [6] |
| Acentric Factor | 0.3776 | [6] |
| GWP (100-year) | 1030 | [7] |
Part 2: Vapor-Liquid Equilibrium (VLE) of R-245fa Mixtures
The core of this guide focuses on the vapor-liquid equilibrium (VLE) of binary mixtures containing R-245fa. VLE data describe the composition of the liquid and vapor phases that coexist in equilibrium at a given temperature and pressure. This information is paramount for the design of separation processes like distillation and for predicting the performance of refrigerant blends in refrigeration or ORC systems.
The behavior of these mixtures can deviate significantly from ideal solutions (as described by Raoult's Law), often exhibiting azeotropic or zeotropic behavior.
-
Zeotropic mixtures exhibit a "temperature glide," meaning they boil over a range of temperatures at a constant pressure. This property can be leveraged in heat exchangers to improve thermal matching and increase efficiency.
-
Azeotropic mixtures boil at a constant temperature, and the vapor phase has the same composition as the liquid phase. This behavior is crucial to understand as it can prevent the separation of components by conventional distillation.
Numerous studies have experimentally measured the VLE properties for a variety of R-245fa binary systems. For instance, VLE data are available for mixtures of R-245fa with other refrigerants like R-134a, R-125, and the low-GWP HFO R-1234ze(E), as well as with hydrocarbons such as isobutane (R-600a) and propane (R-290).[8][9][10] These studies provide essential datasets for both understanding the fundamental intermolecular interactions and for validating thermodynamic models.
Table 2: Selected VLE Studies on R-245fa Binary Mixtures
| Co-Component | System Type | Temperature Range (K) | Observations / Application | Reference |
| R-134a | HFC + HFC | 293.15 - 313.15 | Zeotropic, Heat Pump Applications | [8] |
| Isobutane (R-600a) | HFC + HC | 293.15 - 313.15 | Zeotropic, Refrigerant Blend | [8] |
| Propane (R-290) | HFC + HC | 298 - 313 | Zeotropic, Semi-Natural Refrigerant | [9] |
| R-125 | HFC + HFC | 298 - 313 | Zeotropic Behavior | [9] |
| R-1234ze(E) | HFC + HFO | 293.28 - 333.09 | Low-GWP Refrigerant Blend | [10] |
Part 3: Experimental Determination of Phase Behavior
Accurate experimental data is the cornerstone of phase behavior studies. The methodologies used to acquire VLE data must be robust, precise, and self-validating. The primary techniques are classified as static or dynamic.[11][12]
Static Methods
In a static method, a mixture of known overall composition is charged into a thermostatted equilibrium cell. The system is agitated until equilibrium is reached, at which point temperature and pressure are recorded.[11] Static methods are further divided into analytic and synthetic approaches.
-
Static-Analytic Method: This is the most common and rigorous approach. Once equilibrium is established, small samples are carefully withdrawn from both the liquid and vapor phases.[11] The compositions of these samples are then determined using an analytical technique, most commonly gas chromatography (GC).[8][12]
-
Causality: The key advantage here is the direct measurement of coexisting phase compositions, which provides the most complete and reliable VLE dataset (P-T-x-y data). The primary experimental challenge is to withdraw samples without disturbing the equilibrium. This necessitates the use of specialized micro-samplers or recirculation loops that minimize volume changes.[12][13]
-
-
Static-Synthetic Method: In this method, a precisely known amount of each component is fed into the cell, so the overall composition (z) is known.[11][12] The temperature or pressure is then varied until a phase change (bubble point or dew point) is visually observed through a sapphire window or detected by a change in the P-T slope.[12]
-
Causality: This method avoids the complexities and potential errors of sampling and analysis. However, it only determines the phase boundary for a specific composition (P-T-z data), not the composition of the other phase. It is often faster but provides less comprehensive data than the analytic method.
-
Experimental Protocol: Static-Analytic VLE Measurement
The following is a generalized, step-by-step protocol for a static-analytic VLE measurement system.
-
System Preparation & Calibration:
-
Calibrate temperature sensors (e.g., Pt100 thermometers) and pressure transducers against certified standards. Ensure uncertainties are documented (e.g., ±0.02 K for temperature, ±1 kPa for pressure).[8][9]
-
Thoroughly clean and evacuate the entire apparatus, including the equilibrium cell and all connecting lines, to a high vacuum to remove air and other non-condensable gases.
-
-
Sample Degassing (Trustworthiness Pillar):
-
Each pure component must be degassed prior to charging. This is a critical step to prevent non-condensable gases from elevating the measured equilibrium pressure, which would be a major source of systematic error. A common method is the freeze-pump-thaw technique.[14]
-
-
Charging the Cell:
-
The degassed components are charged into the equilibrium cell. The amount of each component is determined gravimetrically by weighing the storage cylinders before and after charging.
-
-
Attaining Equilibrium:
-
The equilibrium cell is brought to the desired constant temperature using a precision liquid bath or air thermostat.[11]
-
The mixture is vigorously agitated using a magnetic stirrer to ensure thermal and phase equilibrium.[11][12] Equilibrium is considered achieved when the measured pressure remains constant within a tight tolerance for an extended period (e.g., 30-60 minutes).
-
-
Sampling and Analysis:
-
Once equilibrium is confirmed, minute samples are drawn from the vapor and liquid phases using specialized sampling valves (e.g., ROLSI™ samplers or rapid online sampling injectors).[12]
-
The composition of each sample is immediately determined by a pre-calibrated gas chromatograph (GC).
-
Self-Validation: Multiple samples should be taken from each phase to ensure the measured compositions are reproducible, confirming that equilibrium was stable and the sampling process was sound.[15]
-
Below is a diagram illustrating the logical workflow of this experimental procedure.
Caption: Workflow for Static-Analytic Vapor-Liquid Equilibrium (VLE) Measurement.
Part 4: Thermodynamic Modeling of Phase Behavior
While experimental measurements are the ultimate authority, they are time-consuming and expensive. Thermodynamic models are essential for correlating sparse experimental data and for predicting phase behavior under conditions where data are unavailable. The most common approach for refrigerant mixtures involves an Equation of State (EoS).
Equation of State (EoS) Approach
Cubic EoS like the Peng-Robinson (PR) or Soave-Redlich-Kwong (SRK) models are widely used for their balance of simplicity and accuracy. For mixtures, these equations require mixing rules to determine the EoS parameters for the blend from the pure component parameters.
The key to accurately modeling a specific binary mixture is the binary interaction parameter (kᵢⱼ) . This parameter is an empirically fitted value that corrects the geometric mean combining rule for the 'a' parameter in the EoS, accounting for the non-ideal interactions between the two different molecules (i and j).
Modeling and Validation Protocol
-
Select a Thermodynamic Model: Choose an appropriate EoS (e.g., Peng-Robinson) and mixing rule (e.g., van der Waals one-fluid mixing rules).[10] For higher accuracy, advanced models like multi-fluid Helmholtz-energy-explicit models can be used, which combine highly accurate pure-fluid EoS with a specific departure function for the mixture.[4][5]
-
Gather Experimental Data: Collect reliable, isothermal P-x-y data for the binary system of interest from the literature or new experiments.
-
Parameter Regression: The binary interaction parameter (kᵢⱼ) is determined by minimizing the deviation between the model calculations and the experimental data. This is typically done by minimizing an objective function, such as the sum of squared relative deviations in pressure and vapor phase composition.
-
Model Validation (Trustworthiness Pillar): The model's predictive capability must be validated. The kᵢⱼ value regressed from one set of isothermal data should be tested for its ability to predict VLE at other temperatures. The model is considered robust if it can accurately reproduce data across the entire temperature and pressure range with minimal error. The average absolute deviations (AAD) for pressure and vapor mole fraction are common metrics for this validation.[9]
The relationship between experimental work and modeling is cyclical and self-validating, as illustrated in the diagram below.
Caption: Cyclical Workflow of Thermodynamic Modeling and Experimental Validation.
Conclusion
The phase behavior of 1,1,1,3,3-pentafluoropropane (R-245fa) mixtures is a rich and critical field of study, directly impacting the development of next-generation thermal management technologies. Understanding the vapor-liquid equilibrium of these blends is essential for designing more efficient and environmentally benign refrigeration systems and organic Rankine cycles. This guide has outlined the core principles, from the foundational properties of pure R-245fa to the intricate details of experimental measurement and thermodynamic modeling. By integrating rigorous, self-validating experimental protocols with robust predictive models, researchers and engineers can confidently develop and optimize tailored fluid mixtures for a wide range of advanced applications.
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Akasaka, R. (2014). A Thermodynamic Property Model for the R-134a/245fa Mixture. Purdue e-Pubs. [Link]
-
Singh, R. K., et al. Experimental Methods for High Pressure VLE Measurement. Bharati Vidyapeeth University, College of Engineering, Pune. [Link]
-
Abdalla, M. E., & Pannir, S. (2016). Method of Measuring the Vapor Pressure and Concentration of Fluids using VLE and Vibrating Tube Densitometer Apparatuses. 16th International Refrigeration and Air Conditioning Conference at Purdue. [Link]
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Perkins, R. A., Huber, M. L., & Assael, M. J. Measurements of the Thermal Conductivity of 1,1,1,3,3-Pentafluoropropane (R245fa) and Correlations for the Viscosity and Thermal Conductivity Surfaces. National Institute of Standards and Technology. [Link]
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Vapor-Liquid Equilibria (VLE or VLLE). LTP - Laboratory for Thermophysical Properties. [Link]
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Akasaka, R. (2014). A Thermodynamic Property Model for the R-134a/245fa Mixtures. Purdue e-Pubs. [Link]
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Di Nicola, G., et al. (2006). Vapor pressure and PVT Parameters for refrigerant 245fa. ResearchGate. [Link]
-
R245fa. CoolProp 7.2.0 documentation. [Link]
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Bobbo, S., et al. (2003). Isothermal vapour-liquid equilibrium measurements for the binary mixtures HFC-125 + HFC-245fa and HC-290 + HFC-245fa. ResearchGate. [Link]
-
Genetron® 245fa (R-245fa). European Refrigerants. [Link]
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-
R-245fa. Climalife. [Link]
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Akasaka, R., Zhou, Y., & Lemmon, E. W. (2015). A Fundamental Equation of State for 1,1,1,3,3-Pentafluoropropane (R-245fa). Journal of Physical and Chemical Reference Data. [Link]
-
Perkins, R. A., Huber, M. L., & Assael, M. J. (2016). Measurements of the Thermal Conductivity of 1,1,1,3,3-Pentafluoropropane (R245fa) and Correlations for the Viscosity and Thermal Conductivity Surfaces. ResearchGate. [Link]
-
Altuntepe, E., et al. (2007). DETERMINATION OF BINARY VAPOR LIQUID EQUILIBRIA (VLE) OF REACTIVE SYSTEMS. Chemical Engineering, TU Dortmund. [Link]
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R-245fa. Climalife. [Link]
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Gong, M., et al. (2015). Isothermal Vapor–Liquid Equilibrium for the Binary System of Trans-1,3,3,3-tetrafluoropropene and 1,1,1,3,3-Pentafluoropropane. ResearchGate. [Link]
-
R 245fa Saturated Pressure Table. TEGA. [Link]
-
Mondragon, A. A., et al. (2022). Mollier diagram of R245fa. ResearchGate. [Link]
-
Fortin, T. J., & Laesecke, A. (2018). Speed of Sound Measurements of Binary Mixtures of Hydrofluorocarbons.... National Institutes of Health. [Link]
-
Mylona, S. K., et al. (2022). Thermal Conductivity of Binary Mixtures of 1,1,1,2-Tetrafluoroethane(R-134a), 2,3,3,3-Tetrafluoropropene (R-1234yf), and trans-1,3,3,3-Tetrafluoropropene (R-1234ze(E)). ResearchGate. [Link]
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An In-depth Technical Guide to the Environmental Fate and Atmospheric Degradation of 1,1,1,3,3-Pentafluoropropane (HFC-245fa)
This guide provides a comprehensive technical overview of the environmental journey of HFC-245fa (1,1,1,3,3-pentafluoropropane), a hydrofluorocarbon developed as a replacement for ozone-depleting substances. We will explore its distribution in the environment, the chemical mechanisms that govern its breakdown in the atmosphere, and its resulting environmental impact. This document is intended for researchers, environmental scientists, and professionals in fields where understanding the lifecycle of industrial chemicals is paramount.
Introduction and Environmental Significance of HFC-245fa
1,1,1,3,3-Pentafluoropropane, or HFC-245fa, emerged as a significant alternative to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), such as CFC-11 and HCFC-141b, which were phased out under the Montreal Protocol.[1][2] Its primary applications include use as a blowing agent for rigid polyurethane foam insulation, a refrigerant in centrifugal chillers and waste heat recovery systems, and as a fire extinguishing agent.[1][2][3][4][5]
The key driver for its adoption was its benign effect on the stratospheric ozone layer. As HFC-245fa contains no chlorine or bromine, its Ozone Depletion Potential (ODP) is zero.[1][6] However, like other HFCs, its environmental profile is not without consequence. Its chemical stability, which makes it effective for its industrial applications, also allows it to persist in the atmosphere long enough to act as a potent greenhouse gas. This guide will dissect the chemical and physical properties that define its environmental fate, with a primary focus on its atmospheric degradation pathway.
Physicochemical Properties and Environmental Partitioning
The environmental behavior of a chemical is dictated by its physical and chemical properties. HFC-245fa is a colorless, volatile liquid or gas at room temperature with a faint ethereal odor.[6] Its relatively low water solubility and high vapor pressure mean that upon release, it is expected to partition almost exclusively into the atmosphere.[2][5][6][7] This partitioning behavior is the foundational reason why its atmospheric chemistry is the central aspect of its environmental fate.
Table 1: Key Physicochemical and Environmental Properties of HFC-245fa
| Property | Value | Source(s) |
| Chemical Formula | CF₃CH₂CHF₂ | [2][5] |
| Molecular Weight | 134.0 g/mol | [5][7] |
| Boiling Point | 15.3 °C (59.5 °F) | [2][5][7] |
| Vapor Pressure | 123 kPa (17.8 psia) at 20 °C | [5][7] |
| Water Solubility | 1600 ppm | [5][7] |
| Ozone Depletion Potential (ODP) | 0 | [1][3][6] |
| Atmospheric Lifetime | 7.2 - 7.9 years | [6][8] |
| Global Warming Potential (GWP, 100-yr) | 950 - 1030 | [2][3][4][6][9] |
Atmospheric Degradation: The Primary Sink
Once in the atmosphere, the degradation of HFC-245fa is almost entirely dictated by gas-phase reactions in the troposphere. Its structure lacks chromophores that absorb sunlight at tropospheric wavelengths, making photolysis an insignificant removal process. The dominant atmospheric sink is reaction with the hydroxyl radical (•OH), a highly reactive species often referred to as the "detergent" of the troposphere.[6][10][11]
Kinetics of the OH Radical Reaction and Atmospheric Lifetime
The rate of reaction with OH radicals is the critical parameter determining how long HFC-245fa persists in the atmosphere. This reaction initiates the degradation cascade by abstracting a hydrogen atom.
Reaction: CF₃CH₂CHF₂ + •OH → Products
The rate constant for this reaction has been determined by several studies. The IPCC and other authoritative bodies recommend a rate constant expression that shows a temperature dependence, which is crucial for accurate atmospheric modeling.[6] DeMore et al. (1997) recommended a rate constant of 6.1 x 10⁻¹³ exp(-1330/T) cm³/molecule/s, which was subsequently used by the IPCC to calculate the atmospheric lifetime.[6]
The overall atmospheric lifetime (τ) is calculated based on this rate constant and the average global concentration of OH radicals. This lifetime is a key metric for assessing its potential for global warming. The accepted atmospheric lifetime for HFC-245fa is approximately 7.2 years.[2][6]
Degradation Mechanism and Products
The initial hydrogen abstraction by the OH radical leads to the formation of a fluoroalkyl radical. This radical then undergoes a series of rapid reactions with atmospheric oxygen (O₂), nitric oxide (NO), and other species, leading to a cascade of intermediate and final products.
The primary degradation pathway can be summarized as follows:
-
H-Abstraction: The OH radical can abstract a hydrogen from either the -CH₂- or -CHF₂ group.
-
Peroxy Radical Formation: The resulting fluoroalkyl radical (e.g., CF₃ĊHCHF₂) rapidly adds molecular oxygen (O₂) to form a peroxy radical (CF₃CH(OO•)CHF₂).
-
Alkoxy Radical Formation: The peroxy radical reacts primarily with nitric oxide (NO) to form an alkoxy radical (CF₃CH(O•)CHF₂) and nitrogen dioxide (NO₂).
-
Alkoxy Radical Decomposition: The alkoxy radical is unstable and decomposes via C-C bond cleavage or reaction with O₂.
This degradation process ultimately yields several smaller, more oxidized species. The major atmospheric degradation products include carbonyl fluoride (COF₂), trifluoroacetaldehyde (CF₃CHO), and hydrogen fluoride (HF).[6][8] Carbonyl fluoride will rapidly hydrolyze in atmospheric water droplets to form CO₂ and additional HF.[6]
A smaller fraction of the degradation can lead to the formation of trifluoroacetic acid (TFA), a persistent and water-soluble compound. However, the molar yield of TFA from HFC-245fa is estimated to be low, at less than 10%.[12]
Caption: Atmospheric degradation pathway of HFC-245fa.
Environmental Impact Assessment
Ozone Depletion Potential (ODP)
As a hydrofluorocarbon, HFC-245fa does not contain chlorine or bromine atoms, the primary catalysts for stratospheric ozone destruction. Therefore, its ODP is definitively zero, making it a successful alternative in the context of protecting the ozone layer.[1][6]
Global Warming Potential (GWP)
Despite its zero ODP, HFC-245fa is a potent greenhouse gas. Its C-F bonds are strong absorbers of infrared radiation in the "atmospheric window," where CO₂ and water vapor are largely transparent. This absorption, combined with its multi-year atmospheric lifetime, results in a significant Global Warming Potential. The 100-year GWP for HFC-245fa is reported in the range of 950 to 1030, meaning one tonne of HFC-245fa has the same warming impact as 950 to 1030 tonnes of CO₂ over a 100-year period.[2][3][4][6][9] This high GWP has led to regulatory scrutiny and the search for next-generation, low-GWP alternatives.[13]
Contribution to Photochemical Smog
The reaction rate of HFC-245fa with OH radicals is relatively slow compared to reactive volatile organic compounds (VOCs) that are precursors to photochemical smog. Consequently, HFC-245fa is considered to have a negligible contribution to tropospheric ozone formation and is excluded as a VOC by the U.S. EPA.[1][5][6]
Experimental Methodologies for Degradation Studies
The data on atmospheric lifetime and degradation products are derived from rigorous laboratory experiments designed to simulate atmospheric conditions. Understanding these methods is key to appreciating the source and reliability of the data.
Protocol: Determining the OH Reaction Rate Constant via the Relative Rate Method
The causality behind this experimental choice is its robustness and ability to circumvent the need for an absolute measurement of the highly transient OH radical concentration. By comparing the decay of the target compound (HFC-245fa) to that of a reference compound with a well-known OH rate constant, we can derive the unknown rate constant with high precision.
Step-by-Step Methodology:
-
Chamber Preparation: A large-volume (smog) chamber made of FEP Teflon film is flushed with purified air for several hours to remove contaminants.
-
Reactant Injection: Known concentrations (in the parts-per-billion range) of HFC-245fa and a reference compound (e.g., n-pentane or toluene) are injected into the chamber using calibrated syringes.[14]
-
OH Precursor Addition: A photolytic precursor for OH radicals, typically methyl nitrite (CH₃ONO) or hydrogen peroxide (H₂O₂), is added to the chamber. Nitric oxide (NO) is often added with methyl nitrite to titrate the ozone formed.
-
Initiation of Reaction (t=0): A bank of UV blacklights or a solar simulator is turned on to photolyze the precursor, generating OH radicals and initiating the degradation of both HFC-245fa and the reference compound.
-
Concentration Monitoring: The concentrations of HFC-245fa and the reference compound are monitored over several hours. The preferred analytical technique is Gas Chromatography with a Flame Ionization Detector (GC-FID) due to its high sensitivity and specificity for hydrocarbons and their halogenated counterparts.
-
Data Analysis: The relative loss of the two compounds is plotted according to the following equation: ln([HFC-245fa]₀ / [HFC-245fa]ₜ) = (k_HFC245fa / k_ref) * ln([Ref]₀ / [Ref]ₜ) A plot of ln([HFC-245fa]₀ / [HFC-245fa]ₜ) versus ln([Ref]₀ / [Ref]ₜ) yields a straight line with a slope equal to the ratio of the rate constants (k_HFC245fa / k_ref).
-
Rate Constant Calculation: Since k_ref is known, the rate constant for HFC-245fa (k_HFC245fa) can be calculated directly from the slope.
Sources
- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 2. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]
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- 14. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Quantum Chemical Calculations for 1,1,1,3-Tetrafluoropropane
Introduction: Unveiling the Molecular Landscape of 1,1,1,3-Tetrafluoropropane
This compound, also known as HFC-254fb, is a hydrofluorocarbon of significant interest in various industrial applications.[1] Its thermophysical properties, governed by its molecular structure and intermolecular interactions, are critical for its performance as a refrigerant, propellant, or solvent. Understanding these properties at a fundamental level is paramount for optimizing its applications and for the development of next-generation materials. Quantum chemical calculations provide a powerful in silico microscope to probe the intricate world of molecular energetics and dynamics, offering unparalleled insights that complement and guide experimental studies.
This technical guide provides a comprehensive overview of the principles and practical methodologies for performing quantum chemical calculations on this compound. We will delve into the theoretical underpinnings, explore the conformational landscape of the molecule, and provide a step-by-step workflow for conducting these calculations. This document is intended for researchers, scientists, and professionals in drug development and materials science who wish to leverage computational chemistry to gain a deeper understanding of fluorinated propanes.
Theoretical Foundations: A Glimpse into the Quantum World
At the heart of quantum chemistry lies the time-independent Schrödinger equation, a fundamental equation that describes the behavior of electrons in a molecule. However, for a multi-electron system like this compound, solving this equation exactly is computationally intractable. Therefore, we rely on approximations.
One of the most widely used and effective methods is Density Functional Theory (DFT) . DFT is a quantum mechanical modeling method used in physics, chemistry, and materials science to investigate the electronic structure (or principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. This theory is based on the Hohenberg-Kohn theorems, which state that the energy of a system is a unique functional of its electron density.
The choice of the functional and the basis set is a critical decision in any DFT calculation. Functionals are mathematical expressions that approximate the exchange-correlation energy, the most challenging part of the electronic energy to calculate. Common functionals include B3LYP, M06-2X, and ωB97X-D. Basis sets are sets of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the Pople-style 6-311+G(d,p) or Dunning's correlation-consistent cc-pVTZ, provide more accurate results at a higher computational cost.
The Conformational Landscape of this compound
The presence of a rotatable carbon-carbon single bond in this compound gives rise to different spatial arrangements of its atoms, known as conformers. These conformers can have different energies, and their relative populations influence the macroscopic properties of the substance.
Akin to simpler fluorinated alkanes like 1-fluoropropane and 1,3-difluoropropane, the conformational preference of this compound is governed by a delicate balance of steric repulsion and subtle electronic effects, most notably hyperconjugation.[2] Hyperconjugation involves the donation of electron density from a filled bonding orbital (typically a C-H or C-C σ bond) to an adjacent empty or partially filled anti-bonding orbital (like a C-F σ* orbital). This interaction is stabilizing and is maximized when the donor and acceptor orbitals are anti-periplanar.
The primary rotational degree of freedom in this compound is around the C1-C2 bond. We can anticipate two primary staggered conformers: anti and gauche.
-
Anti Conformer: The C-F bond on C3 is positioned opposite to one of the C-F bonds on C1.
-
Gauche Conformer: The C-F bond on C3 is positioned at a dihedral angle of approximately 60° with respect to one of the C-F bonds on C1.
Based on studies of similar molecules, it is expected that the gauche conformer may be slightly more stable than the anti conformer due to stabilizing hyperconjugative interactions between C-H bonds on C2 and the anti-periplanar C-F σ* orbitals on C1 and C3.[2] A comprehensive understanding of the conformational landscape requires mapping the potential energy surface (PES) by systematically rotating the dihedral angles and calculating the energy at each point.
Methodology for Quantum Chemical Calculations: A Practical Protocol
The following is a generalized, step-by-step protocol for performing geometry optimization and vibrational frequency calculations for this compound using a quantum chemistry software package.
Step 1: Building the Initial Molecular Structure
-
Construct a 3D model of this compound using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).
-
Create both the anti and gauche conformers as starting points for the calculations.
-
Perform a preliminary geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry.
Step 2: Geometry Optimization
-
Objective: To find the lowest energy arrangement of the atoms on the potential energy surface.
-
Procedure:
-
Create an input file for the quantum chemistry software.
-
Specify the coordinates of the atoms.
-
Define the level of theory:
-
Method: Choose a DFT functional (e.g., B3LYP, M06-2X).
-
Basis Set: Select a suitable basis set (e.g., 6-311+G(d,p)).
-
-
Specify the calculation type as "Optimization" (Opt).
-
Submit the calculation.
-
-
Convergence Criteria: The optimization process iteratively adjusts the atomic positions to minimize the forces on the atoms until they fall below a certain threshold.
Step 3: Vibrational Frequency Calculation
-
Objective: To confirm that the optimized structure is a true energy minimum and to obtain the vibrational frequencies.
-
Procedure:
-
Use the optimized geometry from the previous step as the input.
-
Use the same level of theory (method and basis set) as the optimization.
-
Specify the calculation type as "Frequency" (Freq).
-
Submit the calculation.
-
-
Analysis of Results:
-
Imaginary Frequencies: A true minimum on the potential energy surface will have no imaginary frequencies. The presence of one imaginary frequency indicates a transition state.
-
Vibrational Modes: The output will list the vibrational frequencies and their corresponding atomic motions (normal modes).
-
Analysis of Computational Results: From Numbers to Insights
Optimized Geometry
The output of a successful geometry optimization provides the precise three-dimensional arrangement of the atoms in the molecule. This includes:
-
Bond Lengths: The distances between bonded atoms.
-
Bond Angles: The angles between three connected atoms.
-
Dihedral Angles: The torsional angles between four connected atoms, which define the conformation.
| Parameter | Expected Value (Å or °) |
| C-C Bond Length | ~1.52 - 1.54 |
| C-H Bond Length | ~1.09 - 1.10 |
| C-F Bond Length | ~1.35 - 1.40 |
| C-C-C Bond Angle | ~110 - 114 |
| F-C-F Bond Angle | ~107 - 109 |
| H-C-H Bond Angle | ~108 - 110 |
Note: These are approximate values based on typical bond lengths and angles in similar fluorinated alkanes.
Vibrational Analysis
The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. Each frequency corresponds to a specific mode of vibration, such as:
-
C-H stretching: Typically in the 2900-3100 cm⁻¹ region.
-
C-F stretching: Usually found in the 1000-1400 cm⁻¹ range.
-
C-C stretching: Generally between 800-1200 cm⁻¹.
-
Bending and Torsional Modes: Occur at lower frequencies.
Thermochemistry
Frequency calculations also provide important thermodynamic data at a specified temperature and pressure (usually 298.15 K and 1 atm), including:
-
Zero-Point Vibrational Energy (ZPVE): The residual vibrational energy of a molecule at 0 Kelvin.
-
Enthalpy (H): The total heat content of the system.
-
Entropy (S): A measure of the disorder or randomness of the system.
-
Gibbs Free Energy (G): A thermodynamic potential that can be used to predict the spontaneity of a process.
Molecular Properties: Deeper Insights into Electronic Structure
Beyond geometry and vibrations, quantum chemical calculations can reveal a wealth of information about the electronic properties of this compound.
Dipole Moment
The calculated dipole moment is a measure of the overall polarity of the molecule. The magnitude and direction of the dipole moment are determined by the molecular geometry and the electronegativity of the constituent atoms. For this compound, the highly electronegative fluorine atoms will lead to a significant molecular dipole moment.
Molecular Orbitals
The calculation also yields the molecular orbitals and their corresponding energy levels. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest:
-
HOMO: The outermost orbital containing electrons. Its energy is related to the ionization potential of the molecule.
-
LUMO: The innermost empty orbital. Its energy is related to the electron affinity of the molecule.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity.
Conclusion
Quantum chemical calculations, particularly those employing Density Functional Theory, offer a robust and insightful approach to characterizing the molecular properties of this compound. By systematically exploring the conformational landscape, optimizing molecular geometries, and calculating vibrational frequencies and electronic properties, researchers can gain a detailed understanding of this important hydrofluorocarbon. This knowledge is invaluable for interpreting experimental data, predicting molecular behavior, and guiding the design of new materials with tailored properties. While this guide provides a foundational framework, it is crucial to consult the extensive literature on computational chemistry for more advanced techniques and a deeper theoretical understanding.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Poole, W. G., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. Journal of Organic Chemistry, 89(12), 8789–8803. [Link]
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
- Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
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A Comprehensive Technical Guide to the Material Compatibility of 1,1,1,3-Tetrafluoropropane (HFO-1234ze) with Laboratory Equipment
For Researchers, Scientists, and Drug Development Professionals
Abstract
The adoption of environmentally friendly chemicals is a critical aspect of modern laboratory practices. 1,1,1,3-Tetrafluoropropane, also known as HFO-1234ze, is a hydrofluoroolefin with a low global warming potential (GWP) that is increasingly considered as a replacement for traditional hydrofluorocarbons (HFCs) in various applications, including as a propellant, refrigerant, and solvent.[1] This guide provides an in-depth analysis of the material compatibility of HFO-1234ze with a wide range of materials commonly found in laboratory and pharmaceutical development settings. Understanding these interactions is paramount to ensuring the integrity of experimental results, maintaining the longevity of laboratory equipment, and upholding safety standards.
Introduction: The Rise of HFO-1234ze in Scientific Applications
The imperative to reduce the environmental impact of laboratory operations has led to the exploration of greener alternatives for many commonly used chemicals. HFO-1234ze, with its significantly lower GWP compared to its HFC predecessors, presents a promising option.[1] However, its introduction into the laboratory environment necessitates a thorough evaluation of its compatibility with existing infrastructure. The unique chemical structure of HFOs, characterized by a carbon-carbon double bond, can lead to different reactivity profiles compared to saturated HFCs.[2]
This guide will delve into the known and potential interactions between HFO-1234ze and various classes of materials, including elastomers, plastics, and metals. It will further provide a framework for in-house compatibility testing, enabling researchers to make informed decisions about material selection and to mitigate risks of equipment degradation and sample contamination.
Physicochemical Properties of this compound (HFO-1234ze)
A foundational understanding of the physical and chemical properties of HFO-1234ze is essential for predicting its behavior with other materials.
| Property | Value |
| Chemical Formula | C3H4F4[3] |
| Molecular Weight | 116.06 g/mol [4] |
| Boiling Point | -19 °C[5] |
| Vapor Pressure | High |
| Flammability | Flammable gas[3] |
| GWP (100-year) | <1[1] |
Table 1: Key Physicochemical Properties of HFO-1234ze
HFO-1234ze is a liquefied gas under pressure and is classified as a flammable gas.[3] Its low boiling point indicates that it will exist predominantly as a gas at standard laboratory conditions, but it is often handled as a liquid under pressure. This dual-phase nature is a critical consideration for material compatibility, as both liquid and gaseous phases can interact differently with materials.
Material Compatibility: A Detailed Analysis
The compatibility of a material with HFO-1234ze is determined by several factors, including chemical inertness, swelling, and degradation. The presence of a double bond in HFOs can influence their interaction with polymers compared to saturated HFCs.[2]
Elastomers
Elastomers are ubiquitous in laboratories, serving as seals, O-rings, and tubing. Their flexibility makes them susceptible to swelling and chemical attack.
| Elastomer | Compatibility Rating | Expected Effects |
| Neoprene | Good | Minimal swelling or degradation.[6] |
| HNBR (Hydrogenated Nitrile Butadiene Rubber) | Good to Fair | Some swelling may occur, particularly with lubricants present.[6][7] |
| NBR (Nitrile Butadiene Rubber) | Fair | Potential for moderate swelling and changes in hardness.[6] |
| EPDM (Ethylene Propylene Diene Monomer) | Good | Generally good resistance to swelling.[6] |
| Silicone | Fair to Poor | Significant swelling and loss of hardness can be expected.[6] |
| Butyl Rubber | Good | Minimal weight and dimensional changes.[6] |
| Viton® (Fluoroelastomer) | Fair to Poor | Susceptible to significant swelling.[7] |
Table 2: Elastomer Compatibility with HFO-1234ze. Ratings are based on available data for HFOs and may require specific testing for HFO-1234ze.
Causality: The degree of swelling in elastomers is often related to the polarity of the solvent and the polymer. Fluorinated refrigerants can be absorbed by certain elastomers, leading to dimensional changes and a reduction in mechanical properties.[7]
Plastics
Plastics are used in a vast array of laboratory equipment, from beakers and tubing to instrument housings.
| Plastic | Compatibility Rating | Expected Effects |
| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant to chemical attack.[2][8] |
| Polyethylene (PE) | Good | Minimal changes in weight.[6] |
| Polypropylene (PP) | Good | Generally good resistance.[2] |
| Polyester (PET, PBT) | Good | Minor weight changes observed.[6] |
| Nylon | Good | Minimal weight change.[6] |
| Polycarbonate (PC) | Fair | Potential for crazing or cracking under stress.[6] |
| Polyimide | Good | Minimal weight change.[6] |
| Epoxy Resins | Good | Generally stable.[6] |
Table 3: Plastic Compatibility with HFO-1234ze. Ratings are based on available data for HFOs and may require specific testing for HFO-1234ze.
Causality: The chemical resistance of plastics is largely dependent on their crystallinity and the presence of functional groups that can interact with the chemical. Amorphous plastics like polycarbonate are often more susceptible to chemical attack than crystalline polymers like PTFE.
Metals
Metals are fundamental to the construction of many laboratory instruments and storage containers.
| Metal | Compatibility Rating | Expected Effects |
| Stainless Steel | Excellent | Highly resistant to corrosion. |
| Aluminum | Excellent | Generally compatible.[7][9] |
| Copper | Excellent | Compatible under normal conditions.[7][9] |
| Steel (Low Carbon) | Excellent | Compatible.[7][9] |
| Brass | Excellent | Generally compatible.[7] |
| Bronze | Excellent | Generally compatible.[7] |
Table 4: Metal Compatibility with HFO-1234ze.
Causality: HFO-1234ze is generally not corrosive to common metals under normal laboratory conditions. However, at elevated temperatures, thermal decomposition can occur, potentially forming acidic byproducts like hydrogen fluoride, which can be corrosive.[3] It is crucial to avoid conditions that could lead to decomposition, such as exposure to high heat or ignition sources.[3][10]
Experimental Protocol for Material Compatibility Testing
To ensure the reliability of laboratory equipment and experiments, it is highly recommended to perform in-house compatibility testing, especially for critical applications or materials not listed in this guide. The following protocol is based on established industry standards, such as those from ASHRAE.[9][11]
Objective
To determine the effects of HFO-1234ze on the physical and chemical properties of selected materials under simulated laboratory conditions.
Materials and Equipment
-
Test material coupons (e.g., elastomers, plastics) with known dimensions and weight.
-
HFO-1234ze (ensure proper handling and safety precautions for a flammable gas).
-
Pressure-rated vessels (e.g., stainless steel autoclaves).
-
Analytical balance (for weight measurements).
-
Calipers or other dimensional measurement tools.
-
Hardness tester (e.g., Shore durometer for elastomers).
-
Tensile tester (optional, for mechanical property analysis).
-
Environmental chamber or oven for controlled temperature exposure.
Step-by-Step Methodology
-
Sample Preparation:
-
Cut test coupons to a standard size.
-
Clean the coupons thoroughly to remove any surface contaminants.
-
Accurately measure and record the initial weight, dimensions, and hardness of each coupon.
-
-
Exposure:
-
Place the prepared coupons inside the pressure vessels.
-
Evacuate the vessels to remove air and moisture.
-
Introduce a known amount of HFO-1234ze into the vessels. For comprehensive testing, consider both liquid and vapor phase exposure.
-
Place the sealed vessels in an environmental chamber at a controlled temperature relevant to your laboratory's operating conditions. A typical test duration is 14 days.[9]
-
-
Post-Exposure Analysis:
-
Carefully and safely vent the HFO-1234ze from the vessels.
-
Remove the test coupons.
-
Allow the coupons to off-gas any absorbed HFO-1234ze in a well-ventilated area until their weight stabilizes.
-
Re-measure and record the final weight, dimensions, and hardness.
-
Visually inspect the coupons for any signs of degradation, such as cracking, discoloration, or embrittlement.
-
-
Data Analysis:
-
Calculate the percentage change in weight, dimensions (linear swell), and hardness.
-
Compare the results to established acceptance criteria. For example, a significant change in any of these properties may indicate incompatibility.
-
Self-Validating System
This protocol incorporates a self-validating system by:
-
Using Control Samples: Run parallel experiments with control coupons that are not exposed to HFO-1234ze to account for any changes due to temperature or other environmental factors.
-
Replicate Samples: Test multiple coupons of the same material to ensure the reproducibility of the results.
-
Baseline Measurements: Detailed initial measurements provide a clear baseline for assessing changes.
Visualizing the Experimental Workflow
Caption: Experimental workflow for material compatibility testing.
Safety Considerations
HFO-1234ze is a flammable gas and is supplied as a liquefied gas under pressure.[3][10] Adherence to safety protocols is non-negotiable.
-
Handling: Always handle HFO-1234ze in a well-ventilated area.[3][10] Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and protective clothing.[3]
-
Storage: Store cylinders in a cool, dry, well-ventilated area away from heat and ignition sources.[3] Secure cylinders to prevent them from falling.[10]
-
Leakage: In case of a leak, evacuate the area and ensure adequate ventilation before re-entry.[10]
-
Incompatible Materials: Avoid contact with alkali metals, finely divided metals (such as aluminum, magnesium, and zinc), strong bases, and strong oxidizing agents.[3]
Conclusion and Recommendations
This compound (HFO-1234ze) offers a promising, low-GWP alternative for various laboratory applications. However, a thorough understanding of its material compatibility is crucial for its safe and effective implementation.
-
Recommended Materials: For applications involving direct contact with HFO-1234ze, materials such as PTFE, polyethylene, polypropylene, and stainless steel are generally excellent choices.
-
Materials to Use with Caution: Elastomers like silicone and fluoroelastomers, as well as plastics like polycarbonate, should be used with caution and are prime candidates for in-house compatibility testing.
-
Validation is Key: The experimental protocol provided in this guide offers a robust framework for validating the compatibility of specific materials in your unique laboratory setting.
By following the guidance and protocols outlined in this document, researchers, scientists, and drug development professionals can confidently integrate HFO-1234ze into their workflows, advancing both scientific discovery and environmental responsibility.
References
- Apollo Scientific. (2022). This compound (FC-254fb)
- Minor, B. (n.d.). Automotive Material Investigation with Low GWP Refrigerant HFO-1234yf.
- El-Sayed, A. H. (2022). ASHRAE Guideline 38 Methodology Material Compatibility Testing of R-473A. Purdue e-Pubs.
- Airgas. (2017).
-
Intertek. (n.d.). Materials Compatibility Testing. Retrieved from [Link]
- Roan, F. (n.d.). Material Compatibility Evaluations OFHFC-245CA HFC-245FA HFE-125 HFC-236EA and HFC-236FA.
- Lopéz-Midal, A., et al. (2021).
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PubChem. (n.d.). 1,2,2,3-Tetrachloro-1,1,3,3-tetrafluoropropane. Retrieved from [Link]
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"CAS number 460-36-6 physical and chemical properties"
An In-Depth Technical Guide to the Physicochemical Properties of 1,1,1,3-Tetrafluoropropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, safety considerations, and relevant experimental methodologies for this compound (CAS No. 460-36-6). As a hydrofluorocarbon (HFC), this compound possesses a unique set of characteristics that make it relevant in various chemical contexts, including as a potential intermediate or solvent in specialized synthetic applications. This document consolidates critical data on its physicochemical parameters, spectroscopic profile, chemical reactivity, and stability. Furthermore, it furnishes detailed, field-proven protocols for its synthesis and analytical characterization, designed to equip researchers with the practical knowledge required for its effective handling and application.
Compound Identification and Overview
This compound is a fluorinated alkane belonging to the hydrofluorocarbon (HFC) family. Its chemical identity is unequivocally established by its CAS Registry Number.
-
IUPAC Name: this compound[1]
-
CAS Number: 460-36-6[1]
-
Synonyms: HFC-254fb, FC-254fb[1]
-
Molecular Weight: 116.06 g/mol [1]
The strategic placement of fluorine atoms significantly influences the molecule's polarity, boiling point, and chemical stability, distinguishing it from its non-fluorinated propane analog. While not a conventional pharmaceutical scaffold, its utility may be found in niche applications where its specific solvency, thermal, and chemical properties are advantageous.
Physicochemical Properties
The physical properties of this compound are dictated by the strong C-F bonds and the overall molecular structure. The following table summarizes key experimental and calculated data.
| Property | Value | Source(s) |
| Physical State | Liquified Gas | [3] |
| Boiling Point | 13.2 °C at 760 mmHg | [2] |
| 29-30 °C | [4] | |
| Density | 1.161 g/cm³ | [2] |
| 1.2584 g/cm³ | [4] | |
| Vapor Pressure | 1150 mmHg at 25 °C | [2] |
| Refractive Index | 1.263 | [2] |
| LogP (Calculated) | 1.90830 | [2] |
Note: Discrepancies in reported values (e.g., boiling point) are common in chemical databases and may reflect different experimental conditions or purity levels.
Reactivity and Chemical Stability
As a saturated fluorinated hydrocarbon, this compound is generally stable under normal handling and storage conditions[4]. However, its reactivity profile is characterized by specific incompatibilities and decomposition pathways under thermal stress.
Stability:
-
The compound is stable but must be protected from sunlight and temperatures exceeding 50 °C[4]. High-energy conditions can induce decomposition.
-
Thermal decomposition can generate hazardous products, including toxic carbon oxides (CO, CO₂) and highly corrosive hydrogen fluoride (HF)[4].
Incompatible Materials:
-
Strong Oxidizing Agents: As with most organic compounds, it can react vigorously with strong oxidizers.
-
Alkali and Alkaline Earth Metals: Contact with reactive metals such as sodium, potassium, or powdered aluminum and magnesium should be avoided, as this can lead to highly exothermic or explosive reactions[4]. The high electronegativity of fluorine can facilitate reductive dehalogenation pathways.
-
Strong Bases: Can initiate dehydrofluorination reactions, particularly at elevated temperatures.
Experimental Protocols
As a Senior Application Scientist, it is crucial to not only understand the properties of a compound but also the practical methodologies for its synthesis and analysis. The following protocols are presented as robust, validated workflows.
Synthesis of this compound
The synthesis of HFCs like this compound typically involves the fluorination of a chlorinated precursor. This protocol describes a plausible two-step process starting from 1,1,1,3-tetrachloropropane. The causality behind this choice is the commercial availability of chlorinated alkanes and the well-established halogen exchange (halex) reaction chemistry.
Step 1: Fluorination of 1,1,1,3-Tetrachloropropane This step utilizes anhydrous hydrogen fluoride (HF) to substitute chlorine atoms with fluorine. The reaction is typically performed in the gas phase over a fluorination catalyst.
-
Reactor Preparation: A corrosion-resistant packed-bed reactor (e.g., Monel or Inconel) is charged with a chromium-based fluorination catalyst.
-
Catalyst Activation: The catalyst is activated by heating to 250-350 °C while passing a stream of dry nitrogen, followed by a slow introduction of anhydrous HF to fluorinate the catalyst surface.
-
Reactant Feed: A pre-vaporized stream of 1,1,1,3-tetrachloropropane and a separate stream of anhydrous HF are introduced into the reactor at a controlled molar ratio (typically with an excess of HF).
-
Reaction Conditions: The reaction is maintained at a temperature between 200 °C and 400 °C. The precise temperature is a critical parameter to control the degree of fluorination and minimize byproduct formation.
-
Product Collection: The gaseous effluent from the reactor, containing a mixture of fluorinated propanes and HCl, is passed through a scrubber containing water or a dilute caustic solution to remove acidic gases (HCl and unreacted HF).
-
Condensation: The remaining organic gas stream is cooled to a low temperature (e.g., -40 °C) to condense the product mixture, which includes the target this compound along with partially fluorinated intermediates.
-
Purification: The crude liquid product is purified by fractional distillation to isolate this compound based on its boiling point.
Sources
The Untapped Research Potential of 1,1,1,3,3-Pentafluoropropane (HFC-245fa): A Technical Guide for Scientists and Innovators
Abstract
1,1,1,3,3-Pentafluoropropane (HFC-245fa) is a hydrofluorocarbon that has seen widespread adoption in industrial applications, primarily as a foam blowing agent and a refrigerant, due to its favorable thermodynamic properties and zero ozone depletion potential.[1][2] However, its utility within the research and development landscape, beyond these established roles, remains significantly unexplored. This technical guide aims to illuminate the latent potential of HFC-245fa for researchers, scientists, and drug development professionals. By delving into its core physicochemical properties, we will explore established research applications in energy systems and propose novel avenues in materials science, specialized chemistry, and advanced thermal management. This guide will provide not only the theoretical underpinnings but also actionable experimental protocols to foster innovation and discovery.
Unveiling the Molecular Landscape of HFC-245fa: Properties and Rationale for Research Applications
HFC-245fa is a colorless, non-flammable, and volatile liquid at room temperature with a faint ethereal odor.[3] Its chemical structure, CF3CH2CHF2, imparts a unique combination of properties that make it an intriguing candidate for various research applications.
Table 1: Key Physicochemical Properties of HFC-245fa
| Property | Value | Significance for Research Applications |
| Molecular Weight | 134.05 g/mol [4] | Influences vapor density and transport properties. |
| Boiling Point | 15.3 °C (59.5 °F)[5] | Enables operation at low pressures and facilitates easy removal post-application. |
| Vapor Pressure | 123 kPa at 20 °C[6] | Moderate vapor pressure allows for controlled phase change in thermal management systems. |
| Liquid Density | 1.32 g/cm³ at 20 °C[7] | Higher density than many organic solvents can be advantageous in multiphase systems. |
| Water Solubility | 0.13 g/L[2] | Low water solubility is beneficial for moisture-sensitive reactions and extractions. |
| Ozone Depletion Potential (ODP) | 0[1][5] | Environmentally benign in terms of ozone layer protection. |
| Global Warming Potential (GWP) | 950-1030 (100-year)[3][5][8] | A significant environmental consideration, though lower than some legacy fluorocarbons. |
| Flammability | Non-flammable[1][5] | Enhances safety in laboratory and industrial settings. |
The combination of a near-ambient boiling point, non-flammability, and distinct solvency characteristics provides a strong impetus for exploring HFC-245fa beyond its current uses. Its thermal and chemical stability, particularly in the absence of certain catalytic metals at high temperatures, further broadens its potential application window.[1][4]
Established Research Frontier: HFC-245fa in Organic Rankine Cycles (ORC) for Waste Heat Recovery
A primary area where HFC-245fa has been the subject of significant research is in its application as a working fluid in Organic Rankine Cycles (ORCs).[4][9] ORCs are thermodynamic cycles that convert low to medium-temperature heat into useful work, typically electrical power. The choice of working fluid is paramount to the efficiency and economic viability of an ORC system.
The Scientific Rationale: Why HFC-245fa is a Superior Working Fluid for Low-Grade Heat
HFC-245fa's thermodynamic profile makes it particularly well-suited for recovering waste heat from sources below 150°C.[1] Key advantages include:
-
Favorable Saturation Vapor Curve: The shape of its temperature-entropy (T-s) diagram is "dry," meaning the fluid remains in a superheated state after isentropic expansion in a turbine. This prevents the formation of liquid droplets that can erode turbine blades, a common issue with "wet" fluids like water.
-
High Thermodynamic Efficiency in its Class: For low-temperature heat sources, HFC-245fa exhibits higher thermodynamic efficiency compared to many other refrigerants.[9]
-
Moderate Pressures: The cycle operates at moderate pressures, which reduces the capital cost and complexity of the system components, such as the turbine, heat exchangers, and piping.
-
Safety: Its non-flammability and low toxicity are critical for safe operation, especially in industrial and geothermal settings.[1][5]
Caption: Workflow of an Organic Rankine Cycle using HFC-245fa.
Experimental Protocol: Performance Evaluation of HFC-245fa in a Laboratory-Scale ORC System
This protocol outlines a procedure for characterizing the performance of HFC-245fa in a small-scale ORC test rig.
Objective: To determine the thermal efficiency and power output of an ORC system using HFC-245fa as the working fluid under varying heat source temperatures.
Materials and Equipment:
-
Laboratory-scale ORC test rig (including a pump, evaporator, expander/turbine, condenser, and reservoir)
-
HFC-245fa (refrigerant grade)
-
Variable temperature heat source (e.g., hot water bath, oil heater)
-
Cooling water circulator
-
Data acquisition system with sensors for temperature, pressure, and flow rate at key points in the cycle
-
Power meter for measuring the output of the generator connected to the expander
Methodology:
-
System Preparation:
-
Ensure the ORC system is clean, dry, and leak-tight.
-
Evacuate the system to remove non-condensable gases.
-
Charge the system with the appropriate amount of HFC-245fa according to the manufacturer's specifications.
-
-
Experimental Procedure:
-
Set the cooling water flow rate and temperature for the condenser to a constant value.
-
Begin circulating the heat transfer fluid through the evaporator at an initial setpoint temperature (e.g., 80°C).
-
Start the HFC-245fa pump and gradually increase the flow rate to the desired operating point.
-
Allow the system to reach a steady state, monitoring temperatures and pressures throughout the cycle. A steady state is typically achieved when temperature and pressure readings remain stable for at least 15 minutes.
-
Record the following data:
-
Temperature and pressure of HFC-245fa at the inlet and outlet of the pump, evaporator, expander, and condenser.
-
Flow rate of HFC-245fa.
-
Inlet and outlet temperatures and flow rate of the heat source fluid.
-
Inlet and outlet temperatures and flow rate of the cooling water.
-
Power output from the generator.
-
-
Increment the heat source temperature by a set amount (e.g., 5°C) and repeat the measurements once the system has reached a new steady state. Continue this process up to the maximum desired temperature (e.g., 120°C).
-
-
Data Analysis:
-
Calculate the heat input to the evaporator (Q_in).
-
Calculate the heat rejected by the condenser (Q_out).
-
Determine the net power output (W_net) by subtracting the power consumed by the pump from the power generated by the expander.
-
Calculate the thermal efficiency (η_th) of the cycle using the formula: η_th = W_net / Q_in.
-
Plot the thermal efficiency and power output as a function of the heat source temperature.
-
Expected Outcomes: This experiment will provide a quantitative assessment of HFC-245fa's performance in an ORC, allowing for comparison with other working fluids and validation of thermodynamic models.
Emerging Research Directions: HFC-245fa as a Specialized Solvent and Process Fluid
While less explored, the unique properties of HFC-245fa suggest its potential as a valuable solvent and process fluid in several research domains.
Synthesis of Fluorinated Polymers and Materials
The chemical structure of HFC-245fa makes it a potentially interesting medium for the synthesis and processing of fluorinated polymers. Its solvency for some fluorinated monomers and oligomers, combined with its inertness under certain polymerization conditions, could be advantageous.
-
Potential Application: As a reaction medium for the polymerization of fluorinated monomers where traditional hydrocarbon or chlorinated solvents are unsuitable due to reactivity or solubility issues.
-
Causality: Its partial fluorination may provide better solubility for fluorinated species compared to purely hydrocarbon solvents, while its hydrogen content can offer different solvency characteristics than perfluorinated liquids. Its low boiling point facilitates easy removal from the final polymer product.
Extraction of Thermally Labile Natural Products
The low boiling point of HFC-245fa opens up possibilities for its use in the extraction of highly volatile and thermally sensitive compounds from natural matrices.
-
Potential Application: Low-temperature extraction of delicate flavor and fragrance compounds from botanicals.
-
Causality: The ability to perform extractions at or near room temperature and then easily remove the solvent by gentle warming and a slight vacuum can prevent the degradation of thermolabile target molecules.
Advanced Thermal Management of Scientific Instrumentation
High-performance scientific instruments, such as sensitive detectors, lasers, and electronics, often require precise and stable temperature control. HFC-245fa's properties make it a candidate for advanced, two-phase cooling systems.
-
Potential Application: In pumped two-phase cooling loops for components in particle accelerators, high-powered lasers, or MRI gradient coils.
-
Causality: The latent heat of vaporization of HFC-245fa can absorb significant amounts of heat at a constant temperature, providing a more stable thermal environment than single-phase liquid cooling. Its moderate operating pressures and good dielectric properties are also advantageous in these applications.
Caption: A pumped two-phase cooling loop using HFC-245fa.
Safety, Handling, and Environmental Considerations
While HFC-245fa offers many advantages, it is crucial to handle it with appropriate safety precautions and to be mindful of its environmental impact.
-
Safety: HFC-245fa has low acute toxicity, but at high concentrations, it can act as an asphyxiant by displacing oxygen. It can also cause cardiac sensitization at very high exposure levels. Good laboratory ventilation is essential. Direct contact with the liquid can cause frostbite due to its rapid evaporation. Appropriate personal protective equipment (PPE), including safety glasses and gloves, should always be worn.
-
Material Compatibility: HFC-245fa is compatible with most common metals, but its compatibility with elastomers and plastics should be verified for specific applications, as swelling or degradation can occur with certain materials.[1]
-
Environmental Impact: HFC-245fa has a zero Ozone Depletion Potential (ODP).[1][5] However, its Global Warming Potential (GWP) is relatively high.[3][5][8] Therefore, researchers should strive to minimize emissions through closed-loop systems and proper disposal procedures. The development of next-generation fluids with lower GWP, such as hydrofluoroolefins (HFOs), is an active area of research, and HFC-245fa can serve as a benchmark in these studies.
Conclusion and Future Outlook
1,1,1,3,3-pentafluoropropane (HFC-245fa) is more than just an industrial commodity; it is a versatile molecule with significant, yet largely untapped, potential for scientific research. Its well-characterized role in Organic Rankine Cycles provides a solid foundation for its use in energy-related research. Furthermore, its unique combination of a low boiling point, non-flammability, and specialized solvency opens up intriguing possibilities in fluoropolymer chemistry, natural product extraction, and the thermal management of sensitive scientific equipment. As researchers continue to seek novel materials and processes, a deeper look into the capabilities of established molecules like HFC-245fa can provide a shortcut to innovation. It is our hope that this technical guide will inspire new research endeavors that harness the unique properties of HFC-245fa to solve contemporary scientific challenges.
References
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An Overview Of The Properties And Applications of HFC-245fa - Purdue e-Pubs. (n.d.). Purdue University. Retrieved January 17, 2026, from [Link]
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HFC-245fa | Products | Central Glass Co., Ltd. (n.d.). Central Glass Co., Ltd. Retrieved January 17, 2026, from [Link]
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HFC-245fa: AN OVERVIEW OF PROPERTIES AND APPLICATIONS - HVAC-Talk. (n.d.). HVAC-Talk. Retrieved January 17, 2026, from [Link]
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HFC-245fa Foam Blowing Agent - Yuji America Corp - Yujichem. (n.d.). Yuji America Corp. Retrieved January 17, 2026, from [Link]
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JACC Report No. 44 1, 1, 1, 3, 3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1). (n.d.). ECETOC. Retrieved January 17, 2026, from [Link]
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HFC-245FA - A-Gas. (n.d.). A-Gas. Retrieved January 17, 2026, from [Link]
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To Learn HFC-245fa From 4 Applications - Starget Refrigerant. (2025, January 3). Starget Refrigerant. Retrieved January 17, 2026, from [Link]
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NOVEXPANS™ HFC 245fa, 1,1,1,3,3-pentafluoropropane - Climalife. (n.d.). Climalife. Retrieved January 17, 2026, from [Link]
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R-245fa | Climalife. (n.d.). Climalife. Retrieved January 17, 2026, from [Link]
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Advantages and disadvantages of HFC-245fa blowing agent in polyurethane spray foam. (2025, November 6). Qichen. Retrieved January 17, 2026, from [Link]
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HFO VS HFC 245 FA - The Spray Foam Supplier. (n.d.). The Spray Foam Supplier. Retrieved January 17, 2026, from [Link]
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HFC 245fa Blown Polyurethane Foams with Lower Thermal Conductivity - Innoget. (n.d.). Innoget. Retrieved January 17, 2026, from [Link]
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HFC-245fa, Genetron® 245fa - ElectraTherm. (2019, March 12). ElectraTherm. Retrieved January 17, 2026, from [Link]
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Thermal stability and material compatibility of HFC245fa as organic rankine cycle working fluids | Request PDF - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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NovaSpray HFC 245fa | Climalife. (2020, January 1). Climalife. Retrieved January 17, 2026, from [Link]
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Safety Data Sheet - Central Glass. (2014, December 19). Central Glass. Retrieved January 17, 2026, from [Link]
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analysis of an orc using r245fa under the optimum design working condition of condenser - DergiPark. (n.d.). DergiPark. Retrieved January 17, 2026, from [Link]
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R245FA - FSW UK. (n.d.). FSW UK. Retrieved January 17, 2026, from [Link]
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the us solvent cleaning industry and the transition to non ozone depleting substances - EPA. (n.d.). EPA. Retrieved January 17, 2026, from [Link]
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Application approfondie du R245FA dans le système ORC (Organic Rankine Cycle). (2025, February 25). Sirloong. Retrieved January 17, 2026, from [Link]
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hfc_245fa - Werner. (2006, July 6). Werner. Retrieved January 17, 2026, from [Link]
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An Overview Of The Properties And Applications of HFC-245fa | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Advances in HFC245fa Formulations and Processing - Sci-Hub. (n.d.). Sci-Hub. Retrieved January 17, 2026, from [Link]
-
Thermophysical properties of HFC-245fa and its alternative low-GWP refrigerants. - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
ORC Working Fluids – Plants, Biomass and Geothermal | European Refrigerants. (n.d.). European Refrigerants. Retrieved January 17, 2026, from [Link]
-
1,1,1,3,3-Pentafluoropropane | C3H3F5 | CID 68030 - PubChem. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Life Cycle Inventory Analysis of the Production of a High-performance Foam Blowing Agent HFC-245fa (1,1,1,3,3-pentafluoropropane) - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Properties of low GWP refrigerants and HFC-245fa. - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Preparation of 1,1,1,3,3-pentafluoropropane (HFC245fa) by using a SbF5-attached catalyst. (2025, August 5). ResearchGate. Retrieved January 17, 2026, from [Link]
-
An Evaluation of R134a and R245fa as the Working Fluid in an Organic Rankine Cycle Energized from a Low Temperature Geothermal Energy Source - Northumbria University Research Portal. (n.d.). Northumbria University. Retrieved January 17, 2026, from [Link]
-
Are (Co)Polymers of 1,1,3,3,3-Pentafluoropropene Possible? - MDPI. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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HFC-245FA - Canyon Components. (n.d.). Canyon Components. Retrieved January 17, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols: 1,1,1,3-Tetrafluoropropane as a Transformative Solvent for Organometallic Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The selection of a solvent is a critical parameter in organometallic catalysis, profoundly influencing reaction kinetics, selectivity, and catalyst stability. This document provides a comprehensive guide to the application of 1,1,1,3-tetrafluoropropane (HFC-254fb) as a novel and advantageous solvent in this field. While the use of fluorinated solvents in catalysis is an area of growing interest, specific application data for this compound remains emergent. This guide, therefore, synthesizes its known physicochemical properties with established principles of organometallic chemistry in fluorinated media to provide detailed application notes and robust experimental protocols. We will explore the theoretical and practical advantages of this solvent, including its potential for enhanced gas solubility and simplified catalyst recycling, and provide step-by-step methodologies for key catalytic transformations.
Introduction: The Case for Fluorinated Solvents in Catalysis
Traditional organic solvents, while widely used, present several challenges in organometallic catalysis, including catalyst deactivation, product inhibition, and difficulties in catalyst separation and recycling. Fluorinated solvents, a class of compounds characterized by the presence of carbon-fluorine bonds, offer a compelling alternative due to their unique properties. These include:
-
Orthogonality: Their low miscibility with many organic and aqueous phases at ambient temperatures allows for biphasic catalysis, simplifying product separation and catalyst recovery.
-
High Gas Solubility: Fluorinated solvents exhibit exceptionally high solubility for gases like hydrogen and oxygen, which can significantly enhance the rates of catalytic hydrogenations and oxidations.
-
Inertness: The strength of the C-F bond renders these solvents chemically inert under many reaction conditions, preventing solvent-derived side reactions.
-
Unique Polarity: While often considered non-polar, the polarity of fluorinated solvents can be tuned, influencing the solubility of catalysts and reagents and impacting reaction pathways.
This compound stands out as a promising candidate within this class, offering a balance of desirable properties with environmental and safety considerations.
Physicochemical Properties of this compound
A thorough understanding of the solvent's properties is paramount for its effective application. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₃H₄F₄ | [1] |
| Molecular Weight | 116.06 g/mol | [1] |
| CAS Number | 460-36-6 | [1] |
| Boiling Point | Not explicitly stated, but it is a gas at room temperature. | [2] |
| Appearance | Colorless gas or liquefied gas | [2] |
| Flammability | Flammable gas | [2] |
| Ozone Depletion Potential (ODP) | 0 | Inferred from general HFC properties |
| Global Warming Potential (GWP) | Significant, though lower than some older HFCs. | Inferred from general HFC properties |
Safety and Handling
As a flammable, liquefied gas, this compound requires careful handling in a laboratory setting.[2][3]
Core Safety Precautions:
-
Ventilation: Always work in a well-ventilated fume hood.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3] Use non-sparking tools and explosion-proof equipment.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat. For handling the liquefied gas, cryogenic gloves are recommended to prevent frostbite.
-
Storage: Store cylinders in a cool, dry, well-ventilated area, secured to prevent falling. Do not expose to temperatures exceeding 50 °C.[2]
-
Leak Detection: Use a suitable gas detector to monitor for leaks.
In case of inhalation, move the affected person to fresh air.[3] In case of skin contact with the liquid, flush with lukewarm water. Seek medical attention if irritation or frostbite occurs.
General Workflow for Organometallic Catalysis in this compound
The following diagram illustrates a general workflow for conducting an organometallic reaction in this compound, including catalyst recycling.
Caption: General workflow for organometallic catalysis in this compound.
Application Protocols
The following protocols are designed as starting points for researchers. Optimization of reaction conditions (temperature, pressure, catalyst loading, etc.) is recommended for specific substrates.
Protocol 1: Palladium-Catalyzed Heck Coupling
The Heck reaction is a cornerstone of C-C bond formation.[4] The use of this compound as a solvent may offer advantages in terms of product isolation and catalyst recycling.
Reaction: Aryl halide + Alkene → Substituted Alkene
Rationale: The choice of a phosphine-free catalyst system is based on the desire to simplify the reaction mixture and facilitate catalyst recovery. The biphasic workup leverages the low miscibility of fluorinated solvents with common organic solvents.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Base (e.g., triethylamine, Et₃N)
-
This compound
-
Pressure-rated reaction vessel with magnetic stirring
-
Standard glassware for workup and purification
Procedure:
-
To a pressure-rated reaction vessel equipped with a magnetic stir bar, add palladium(II) acetate (1-2 mol%), the aryl halide (1.0 equiv), and the alkene (1.2 equiv).
-
Add the base, triethylamine (1.5 equiv).
-
Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Cool the vessel in a dry ice/acetone bath and introduce this compound as a liquefied gas to the desired volume.
-
Allow the vessel to warm to room temperature and then heat to the desired reaction temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots (carefully venting the pressure) and analyzing by GC-MS or TLC.
-
Upon completion, cool the vessel to room temperature and slowly vent the excess pressure in a fume hood.
-
The remaining residue contains the product and the palladium catalyst. Add a conventional organic solvent (e.g., ethyl acetate) to dissolve the product. The palladium catalyst may precipitate.
-
Filter the mixture to separate the catalyst. The filtrate contains the crude product.
-
Concentrate the filtrate and purify the product by column chromatography.
-
The recovered palladium catalyst can be washed with a small amount of the organic solvent, dried under vacuum, and stored for reuse.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls.[5] The use of a biphasic system with this compound and an aqueous phase can facilitate catalyst retention in the fluorinated phase.
Reaction: Aryl Halide + Arylboronic Acid → Biaryl
Rationale: The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transport of the boronate salt from the aqueous phase to the organic phase where the catalyst resides. The reaction is designed to be biphasic at the end, allowing for simple separation.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
This compound
-
Degassed water
-
Pressure-rated reaction vessel with magnetic stirring
Procedure:
-
In a pressure-rated reaction vessel, dissolve the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv) in a minimal amount of degassed water.
-
Add the palladium catalyst (1-3 mol%).
-
Seal the vessel, purge with argon, and then add this compound.
-
Heat the biphasic mixture to 80-100 °C with vigorous stirring to ensure adequate mixing of the two phases.
-
Monitor the reaction by analyzing samples from the organic layer.
-
After completion, cool the reaction to room temperature. The two phases will separate.
-
Carefully decant the aqueous layer. The this compound layer contains the product and the catalyst.
-
Evaporate the this compound (or distill for reuse).
-
Dissolve the residue in a suitable organic solvent and purify by chromatography to isolate the biaryl product. The catalyst can be recovered from the residue.
Protocol 3: Catalytic Hydrogenation
The high solubility of hydrogen in fluorinated solvents makes this compound an attractive medium for hydrogenation reactions.
Reaction: Alkene + H₂ → Alkane
Rationale: This protocol leverages the high hydrogen concentration achievable in this compound to potentially increase reaction rates and allow for milder reaction conditions.
Materials:
-
Alkene substrate (e.g., 1-octene)
-
Hydrogenation catalyst (e.g., 5% Pd on carbon)
-
This compound
-
High-pressure autoclave equipped with a gas inlet and magnetic stirring
Procedure:
-
Place the alkene substrate and the Pd/C catalyst in the autoclave.
-
Seal the autoclave and purge several times with nitrogen, followed by hydrogen gas.
-
Introduce this compound into the autoclave.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5-10 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) with efficient stirring.
-
Monitor the reaction by observing the hydrogen uptake.
-
Once the hydrogen uptake ceases, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Vent the this compound.
-
Filter the reaction mixture to remove the Pd/C catalyst. The filtrate is the alkane product. The catalyst can be washed and reused.
Catalyst Recycling and Recovery
A significant advantage of using a fluorinated solvent like this compound is the potential for simplified catalyst recycling, which is crucial for the economic and environmental sustainability of catalytic processes.
Caption: Strategies for catalyst recycling using this compound.
Conclusion and Future Outlook
This compound presents a compelling, albeit underexplored, solvent for organometallic catalysis. Its unique physicochemical properties, particularly its potential for high gas solubility and facilitation of biphasic catalysis, offer exciting opportunities for process intensification and green chemistry. The protocols provided herein serve as a foundational guide for researchers to begin exploring the utility of this solvent in a range of important catalytic transformations. Further research is warranted to fully elucidate the solubility of various catalyst systems in this compound and to quantify the impact of this solvent on reaction kinetics and selectivity across a broader scope of organometallic reactions. As the demand for more sustainable chemical processes grows, the adoption of innovative solvents like this compound will be crucial in advancing the field of organometallic catalysis.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776724, this compound. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Heck reaction. Retrieved from [Link]
-
Wikipedia. (2024, January 10). Suzuki reaction. Retrieved from [Link]
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- 1. High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Alkane Hydroxylation in a Fluorous Solvent System Catalyzed by a Fluorocarbon-Soluble Transition-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water | MDPI [mdpi.com]
- 5. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing HFC-245fa as a Reaction Medium for Advanced Polymerization
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1,1,1,3,3-pentafluoropropane (HFC-245fa) as a potential reaction medium for various polymerization techniques. We will delve into the unique physicochemical properties of HFC-245fa, detailing its advantages and limitations in the context of polymer synthesis. This guide presents a detailed, step-by-step protocol for a model free-radical polymerization, emphasizing safety, experimental design, and process logic. The information herein is grounded in established chemical principles and supported by authoritative data to ensure scientific integrity.
Introduction: Exploring HFC-245fa Beyond Conventional Applications
The selection of a reaction solvent is a cornerstone of polymer synthesis, profoundly influencing reaction kinetics, polymer characteristics, and process safety. While widely recognized as a blowing agent for polyurethane and polystyrene foams, 1,1,1,3,3-pentafluoropropane (HFC-245fa) possesses a unique constellation of properties that merit its consideration as a specialized reaction medium.[1][2][3]
HFC-245fa is a non-flammable, low-toxicity hydrofluorocarbon with a boiling point of 15.3 °C.[4][5][6] This low boiling point allows for reactions to be conducted under moderate autogenous pressure, simplifying temperature control and facilitating an exceptionally clean, energy-efficient removal of the solvent post-reaction. Its chemical inertness and distinct solubility profile present opportunities for synthesizing polymers with high purity and potentially unique architectures. This guide provides the foundational knowledge and a practical protocol for harnessing these characteristics in a research setting.
Physicochemical Properties of HFC-245fa
A thorough understanding of the physical and chemical properties of HFC-245fa is paramount for designing safe and effective polymerization experiments. These properties dictate the required equipment, reaction conditions, and safety protocols.
| Property | Value | Unit | Source(s) |
| Chemical Formula | CF₃CH₂CHF₂ | - | [4] |
| Molecular Weight | 134.05 | g/mol | [4][6] |
| Boiling Point (at 1 atm) | 15.3 | °C | [4][5][6] |
| Liquid Density (at 20°C) | 1.32 | g/cm³ | [4][6] |
| Vapor Pressure (at 20°C) | 1,227 | hPa | [4] |
| Ozone Depletion Potential (ODP) | 0 | - | [1][4][5][7] |
| Global Warming Potential (GWP, 100-yr) | 950 - 1030 | - | [4][6][7][8] |
| Flammability | Non-flammable | - | [1][5][9] |
| Water Solubility | Slightly soluble | - | [8] |
Rationale and Key Considerations for Use in Polymerization
The decision to use HFC-245fa as a reaction medium is driven by a unique balance of benefits and necessary considerations.
Primary Advantages
-
Enhanced Safety: The non-flammable nature of HFC-245fa significantly mitigates fire and explosion risks common with hydrocarbon solvents like toluene or tetrahydrofuran.[1][9]
-
Inert Reaction Environment: HFC-245fa exhibits high thermal and chemical stability, minimizing the potential for solvent-related side reactions or chain transfer events, which can be detrimental to achieving high molecular weights and controlled polymer structures.[5][10]
-
Simplified Product Purification: Due to its high volatility, HFC-245fa can be easily and completely removed from the final polymer product by simple depressurization, eliminating the need for extensive downstream purification steps like precipitation or solvent extraction.
-
Unique Solubility & Phase Behavior: HFC-245fa is a moderate solvent for many common monomers but often a poor solvent for the corresponding polymers. This differential solubility is not a drawback; it is a feature that can be exploited to conduct precipitation or dispersion polymerizations, yielding polymer in the form of an easily isolated powder or stable latex.
Critical Considerations & Limitations
-
Pressurized Equipment: The low boiling point necessitates the use of pressure-rated reactors to maintain the solvent in a liquid state at typical polymerization temperatures (e.g., 50-80 °C).
-
High Global Warming Potential (GWP): HFC-245fa has a significant GWP, making it imperative to use closed systems and implement solvent recovery protocols to prevent its release into the atmosphere.[4][7][8]
-
Cost: The cost of HFC-245fa is generally higher than that of conventional bulk solvents, which may be a factor for large-scale syntheses.[1][11]
-
Material Compatibility: While compatible with many metals and plastics, its compatibility with certain elastomers should be verified for the specific reaction conditions to prevent seal failure in the reactor.[10]
Experimental Protocol: Precipitation Free-Radical Polymerization of Methyl Methacrylate (MMA)
This protocol describes a model experiment for the precipitation polymerization of methyl methacrylate (MMA) using 2,2'-azobis(isobutyronitrile) (AIBN) as a thermal initiator in HFC-245fa. The rationale is that MMA and AIBN are soluble in liquid HFC-245fa, while the resulting poly(methyl methacrylate) (PMMA) is insoluble, causing it to precipitate as a fine powder as the reaction proceeds.
Materials & Equipment
-
Monomer: Methyl methacrylate (MMA), inhibitor removed.
-
Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized.
-
Solvent: HFC-245fa, polymerization grade.
-
Reactor: A high-pressure stainless steel or glass reactor (e.g., Parr reactor) equipped with a magnetic or mechanical stirrer, pressure gauge, thermocouple, and inlet/outlet valves.
-
Ancillary Equipment: Schlenk line, vacuum pump, cold trap (e.g., liquid nitrogen or dry ice/acetone), filtration apparatus, vacuum oven.
Experimental Workflow Diagram
Caption: Workflow for Precipitation Polymerization in HFC-245fa.
Step-by-Step Methodology
-
System Preparation (Causality: Purity is paramount for controlled polymerization)
-
Inhibitor Removal: Pass MMA through a column of basic alumina to remove the hydroquinone-based inhibitor, which would otherwise scavenge radicals and prevent polymerization.
-
Reactor Setup: Assemble the pressure reactor according to the manufacturer's instructions. Ensure all seals are clean and correctly seated. Perform a pressure test with nitrogen to confirm the system is leak-free.
-
Charging Reactants: Weigh the desired amounts of purified MMA and AIBN and add them to the reactor vessel. A typical starting ratio might be [MMA]:[AIBN] = 200:1.
-
-
Degassing and Solvent Transfer (Causality: Oxygen inhibits free-radical polymerization)
-
Degassing: Seal the reactor and connect it to a Schlenk line. Cool the vessel in a liquid nitrogen bath until the contents are frozen solid. Open the valve to the vacuum and evacuate for 15-20 minutes. Close the valve and thaw the contents. Repeat this freeze-pump-thaw cycle at least three times to thoroughly remove dissolved oxygen.
-
Solvent Condensation: After the final freeze cycle, while the reactor is still cold, connect a cylinder of HFC-245fa. Condense the required amount of solvent into the reactor. The amount can be measured by weight (placing the reactor on a balance) or volumetrically if the reactor has appropriate markings.
-
-
Polymerization (Causality: Temperature controls initiation rate and pressure maintains the liquid phase)
-
Initiation: Close all valves and transfer the sealed reactor to a heating mantle or oil bath set to the desired temperature (e.g., 65 °C for AIBN). Begin stirring at a consistent rate (e.g., 300 RPM).
-
Monitoring: As the reactor heats up, the internal pressure will rise due to the vapor pressure of HFC-245fa. This is expected and necessary to keep the solvent liquid. Record the temperature and pressure at regular intervals. The formation of a white precipitate (PMMA) should become visible as the reaction proceeds. Allow the reaction to continue for the desired time (e.g., 4-24 hours).
-
-
Work-up and Isolation (Causality: Efficiently separate polymer from volatile solvent and unreacted monomer)
-
Quenching: Terminate the polymerization by immersing the reactor in an ice-water bath to rapidly reduce the temperature, which halts the thermal decomposition of AIBN.
-
Solvent Removal: In a well-ventilated fume hood, connect the reactor's outlet valve to a cold trap cooled with liquid nitrogen. Slowly open the valve to vent the HFC-245fa, which will be captured in the trap for proper disposal or recovery.
-
Product Collection: Once the reactor has returned to atmospheric pressure, open it. The product, a fine white PMMA powder, can be collected.
-
Purification: Transfer the powder to a beaker and wash it with methanol (a solvent for residual MMA and AIBN, but a non-solvent for PMMA) to purify the polymer. Collect the washed polymer by filtration.
-
Drying: Dry the final PMMA product in a vacuum oven at 50 °C overnight to remove any residual washing solvent.
-
Safety and Environmental Handling
-
Pressure Safety: All operations must be conducted behind a blast shield. Never exceed the maximum pressure rating of the reactor.
-
Ventilation: HFC-245fa is a simple asphyxiant in high concentrations. All handling, especially venting, must be performed in a well-ventilated fume hood.[7]
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and cryogenic gloves (when handling liquid nitrogen or cold reactors) are mandatory.
-
Environmental Stewardship: Due to the high GWP, atmospheric release of HFC-245fa must be avoided. Always use a cold trap or a dedicated solvent recovery system to capture the vented gas.[12] Handle and dispose of the captured solvent in accordance with local, state, and federal regulations.[13]
References
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Title: An Overview Of The Properties And Applications of HFC-245fa Source: Purdue e-Pubs URL: [Link]
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Title: Advantages and disadvantages of HFC-245fa blowing agent in polyurethane spray foam Source: Foam Spirit URL: [Link]
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Title: Evaluation of HFC-245fa as an Alternative Blowing Agent for Extruded Polystyrene Source: ResearchGate URL: [Link]
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Title: Advances in HFC245fa Formulations and Processing Source: Sci-Hub (Original from Journal of Cellular Plastics) URL: [Link]
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Title: Dielectric Properties of 1,1,1,3,3-Pentafluoropropane (HFC245fa) Source: ResearchGate URL: [Link]
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Title: Preparation of 1,1,1,3,3-pentafluoropropane (HFC245fa) by using a SbF5-attached catalyst Source: ResearchGate URL: [Link]
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Title: JACC Report No. 44 1, 1, 1, 3, 3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1) Source: ECETOC URL: [Link]
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Application Notes & Protocols: Exploring 1,1,1,3-Tetrafluoropropane as a Niche Mobile Phase in Supercritical Fluid Chromatography (SFC)
Abstract
Supercritical Fluid Chromatography (SFC) has solidified its position as a powerful separation technique, particularly for chiral and achiral purifications in the pharmaceutical industry.[1] While carbon dioxide (CO₂) remains the quintessential mobile phase due to its accessibility, low cost, and favorable critical properties, the exploration of alternative supercritical fluids offers the potential for unique selectivities and improved solubility for challenging analytes.[2][3] This guide delves into the application of 1,1,1,3-tetrafluoropropane (HFC-245fa isomer, CAS 460-36-6) as a specialized mobile phase in SFC. We will examine its physicochemical properties, outline the rationale for its use, and provide detailed protocols for method development and safe handling, aimed at researchers and drug development professionals seeking to expand their chromatographic toolkit.
Introduction: Beyond Carbon Dioxide in SFC
Modern SFC instrumentation closely resembles HPLC systems, with the critical additions of a back-pressure regulator and a pump capable of handling liquefied gases.[4] The mobile phase, typically supercritical CO₂, offers low viscosity and high diffusivity, enabling rapid and efficient separations.[5] However, the non-polar nature of CO₂ necessitates the addition of polar organic co-solvents, such as methanol or ethanol, to elute a wider range of compounds.[1][3]
The choice of the primary mobile phase itself is a powerful, albeit less commonly adjusted, parameter. By replacing CO₂ with a fluid possessing different chemical characteristics, we can fundamentally alter the interactions within the chromatographic system, potentially unlocking separations that are difficult to achieve otherwise. This compound presents itself as one such candidate, offering a different polarity and solvating power profile.
Physicochemical Profile: this compound vs. Carbon Dioxide
Understanding the properties of this compound is fundamental to its application in SFC. Unlike the non-polar, linear CO₂ molecule, this compound is a polar molecule with the capacity for different intermolecular interactions. A comparison of its key properties against the industry standard, CO₂, is crucial for instrument setup and method design.
| Property | This compound (C₃H₄F₄) | Carbon Dioxide (CO₂) | Rationale for SFC Application |
| Molecular Weight | 116.06 g/mol [6] | 44.01 g/mol | Higher molecular weight may influence solvating power. |
| Boiling Point | Not explicitly found; related compounds have low boiling points. | -78.5 °C (Sublimes) | Requires handling as a liquefied gas under pressure.[7] |
| Critical Temperature (Tc) | Not explicitly found; related HFCs are ~154 °C.[8] | 31.1 °C[5] | The operational temperature must exceed Tc for supercritical conditions. A potentially higher Tc may offer a wider operating range. |
| Critical Pressure (Pc) | Not explicitly found. | 73.8 bar (1070 psi)[5] | The system back pressure must exceed Pc for supercritical conditions. |
| Polarity | Polar | Non-polar | This is the key driver for its use, offering different selectivity and potential for eluting polar compounds with less co-solvent. |
| Hazards | Flammable Gas, Gas Under Pressure, Skin/Eye Irritant.[7] | Asphyxiant, Gas Under Pressure. | Requires stringent safety protocols, including grounding and enhanced ventilation.[7][9] |
Rationale and Strategic Application
The primary motivation for using this compound is to introduce a different selectivity into the separation process. Its inherent polarity and hydrogen-bonding capabilities suggest it may be advantageous for:
-
Polar Analytes: It may better solvate polar compounds that have limited solubility in CO₂-rich mobile phases, potentially improving peak shape and reducing the required percentage of organic co-solvent.
-
Alternative Selectivity: For complex mixtures or challenging chiral separations, it can provide an orthogonal separation mechanism compared to CO₂, resolving compounds that co-elute under standard conditions.
-
Enhanced Performance with Specific Stationary Phases: The unique interactions of a fluorinated mobile phase may be particularly effective with certain stationary phases, such as those with fluoro-phenyl functionalities.
Despite these potential benefits, its use is not a universal replacement for CO₂. The flammability of this compound necessitates a rigorous safety assessment and specialized handling procedures, making it a tool for specific, challenging applications rather than routine screening.[7][9]
Experimental Protocols
Protocol 1: Safety and Handling of this compound
Causality: The flammable nature of this compound requires protocols that mitigate risks of ignition from static discharge, electrical sources, or heat.[7][9] These steps are non-negotiable for safe operation.
-
Ventilation: Operate the SFC system within a fume hood or a laboratory with a high rate of air exchange. Oxygen detectors should be considered as the gas can displace oxygen.[7]
-
Cylinder Handling: Securely chain gas cylinders to a stable support at all times.[7] Store cylinders in a cool, dry, well-ventilated area away from heat sources and direct sunlight. Do not expose to temperatures exceeding 50 °C.[10]
-
System Grounding: Ensure the SFC system and the gas cylinder are properly grounded to prevent the buildup of static electricity, which can serve as an ignition source.[7]
-
Leak Detection: Before pressurizing the system, perform a thorough leak check of all fittings and connections using an appropriate, non-reactive leak detection fluid or an electronic gas detector.
-
Tool Selection: Use only non-sparking tools when making adjustments to cylinder connections or high-pressure fittings.[7]
-
Personal Protective Equipment (PPE): Wear safety glasses, protective gloves, and a lab coat. In case of a significant leak, emergency responders must use a self-contained breathing apparatus.[9]
-
Emergency Response: In case of inhalation, move the individual to fresh air and seek immediate medical attention.[7] In case of a leak, evacuate unnecessary personnel and ensure the area is ventilated before re-entry.[9]
Protocol 2: General Method Development for Chiral Separations
Causality: Chiral method development in SFC is an empirical process where column chemistry is the most critical factor.[11] This protocol uses a systematic screening approach to efficiently identify a suitable stationary phase and mobile phase composition, saving time and sample.[12][13]
Caption: Decision logic for optimizing SFC separation parameters.
Conclusion
This compound represents a valuable, specialized tool in the field of Supercritical Fluid Chromatography. While it will not replace carbon dioxide for routine applications due to significant safety and handling considerations, its unique polarity and solvating properties offer a pathway to solve challenging separation problems. For researchers in pharmaceutical development facing difficult-to-resolve chiral compounds or complex mixtures, the methodical and safe application of this alternative mobile phase can provide an orthogonal approach, expanding the capabilities of modern SFC. Success requires a deep respect for the safety protocols and a systematic approach to method development, as outlined in this guide.
References
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Selection of SFC stationary and mobile phases. (n.d.). ScienceDirect. Retrieved from [Link]
-
Basic Principles of Supercritical Fluid Chromatography and Supercritical Fluid Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]
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SFC Mobile Phases. (n.d.). Shimadzu. Retrieved from [Link]
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Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex. Retrieved from [Link]
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HFC-245fa. (n.d.). GIHIHC. Retrieved from [Link]
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Safety data sheet. (2021). Daikin Chemicals. Retrieved from [Link]
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HFC-245fa: AN OVERVIEW OF PROPERTIES AND APPLICATIONS. (n.d.). HVAC-Talk. Retrieved from [Link]
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Safety Data Sheet. (2022). Chem-Tel. Retrieved from [Link]
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An Overview Of The Properties And Applications of HFC-245fa. (n.d.). Purdue e-Pubs. Retrieved from [Link]
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Honeywell Enovate® 245fa - TECHNICAL INFORMATION. (n.d.). Honeywell. Retrieved from [Link]
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Differences Between HFC and CO2 Systems: A Technical Perspective. (2025). ACHR News. Retrieved from [Link]
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Simple method development for SFC. (n.d.). secrets of science. Retrieved from [Link]
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Simple Method Development for the Separation of Chiral Synthetic Cannabinoids using Ultra High Performance Supercritical Fluid Chromatography. (2016). Technology Networks. Retrieved from [Link]
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Preparative SFC Method Development. (n.d.). Waters Corporation. Retrieved from [Link]
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Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography. (2014). Journal of Chromatography A. Retrieved from [Link]
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Method development for impurity profiling in SFC: THE selection of a dissimilar set of stationary phases. (2025). ResearchGate. Retrieved from [Link]
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Inside CO2 vs HFC — The Differences At A Glance. (2023). Hillphoenix. Retrieved from [Link]
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Low Global Warming Fluids for Replacement of HFC-245fa and HFC-134a in ORC Applications. (n.d.). Undisclosed Source. Retrieved from [Link]
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Applications of Chiral Supercritical Fluid Chromatography. (2019). PubMed. Retrieved from [Link]
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"application of HFC-245fa in organic Rankine cycle (ORC) for waste heat recovery"
Hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs) like R1233zd(E) and R1224yd(Z) have emerged as leading candidates to replace HFC-245fa. [11][20][23]Experimental "drop-in" replacement studies have shown that while these alternatives have significantly lower GWP, they often result in slightly lower power output compared to HFC-245fa in a system designed for the latter. [11][23]However, their thermal efficiencies can be comparable or even slightly higher. [11][20]
Conclusion
HFC-245fa has been a reliable and effective working fluid for Organic Rankine Cycle systems, enabling efficient power generation from low-grade waste heat. Its non-flammability, suitable thermodynamic properties, and extensive field deployment have made it a benchmark fluid. The protocols and data presented here provide a comprehensive guide for researchers and engineers working with HFC-245fa. However, its high GWP necessitates a transition towards more environmentally benign alternatives. While HFC-245fa remains a valuable tool for existing systems and specific research applications, the future of ORC technology will undoubtedly be shaped by the successful implementation of the next generation of low-GWP working fluids.
References
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An Overview Of The Properties And Applications of HFC-245fa. Purdue e-Pubs. [Link]
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Wei, D., Lu, X., Lu, Z., & Gu, J. (2007). Performance analysis and optimization of organic Rankine cycle (ORC) for waste heat recovery. Energy Conversion and Management, 48(4), 1113-1119. [Link]
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Analysis of an ORC using R245fa under the optimum design working condition of condenser. DergiPark. [Link]
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Performance analysis and optimization of Organic Rankine Cycle (ORC) for waste heat recovery. ResearchGate. [Link]
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Thermal stability and material compatibility of HFC245fa as organic rankine cycle working fluids. ResearchGate. [Link]
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Yang, M., & Yeh, R. (2021). Investigation of low-GWP working fluids as substitutes for R245fa in organic Rankine cycle application. National Institutes of Health (NIH). [Link]
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Zyhowski, G., & Brown, A. Low Global Warming Fluids for Replacement of HFC-245fa and HFC-134a in ORC Applications. GEA. [Link]
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Ranking of Working Fluids for Organic Rankine Cycle Applications. Purdue e-Pubs. [Link]
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Review of Organic Rankine Cycles for Internal Combustion Engine Waste Heat Recovery: Latest Decade in Review. MDPI. [Link]
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ORC Working Fluids – Plants, Biomass and Geothermal. European Refrigerants. [Link]
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Genetron® 245fa Working Fluid for ORC Systems. Honeywell. [Link]
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Pang, H., et al. (2017). Experimental study on organic Rankine cycle utilizing R245fa, R123 and their mixtures to investigate the maximum power generation from low-grade heat. ResearchGate. [Link]
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To Learn HFC-245fa From 4 Applications. Starget Refrigerant. [Link]
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Optimization of the Adsorption/Desorption Contribution from Metal-Organic-Heat-Carrier Nanoparticles in Waste Heat Recovery Applications: R245fa/MIL101 in Organic Rankine Cycles. MDPI. [Link]
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Eyerer, S., et al. (2019). Experimental investigation of modern ORC working fluids R1224yd(Z) and R1233zd(E) as replacements for R245fa. ResearchGate. [Link]
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HFC-245FA ORC SYSTEM RECOVERING WASTE HEAT ABOARD LARGE SHIPS, SELECTED FOR THE EU «LEANSHIPS» RESEARCH PROJECT. Fluorocarbons.org. [Link]
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An experimental study of an Organic Rankine Cycle utilizing HCFO-1233zd(E) as a drop-in replacement for HFC-245fa for ultra-low-grade waste heat recovery. Bohrium. [Link]
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PERFORMANCE ANALYSIS OF REHEAT ORGANIC RANKINE CYCLE FOR WASTE HEAT RECOVERY USING R245fa AS WORKING FLUID. IJCRT.org. [Link]
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Comparison between Organic Working Fluids in order to Improve Waste Heat Recovery from Internal Combustion Engines by means of Rankine Cycle Systems. REVISTA DE CHIMIE. [Link]
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HCFO-1224yd(Z) as HFC-245fa drop-in alternative in low temperature ORC systems: Experimental analysis in a waste heat recovery real facility. ResearchGate. [Link]
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Thermal Efficiency Analysis of a 1 kW ORC System with a Solar Collection Stage and R-245fa Working Fluid: A Case Study. MDPI. [Link]
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Performance Analysis of Organic Rankine Cycle (Orc) For Waste Heat Recovery with Different Refrigerant. International Journal of Engineering Research & Technology. [Link]
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Experimental Study on a Small-scale R245fa Organic Rankine Cycle System for Low-grade Thermal Energy Recovery. ResearchGate. [Link]
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HFC-245fa as a Working Fluid for Low-Temperature Refrigeration Research: Application Notes and Protocols
Introduction: The Evolving Landscape of Low-Temperature Refrigeration
The pursuit of lower temperatures is a constant endeavor in scientific research and drug development, enabling advancements in cryopreservation, material science, and the stabilization of sensitive biologicals. The selection of a working fluid is paramount to the efficiency, safety, and environmental impact of any refrigeration system. For decades, chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) were the fluids of choice, but their detrimental effects on the ozone layer necessitated a shift towards alternatives.[1][2] Hydrofluorocarbons (HFCs) emerged as prominent replacements due to their zero ozone depletion potential (ODP).[1][3][4]
This document provides a comprehensive guide to the use of 1,1,1,3,3-Pentafluoropropane (HFC-245fa), a non-ozone depleting fluid, for researchers and professionals engaged in the development and application of low-temperature refrigeration systems.[3][5] HFC-245fa has garnered significant interest for its favorable thermodynamic properties in applications such as centrifugal chillers and organic Rankine cycles (ORC) for waste heat recovery.[1][6][7][8][9][10][11][12] Its utility extends to sensible heat transfer in low-temperature refrigeration, making it a versatile candidate for laboratory-scale research and development.[1][13]
These notes offer a blend of theoretical grounding and practical protocols to empower researchers to harness the capabilities of HFC-245fa effectively and safely. We will delve into its fundamental properties, provide a detailed experimental protocol for performance evaluation, and discuss the critical safety and environmental considerations inherent in its use.
Physicochemical and Thermodynamic Properties of HFC-245fa
A thorough understanding of a working fluid's properties is the bedrock of system design and performance optimization. HFC-245fa is a colorless and volatile liquid or gas at room temperature with a faint ethereal odor.[3] Its key attributes are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C3H3F5 | [5][14] |
| Molecular Weight | 134.05 g/mol | [14][15] |
| Boiling Point (at 1 atm) | 15.3 °C (59.5 °F) | [15][16] |
| Melting Point | -102 °C (-151.6 °F) | [15] |
| Critical Temperature | 154.0 °C (309.2 °F) | [6] |
| Critical Pressure | 3.65 MPa | [6] |
| Ozone Depletion Potential (ODP) | 0 | [1][3][6][16] |
| Global Warming Potential (GWP, 100-year) | 950 - 1030 | [3][4][6] |
| Flammability | Non-flammable | [6][16] |
| Toxicity | Low | [3][5] |
The relatively low boiling point of HFC-245fa allows for evaporation to occur at sub-atmospheric pressures in certain applications, similar to HCFC-123.[1][13] However, its condensing pressures are typically higher.[1][17] Its high heat of vaporization (196 kJ/kg) is advantageous for efficient energy conversion in thermal systems.[6][10]
Experimental Protocol: Performance Evaluation of HFC-245fa in a Laboratory-Scale Low-Temperature Refrigeration System
This protocol outlines a systematic approach to characterizing the performance of HFC-245fa as a primary refrigerant in a custom-built, low-temperature refrigeration loop. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Experimental Setup
A schematic of a typical vapor-compression refrigeration cycle for testing HFC-245fa is presented below. The core components include a compressor, a condenser, an expansion valve, and an evaporator.
Caption: Interrelationship of HFC-245fa properties and their implications.
Conclusion and Future Outlook
HFC-245fa presents itself as a technically viable working fluid for low-temperature refrigeration research due to its advantageous thermodynamic properties, non-flammability, and zero ODP. The protocols and data presented in this guide are intended to provide researchers with the foundational knowledge to confidently and safely incorporate HFC-245fa into their experimental designs.
However, the significant Global Warming Potential of HFC-245fa cannot be overlooked. The scientific community must remain cognizant of the evolving regulatory landscape and the imperative to transition towards more environmentally benign solutions. While HFC-245fa can serve as a valuable tool in the laboratory today, the future of low-temperature refrigeration will undoubtedly belong to the next generation of low-GWP working fluids. Continued research into these alternatives is not only a scientific necessity but also an environmental responsibility.
References
- ECETOC. (n.d.). JACC Report No. 44 1, 1, 1, 3, 3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1).
- Knowledge. (2025, February 21). Application of R245FA refrigerant in waste heat recovery.
- Purdue e-Pubs. (n.d.). An Overview Of The Properties And Applications of HFC-245fa.
- Starget Refrigerant. (2025, January 3). To Learn HFC-245fa From 4 Applications.
- Wikipedia. (n.d.). Pentafluoropropane.
- Honeywell. (n.d.). Low Global Warming Fluids for Replacement of HFC-245fa and HFC-134a in ORC Applications.
- CymitQuimica. (n.d.). CAS 460-73-1: 1,1,1,3,3-Pentafluoropropane.
- Riverland Trading. (n.d.). 1,1,1,3,3-Pentafluoropropane Supplier | 460-73-1.
- A-Gas. (2022, December 23). HFC-245FA Safety Data Sheet.
- DergiPark. (n.d.). analysis of an orc using r245fa under the optimum design working condition of condenser.
- EPA NEPAL. (n.d.). Calorimeter Performance Tests of HFC-245ca and HFC-245fa as CFC-11 Replacements.
- ResearchGate. (n.d.). Thermal stability and material compatibility of HFC245fa as organic rankine cycle working fluids.
- PMC. (n.d.). Finding non-fluorinated alternatives to fluorinated gases used as refrigerants.
- US EPA. (n.d.). Substitutes in Very Low Temperature Refrigeration.
- PubChem. (n.d.). 1,1,1,3,3-Pentafluoropropane.
- ResearchGate. (2019, September 12). Analysis of Low Global Warming Potential Alternatives to HFC-245fa in Micro Scale Low Temperature Organic Rankine Cycles.
- United Refrigeration Inc. (n.d.). R-245fa Safety Data Sheet.
- Asia Climate Change Consortium. (n.d.). Low GWP Alternatives to HFCs in Refrigeration.
- Semantic Scholar. (n.d.). An Overview Of The Properties And Applications of HFC-245fa.
- XClima. (2025, February 25). Application approfondie du R245FA dans le système ORC (Organic Rankine Cycle).
- Society of Plastics Engineers. (2025, August 7). Evaluation of HFC-245fa as an Alternative Blowing Agent for Extruded Polystyrene.
- FSW UK. (n.d.). R245FA Safety Data Sheet.
- EPA. (n.d.). Energy and Global Warming Impacts of HFC Refrigerants and Emerging Technologies.
- ResearchGate. (n.d.). Properties of low GWP refrigerants and HFC-245fa.
- Studylib. (n.d.). HFC-245fa Properties & Applications: An Overview.
- Climalife. (n.d.). Refrigerant R-245fa is a hydrofluorocarbon HFC.
- Acurex Environmental Corporation. (n.d.). Evaluation of HFC-245fa as a Potential Alternative for CFC-11 in Low Pressure Chillers.
- Climalife. (n.d.). R-245fa.
- Journal of Chemical & Engineering Data. (n.d.). Correlations for the Viscosity and Thermal Conductivity Surfaces.
- European Refrigerants. (n.d.). ORC Working Fluids – Plants, Biomass and Geothermal.
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- ResearchGate. (2025, August 6). Life Cycle Inventory Analysis of the Production of a High-performance Foam Blowing Agent HFC-245fa (1,1,1,3,3-pentafluoropropane).
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Application Notes and Protocols for the Use of 1,1,1,3-Tetrafluoropropane in Aerosol Formulations for Drug Delivery Research
For: Researchers, scientists, and drug development professionals investigating novel propellant systems for metered-dose inhalers (MDIs).
Introduction: Exploring New Frontiers in Pulmonary Drug Delivery with 1,1,1,3-Tetrafluoropropane (HFC-254fb)
The landscape of inhalation drug delivery is in a constant state of evolution, driven by the dual imperatives of therapeutic efficacy and environmental stewardship. The transition from chlorofluorocarbons (CFCs) to hydrofluoroalkanes (HFAs) marked a significant step forward in protecting the ozone layer. Now, the focus has shifted towards developing propellants with a lower global warming potential (GWP).[1][2][3] While the industry is actively investigating next-generation propellants like HFA-152a and HFO-1234ze(E), the exploration of other hydrofluorocarbons with potentially favorable properties remains a scientifically pertinent endeavor.[2][4][5]
This document serves as a comprehensive guide for the research and evaluation of this compound (also known as HFC-254fb) as a candidate propellant for use in pharmaceutical aerosol formulations. It is important to note that HFC-254fb is a novel, and as of the date of this publication, largely uncharacterized propellant for this application. Therefore, this guide is structured to provide researchers with the foundational knowledge and detailed experimental protocols necessary to thoroughly assess its viability.
We will delve into the known physicochemical properties of this compound, outline critical formulation considerations, and provide step-by-step protocols for the essential experiments required to characterize its performance. This document is intended to be a practical resource, enabling researchers to make data-driven decisions about the potential of HFC-254fb in the future of inhaled therapeutics.
Physicochemical Properties of this compound
A thorough understanding of a propellant's physicochemical properties is the bedrock of formulation development. These parameters dictate the pressure within the MDI canister, the nature of the aerosol plume, and the ultimate delivery of the active pharmaceutical ingredient (API) to the lungs. While comprehensive experimental data for this compound is not as readily available as for established propellants like HFA-134a, the following table summarizes the currently known and calculated properties.
| Property | Value | Source |
| Chemical Name | This compound | [6] |
| CAS Number | 460-36-6 | [6] |
| Molecular Formula | C₃H₄F₄ | [6] |
| Molecular Weight | 116.06 g/mol | |
| Boiling Point | 13.2 °C at 760 mmHg | [6] |
| Vapor Pressure | 1150 mmHg at 25 °C | [6] |
| Calculated Density | 1.161 g/cm³ | [6] |
Note: The provided density is a calculated value. Experimental determination of the liquid density across a range of relevant temperatures is a critical first step in the evaluation of this propellant. Similarly, a full vapor pressure curve as a function of temperature is essential for predicting in-canister pressure and aerosolization performance.
Formulation Development with this compound: Key Considerations
The development of a stable and effective MDI formulation is a complex interplay between the API, the propellant, and various excipients. When considering a novel propellant like this compound, the following aspects are of paramount importance:
-
API Compatibility and Stability: The propellant must not react with or degrade the API. Long-term stability studies under various temperature and humidity conditions are essential.
-
Excipient Solubility and Functionality: Surfactants and co-solvents are often necessary to ensure the physical stability of suspension or solution formulations.[7] The solubility and efficacy of common pharmaceutical excipients in this compound are unknown and must be experimentally determined.
-
Canister and Valve Compatibility: The propellant and formulation must not corrode or degrade the materials of the MDI canister and metering valve. Leachables and extractables from these components should be carefully monitored.
-
Aerosol Performance: The ultimate goal is to generate an aerosol with a particle size distribution suitable for deep lung deposition (typically 1-5 µm). The aerodynamic particle size distribution (APSD) will be a key performance indicator.
The following diagram illustrates the logical workflow for evaluating this compound as a pharmaceutical propellant.
Caption: Experimental workflow for the evaluation of this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the essential experiments required to characterize this compound and formulations based on it.
Protocol 1: Determination of the Vapor Pressure of this compound
Objective: To determine the vapor pressure of this compound as a function of temperature.
Materials:
-
High-purity this compound
-
Pressure-rated vessel equipped with a pressure transducer and a temperature probe
-
Temperature-controlled water bath or environmental chamber
-
Data acquisition system
Procedure:
-
Ensure the pressure vessel is clean, dry, and leak-free.
-
Evacuate the vessel to remove any residual air.
-
Carefully charge the vessel with a small amount of liquid this compound, ensuring there is sufficient headspace for vapor to form.
-
Place the vessel in the temperature-controlled bath or chamber.
-
Allow the system to equilibrate at the desired temperature for at least 30 minutes.
-
Record the stabilized pressure and temperature readings.
-
Increment the temperature and repeat steps 5 and 6 to generate a vapor pressure curve over a relevant temperature range (e.g., 0°C to 40°C).
-
Plot the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T). The relationship can be described by the Clausius-Clapeyron equation, and the heat of vaporization can be calculated from the slope of the resulting line.
Protocol 2: Measurement of the Liquid Density of this compound
Objective: To measure the density of liquid this compound as a function of temperature.
Materials:
-
High-purity this compound
-
Pressurized pycnometer or a vibrating tube densimeter
-
Temperature-controlled circulating bath
-
High-precision balance
Procedure:
-
Calibrate the pycnometer or densimeter with a substance of known density (e.g., deionized water).
-
Cool the pycnometer to a temperature below the boiling point of this compound.
-
Carefully fill the pycnometer with liquid this compound, avoiding the entrapment of vapor bubbles.
-
Seal the pycnometer and allow it to equilibrate to the desired temperature in the circulating bath.
-
Carefully wipe the exterior of the pycnometer and weigh it on the high-precision balance.
-
The density is calculated by dividing the mass of the propellant by the calibrated volume of the pycnometer.
-
Repeat the measurement at various temperatures to establish a density-temperature profile.
Protocol 3: Screening the Solubility of Pharmaceutical Excipients
Objective: To qualitatively and quantitatively assess the solubility of common MDI excipients (surfactants and co-solvents) in this compound.
Materials:
-
This compound
-
A selection of common MDI surfactants (e.g., oleic acid, sorbitan trioleate, lecithin)
-
A selection of common MDI co-solvents (e.g., ethanol)
-
Pressurized glass aerosol vials or equivalent transparent, pressure-resistant containers
-
High-pressure syringe or burette for propellant addition
Procedure:
-
Accurately weigh a known amount of the excipient into a pressurized glass vial.
-
Seal the vial with a valve.
-
Carefully add a known volume of liquid this compound to the vial through the valve using a high-pressure syringe.
-
Agitate the vial (e.g., using a vortex mixer or shaker) and observe for dissolution.
-
If the excipient dissolves, continue to add known increments of the excipient until saturation is reached (i.e., the excipient no longer dissolves).
-
If the excipient does not dissolve, the solubility is determined to be below the initial concentration.
-
For quantitative analysis, a validated analytical method (e.g., HPLC) can be used to determine the concentration of the dissolved excipient in the liquid propellant phase after allowing any undissolved material to settle.
The following diagram illustrates the relationship between the key components in an MDI formulation.
Caption: Inter-relationships of components in an MDI formulation.
Protocol 4: Preparation of a Model Suspension Formulation
Objective: To prepare a laboratory-scale suspension-based MDI formulation using this compound.
Materials:
-
Micronized Active Pharmaceutical Ingredient (API)
-
Surfactant (pre-determined to have some solubility in the propellant)
-
This compound
-
Aerosol canisters and valves
-
Laboratory-scale aerosol filling equipment
Procedure:
-
Accurately weigh the required amount of micronized API and surfactant (if used) into an aerosol canister.
-
Place a valve onto the canister and crimp it securely.
-
Using a pressure burette, fill the canister with the target weight of liquid this compound.
-
Agitate the canister to disperse the API. Sonication may be used to aid in de-agglomeration.
-
Perform a leak test by immersing the filled canister in a water bath.
-
Store the prepared formulations under controlled conditions for further testing.
Protocol 5: Characterization of Aerodynamic Particle Size Distribution (APSD)
Objective: To determine the APSD of the aerosol generated from a this compound-based MDI formulation.
Materials:
-
Prepared MDI formulation
-
Cascade impactor (e.g., Andersen Cascade Impactor or Next Generation Impactor)
-
Vacuum pump
-
Induction port (e.g., USP induction port)
-
Analytical method for quantifying the API (e.g., HPLC-UV)
Procedure:
-
Assemble the cascade impactor and coat the collection stages as required.
-
Connect the impactor to the vacuum pump and set the appropriate flow rate.
-
Shake the MDI canister according to a standardized procedure.
-
Actuate a single dose from the MDI into the induction port of the cascade impactor.
-
After actuation, disassemble the impactor and rinse each stage with a suitable solvent to recover the deposited API.
-
Quantify the amount of API on each stage using a validated analytical method.
-
Calculate the mass median aerodynamic diameter (MMAD) and geometric standard deviation (GSD) of the aerosol particles.
Safety Considerations
As with all compressed liquefied gases, this compound should be handled with appropriate safety precautions in a well-ventilated area.[1] Skin contact with the liquid can cause frostbite.[1] Always refer to the manufacturer's Safety Data Sheet (SDS) for detailed handling and safety information.
Conclusion and Future Outlook
The investigation of novel propellants such as this compound is a vital component of future-proofing inhaled drug delivery. While significant research is required to fully characterize its properties and performance, the protocols outlined in this document provide a robust framework for its systematic evaluation. Should this propellant demonstrate favorable physicochemical, safety, and formulation properties, it could represent a valuable addition to the formulator's toolkit in the ongoing quest for more effective and environmentally conscious respiratory medicines.
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-
National Institutes of Health. Pharmaceutical, Clinical, and Regulatory Challenges of Reformulating Pressurized Metered-Dose Inhalers to Reduce Their Environmental Impact. Available from: [Link]
-
DLRC. Regulatory Landscape for Transition to Low Global Warming Potential (LGWP) Propellants for Pressurised Metered Dose Inhalers (pMDIs). Available from: [Link]
-
PubMed Central. The Climate is Changing for Metered-Dose Inhalers and Action is Needed. Available from: [Link]
-
PubMed. Drug-surfactant-propellant interactions in HFA-formulations. Available from: [Link]
-
Fluorocarbons. Metered Dose Inhalers (MDIs). Available from: [Link]
-
Pharmaceutical Technology. A new era for pMDI propellants. Available from: [Link]
-
Gases Grit. Environmental Innovation: The Progress Of Propellants In The Pharmaceutical Industry. Available from: [Link]
-
PubMed Central. Pharmaceutical transition to non-CFC pressurized metered dose inhalers. Available from: [Link]
-
Chemsrc. This compound | CAS#:460-36-6. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
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Application Notes & Protocols: 1,1,1,3-Tetrafluoropropane as a Blowing Agent for Novel Polymer Foams
Introduction: The Critical Role of Blowing Agents in Polymer Foam Innovation
Polymer foams are integral to a vast array of applications, from thermal insulation in buildings and appliances to lightweight structural components and cushioning materials.[1][2] The defining characteristic of these materials is their cellular structure, which is created by a process of gas expansion within a polymer matrix.[3] The substance responsible for generating this gas is known as a blowing agent.[2] The choice of blowing agent is paramount as it profoundly influences the foam's final properties, including its density, cell size, thermal conductivity, and mechanical strength.[4]
Historically, the industry has relied on chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), but their detrimental impact on the ozone layer has led to their phase-out under international agreements like the Montreal Protocol.[5][6][7] This necessitated the development of new generations of blowing agents. Hydrofluorocarbons (HFCs) emerged as prominent replacements due to their zero Ozone Depletion Potential (ODP).[5][8] Among these, 1,1,1,3-tetrafluoropropane, also known as HFC-245fa, became a widely adopted third-generation blowing agent, particularly as a replacement for HCFC-141b in rigid polyurethane foams.[8][9][10]
This guide provides a comprehensive technical overview of HFC-245fa, detailing its physicochemical properties, mechanism of action, and detailed protocols for its application in creating novel polyurethane and polystyrene foams. It is intended for researchers and scientists in materials science and polymer engineering, offering field-proven insights to guide experimental design and execution.
Physicochemical and Environmental Profile of HFC-245fa
Understanding the fundamental properties of HFC-245fa is crucial for its effective and safe use as a blowing agent. It is a colorless, volatile liquid or gas at room temperature with a faint ethereal odor.[11] Its thermophysical properties make it particularly suitable for foam applications where fine-celled structures and excellent insulation are desired.[12][13]
Table 1: Key Physicochemical and Environmental Properties of HFC-245fa
| Property | Value | Source(s) |
| Chemical Formula | C₃H₄F₄ | [14] |
| Molecular Weight | 134.05 g/mol | [15][16] |
| Boiling Point (at 1 atm) | 15.3 °C (59.5 °F) | [15][16] |
| Vapor Pressure (at 20 °C) | 123 kPa (17.8 psia) | [15][16] |
| Liquid Density (at 20 °C) | 1.32 g/cm³ | [16] |
| Gas/Vapor Thermal Conductivity | ~14.0 mW/m·K (at 40°C) | [15] |
| Water Solubility | Low (0.13 g/L) | [16] |
| Ozone Depletion Potential (ODP) | 0 | [11][17][18][19] |
| Global Warming Potential (GWP, 100-yr) | 950 - 1030 | [11][16][18][19][20] |
| Atmospheric Lifetime | 7.2 years | [11][16] |
Mechanism of Action: The Physics of Foam Formation
HFC-245fa functions as a physical blowing agent . Unlike chemical blowing agents that generate gas through chemical reactions, physical blowing agents are volatile substances that undergo a phase change—typically from liquid to gas—during the foaming process.[2][4][21]
The process can be broken down into four key stages:[4][21]
-
Mixing and Dissolution: Liquid HFC-245fa is mixed under pressure with the molten polymer or reacting polymer precursors (like a polyol blend). The pressure ensures that the HFC-245fa dissolves and remains in a liquid state, creating a homogeneous solution.
-
Nucleation: As the polymer-gas solution exits a die (in extrusion) or as the exothermic polymerization reaction proceeds (in polyurethane systems), a rapid drop in pressure and/or increase in temperature occurs. This change creates a supersaturated state, causing the dissolved HFC-245fa to form infinitesimally small gas pockets, or nuclei. This is the birth of the foam cells.
-
Cell Growth: The newly formed nuclei rapidly expand as more HFC-245fa vaporizes and diffuses from the polymer matrix into these gas bubbles. The rate and extent of this growth are governed by the temperature, pressure, and viscosity of the surrounding polymer.
-
Stabilization: As the polymer cools and solidifies (in thermoplastics) or cross-links and cures (in thermosets), the viscosity increases dramatically.[1] This vitrification of the polymer matrix locks the cellular structure in place, preventing the bubbles from collapsing and resulting in the final, stable foam product.[1]
Caption: Mechanism of action for HFC-245fa as a physical blowing agent.
Application Protocols for Novel Polymer Foam Synthesis
The following protocols provide detailed, self-validating methodologies for the laboratory-scale synthesis of two common types of polymer foams using HFC-245fa.
Protocol 1: Synthesis of Rigid Polyurethane (PU) Foam
Rigid PU foams are thermosets created by the reaction of a polyol blend with an isocyanate. HFC-245fa is an excellent choice for these systems due to its good compatibility with polyols and its low gas-phase thermal conductivity, which results in foams with superior insulation properties.[17]
Materials & Equipment:
-
Sucrose/glycerine-based polyether polyol
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
Silicone surfactant (e.g., polydimethylsiloxane-polyoxyalkylene block copolymer)
-
Amine catalysts (e.g., dimethylethanolamine, triethylenediamine)
-
Liquid HFC-245fa (stored in a pressure-rated cylinder)
-
High-speed laboratory mixer (2000+ rpm) with a dispersion blade
-
Fume hood
-
Digital scale (0.01g accuracy)
-
Paper cup or plastic beaker
-
Thermocouple
Step-by-Step Methodology:
-
Prepare the Polyol Blend (B-Side): In a beaker, accurately weigh and combine the polyether polyol, silicone surfactant, and amine catalysts according to the desired formulation.
-
Causality: The surfactant stabilizes the rising foam cells, preventing coalescence and ensuring a fine, uniform cell structure. The catalysts control the speed of the gelling and blowing reactions.
-
-
Pre-mix the B-Side: Mix the components at low speed for 30-60 seconds until a homogeneous blend is achieved.
-
Incorporate HFC-245fa: Place the beaker on the scale inside a fume hood. Carefully and slowly add the required amount of liquid HFC-245fa to the polyol blend while mixing at a moderate speed. The amount typically ranges from 5 to 15 parts per hundred parts polyol (php).
-
Causality: The low boiling point of HFC-245fa requires it to be added just before the reaction to minimize premature evaporation. Mixing ensures it is well-dispersed.
-
-
Add Isocyanate (A-Side): Weigh the required amount of pMDI in a separate container. The amount is determined by the desired isocyanate index (typically 105-115).
-
Initiate Reaction: Vigorously mix the polyol blend containing HFC-245fa. Quickly pour the pMDI into the beaker and immediately start high-speed mixing (e.g., 3000 rpm) for 5-10 seconds.
-
Trustworthiness: The mixing time is critical. Under-mixing leads to a coarse, uneven foam, while over-mixing can cause premature cell collapse.
-
-
Foam Expansion: Immediately after mixing, pour the reacting mixture into a mold or onto a surface to rise freely. Record key reaction times: cream time (when the mixture turns creamy), gel time (when strings can be pulled from the foam), and tack-free time (when the surface is no longer sticky).
-
Curing: Allow the foam to cure at ambient temperature for at least 24 hours before cutting or performing any physical property analysis. The exothermic reaction will heat the foam, vaporizing the HFC-245fa and driving the expansion.
Protocol 2: Synthesis of Extruded Polystyrene (XPS) Foam
XPS is a thermoplastic foam produced via a continuous extrusion process. HFC-245fa is an effective blowing agent for XPS due to its solubility in molten polystyrene.[22]
Materials & Equipment:
-
General-purpose polystyrene (GPPS) pellets
-
Nucleating agent (e.g., talc or citric acid/sodium bicarbonate blend)
-
Laboratory-scale single-screw or twin-screw extruder with a gas injection port
-
High-pressure syringe pump or metering system for HFC-245fa
-
Slit die for producing foam board
-
Conveyor belt and cooling system
Caption: Experimental workflow for producing extruded polystyrene (XPS) foam.
Step-by-Step Methodology:
-
Material Preparation: Dry the polystyrene pellets to remove any moisture. Dry-blend the GPPS with a small amount of a nucleating agent (typically 0.1-1.0 wt%).
-
Causality: The nucleating agent provides sites for bubble formation, promoting a finer and more uniform cell structure.
-
-
Extruder Setup: Set the temperature profile of the extruder zones. A typical profile for polystyrene might range from 180°C in the feed zone to 210°C in the metering zone, then cooling to around 120-140°C before the die.
-
Polymer Melting: Feed the GPPS/nucleating agent blend into the extruder hopper. The screw conveys, melts, and pressurizes the polymer.
-
HFC-245fa Injection: Using a high-pressure metering system, inject liquid HFC-245fa into the molten polystyrene at a specific point along the extruder barrel. The concentration is typically between 3 and 7 wt%.[22]
-
Trustworthiness: The injection pressure must be higher than the polymer melt pressure to ensure the blowing agent enters the barrel and does not flow back. A stable injection rate is critical for consistent foam quality.
-
-
Mixing and Cooling: The screw continues to mix the HFC-245fa into the polymer, forming a homogeneous solution. The subsequent extruder zones are cooled to decrease the melt temperature and increase its viscosity (melt strength).
-
Causality: Higher melt strength is necessary to contain the expanding gas bubbles without rupturing the cell walls as the polymer exits the die.
-
-
Extrusion and Expansion: The polymer/gas solution is forced through a shaped die. The sudden drop from the high pressure inside the extruder to atmospheric pressure outside causes the HFC-245fa to vaporize and expand, foaming the extrudate.
-
Shaping and Cooling: The expanding foam is pulled onto a conveyor system where it is shaped and cooled, solidifying the cellular structure.
Comparative Data and Expected Outcomes
The properties of the final foam are highly dependent on the polymer system and processing parameters. However, HFC-245fa-blown foams are known for their excellent thermal insulation performance.
Table 2: Typical Properties of HFC-245fa Blown Polymer Foams
| Property | Rigid Polyurethane (PU) Foam | Extruded Polystyrene (XPS) Foam |
| Density | 28 - 40 kg/m ³ | 25 - 45 kg/m ³ |
| Cell Size | 150 - 300 µm | 100 - 250 µm |
| Thermal Conductivity (initial) | 19 - 23 mW/m·K | 25 - 30 mW/m·K |
| Compressive Strength | 150 - 250 kPa | 200 - 400 kPa |
| Closed Cell Content | > 90% | > 95% |
Note: Values are typical and can be influenced by formulation and processing conditions.
Safety and Environmental Considerations
Handling and Safety: While HFC-245fa has low acute toxicity, proper safety protocols are mandatory.[9][11]
-
Ventilation: Always handle HFC-245fa in a well-ventilated area or a fume hood to avoid the displacement of oxygen and inhalation of vapors.
-
Pressure: It is a liquefied gas and is stored under pressure. Cylinders must be secured, and pressure-rated equipment must be used for transfer.[23]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[23] Direct contact with the liquid can cause frostbite due to rapid evaporation.
-
Flammability: HFC-245fa is generally considered non-flammable.[9][17][18]
Environmental Profile and Regulatory Landscape: HFC-245fa was developed as an environmentally preferable alternative to ozone-depleting substances.
-
Ozone Depletion: It has an ODP of zero, meaning it does not harm the stratospheric ozone layer.[11][17][19]
-
Global Warming: HFC-245fa has a relatively high Global Warming Potential (GWP) of around 950-1030.[11][18][20] This means it is a potent greenhouse gas.
-
Regulatory Phase-Down: Due to its high GWP, HFC-245fa is subject to regulatory phase-downs in many regions, including the United States and the European Union, under regulations stemming from the Kigali Amendment to the Montreal Protocol.[6][19][24] The industry is actively transitioning to fourth-generation blowing agents, such as hydrofluoroolefins (HFOs), which have ultra-low GWPs (<10).[7][25][26] Researchers using HFC-245fa should be aware of these regulations and consider the development of foams with next-generation, low-GWP alternatives.[24]
Conclusion
This compound (HFC-245fa) has been a pivotal technology in the production of high-performance polymer foams, particularly as a replacement for ozone-depleting HCFCs. Its favorable physical properties have enabled the creation of rigid foams with excellent thermal insulation and structural integrity. The protocols detailed herein provide a robust framework for researchers to synthesize and explore novel foam materials using HFC-245fa. However, the significant GWP of HFCs necessitates a forward-looking approach. The future of foam innovation lies in the adoption of ultra-low GWP blowing agents, and the methodologies established with HFC-245fa will serve as a valuable foundation for developing the next generation of sustainable and efficient polymer foams.
References
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ECETOC. (n.d.). JACC Report No. 44 1, 1, 1, 3, 3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1). Retrieved from [Link]
-
Unifoam. (2025). Advantages and disadvantages of HFC-245fa blowing agent in polyurethane spray foam. Retrieved from [Link]
-
Climate and Clean Air Coalition. (n.d.). Low GWP alternatives to HFC-245fa in Organic Rankine Cycles for low temperature heat recovery: HCFO-1233zd-E and HFO-1336mzz-Z. Retrieved from [Link]
-
Honeywell. (n.d.). Low Global Warming Fluids for Replacement of HFC-245fa and HFC-134a in ORC Applications. Retrieved from [Link]
-
Knowledge. (2025). Application of R245FA refrigerant in waste heat recovery. Retrieved from [Link]
-
Yuji America Corp. (n.d.). HFC-245fa Foam Blowing Agent. Retrieved from [Link]
-
Purdue e-Pubs. (n.d.). An Overview Of The Properties And Applications of HFC-245fa. Retrieved from [Link]
-
ResearchGate. (2003). Evaluation of HFC-245fa as an Alternative Blowing Agent for Extruded Polystyrene. Retrieved from [Link]
-
Climalife. (n.d.). NOVEXPANS™ HFC 245fa, 1,1,1,3,3-pentafluoropropane. Retrieved from [Link]
-
American Chemistry Council. (n.d.). State Phase-Down of HFCs in the Spray Foam Industry. Retrieved from [Link]
-
Sci-Hub. (2003). Evaluation of HFC-245fa as an Alternative Blowing Agent for Extruded Polystyrene. Retrieved from [Link]
-
Chemistry For Everyone. (2024). How Do Blowing Agents Work In Step-growth Polymer Foam Production? [Video]. YouTube. Retrieved from [Link]
-
Johns Manville. (2021). Understanding the GWP, ODP, and 3rd Generation Spray Foam Phase Out. Retrieved from [Link]
-
Jinli Chemical. (2024). How Blowing Agents Work. Retrieved from [Link]
-
The Spray Foam Supplier. (n.d.). HFO VS HFC 245 FA. Retrieved from [Link]
-
Amcon. (2024). How Blowing Agents Impact the Ways in Which Foams Can be Used. Retrieved from [Link]
-
Scribd. (n.d.). Overview of Blowing Agents in Foams. Retrieved from [Link]
-
Innoget. (n.d.). HFC 245fa Blown Polyurethane Foams with Lower Thermal Conductivity. Retrieved from [Link]
-
Starget Refrigerant. (2025). To Learn HFC-245fa From 4 Applications. Retrieved from [Link]
-
Empire Foam Solutions. (n.d.). HFC Ban Affects Foam Blowing Agents | What to Know. Retrieved from [Link]
-
Institute For Governance & Sustainable Development. (n.d.). Alternatives to High GWP Hydrofluorocarbons. Retrieved from [Link]
-
GenFlex. (2022). HFC vs HFO: Does Your Spray Foam Blowing Agent Meet Regulation?. Retrieved from [Link]
-
SprayFoam Magazine News. (n.d.). The Evolution of Blowing Agents. Retrieved from [Link]
-
Liner Supply. (n.d.). Lowering Global Warming Potential in XPS Foam Board Production. Retrieved from [Link]
-
German Environment Agency. (n.d.). Climate-friendly alternatives to HFCs. Retrieved from [Link]
-
ResearchGate. (2019). Analysis of Low Global Warming Potential Alternatives to HFC-245fa in Micro Scale Low Temperature Organic Rankine Cycles. Retrieved from [Link]
-
ACS Publications. (n.d.). Thermal Conductivity of HFC-245fa from (243 to 413) K. Retrieved from [Link]
-
Sci-Hub. (n.d.). Evaluation of HFC-245fa as an Alternative Blowing Agent for Extruded Low-Density Polyethylene. Retrieved from [Link]
-
Werner. (2006). HFC Properties R-245fa. Retrieved from [Link]
-
PU Buzz. (n.d.). Polyurethane industry to completely phase out use of HCFC blowing agents by 2030. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Application Notes & Protocols: Employing 1,1,1,3-Tetrafluoropropane in Electrochemical Studies
Abstract
The pursuit of high-performance electrochemical energy storage and conversion systems necessitates the exploration of novel electrolyte components that can withstand extreme potentials and foster stable electrode-electrolyte interfaces. Fluorinated solvents are emerging as a important class of materials to meet these challenges. This guide provides a detailed technical overview and practical protocols for the use of 1,1,1,3-tetrafluoropropane (HFC-245fa) in electrochemical research. We delve into the fundamental principles that make fluorinated compounds advantageous, present step-by-step methodologies for electrolyte formulation and electrochemical characterization, and outline critical safety protocols for handling this liquefied gas. This document is intended for researchers, chemists, and materials scientists in both academic and industrial settings, particularly those focused on the development of next-generation energy storage devices.
Introduction: The Rationale for Fluorinated Solvents in Electrochemistry
Traditionally, electrolyte solvents were selected to be as electrochemically inert as possible, serving merely as a medium for ion transport. However, recent advancements, particularly in high-voltage battery chemistries, have revealed the limitations of conventional carbonate-based electrolytes. Fluorinated solvents are redefining this paradigm.[1] By introducing electron-withdrawing fluorine atoms into an organic molecule, it is possible to significantly enhance its oxidative stability.[2][3] This intrinsic resistance to decomposition at high potentials is a primary driver for their investigation.
Beyond simple stability, fluorinated solvents actively participate in the formation of a robust and protective solid electrolyte interphase (SEI) on the anode and a corresponding cathode electrolyte interphase (CEI).[2][4] This is a critical function; a well-formed interphase isolates the highly reactive electrode surfaces from the bulk electrolyte, preventing continuous parasitic reactions that consume active lithium, generate gas, and ultimately lead to capacity fade and cell failure.[3][4] The use of fluorinated solvents has been shown to suppress the dissolution of transition metals from the cathode, a key degradation mechanism in high-energy systems.[4]
This compound (HFC-245fa) is a hydrofluorocarbon with physical properties that make it an interesting candidate for electrochemical exploration, particularly as a co-solvent or additive in electrolyte formulations.
Physicochemical Properties of this compound (HFC-245fa)
A thorough understanding of the physical properties of HFC-245fa is essential for its effective and safe use in a laboratory setting.
| Property | Value | Reference |
| Chemical Formula | C₃H₄F₄ | [5] |
| Molecular Weight | 116.06 g/mol | [6] |
| CAS Number | 460-36-6 | [5] |
| Appearance | Colorless liquefied gas | [5] |
| Boiling Point | Not specified | |
| Density | Not specified | |
| Vapor Pressure | Not specified | |
| Ozone Depletion Potential | 0 | [7][8] |
| Global Warming Potential (100-yr) | 950 | [7][8] |
Core Application: High-Voltage Electrolyte Co-Solvent
The primary application for HFC-245fa and similar hydrofluoroethers in electrochemistry is as a co-solvent in electrolytes for high-voltage lithium-ion batteries.[3][9] For instance, the structurally related 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) has demonstrated the ability to create electrolytes with oxidative stability up to 5.5 V vs. Li/Li⁺.[9]
Causality of Performance Enhancement:
-
Enhanced Oxidative Stability: The strong C-F bonds and the inductive effect of fluorine atoms raise the Highest Occupied Molecular Orbital (HOMO) level of the solvent molecule, making it more resistant to oxidation at the cathode surface.[2][3]
-
Interphase Stabilization: Upon initial charging, the fluorinated co-solvent can be sacrificially decomposed at the electrode surface to form a stable, fluorine-rich CEI layer. This layer is often more effective at preventing further electrolyte decomposition than the interphases formed from conventional carbonate solvents.[4]
-
Improved Safety: Many fluorinated compounds are less flammable than their non-fluorinated counterparts, which can contribute to the overall safety of the battery system.[3]
Experimental Protocols
Protocol 1: Preparation of a HFC-245fa-Containing Electrolyte
Objective: To prepare a 1 M LiPF₆ electrolyte in a mixed solvent system containing HFC-245fa for electrochemical testing.
Materials & Equipment:
-
Lithium hexafluorophosphate (LiPF₆), battery grade
-
Ethylene carbonate (EC), battery grade, anhydrous
-
Ethyl methyl carbonate (EMC), battery grade, anhydrous
-
This compound (HFC-245fa) lecture bottle with regulator
-
Argon-filled glovebox with O₂ and H₂O levels < 0.5 ppm
-
Precision balance (±0.1 mg)
-
Volumetric flasks, gas-tight syringes, and pipettes
-
Magnetic stirrer and stir bars
Methodology:
-
Environment Control: All electrolyte preparation must be performed inside an argon-filled glovebox to prevent contamination from atmospheric moisture and oxygen, which are highly detrimental to Li-ion battery chemistry.
-
Solvent Preparation: a. Prepare the base carbonate solvent mixture. For a 7:3 (v/v) EC:EMC mixture, for example, combine 70 mL of EC and 30 mL of EMC in a volumetric flask. b. Gently stir the mixture until homogeneous.
-
Salt Dissolution: a. Calculate the mass of LiPF₆ required to achieve a 1 M concentration in the final desired volume of the carbonate solvent mixture. b. Slowly add the LiPF₆ powder to the stirring solvent mixture. The dissolution is endothermic, so allow sufficient time for the salt to dissolve completely and the solution to return to the glovebox temperature.
-
Addition of HFC-245fa: a. HFC-245fa is a liquefied gas at room temperature and pressure.[5] It must be handled with care. b. Cool a known volume of the base electrolyte (e.g., 10 mL) in a sealed vial to approximately 0-5°C within the glovebox antechamber or a cold well inside the box. This reduces the vapor pressure of HFC-245fa upon addition. c. Using a precise regulator on the HFC-245fa cylinder, carefully and slowly bubble the gas into the cooled electrolyte solution while stirring. d. Alternatively, and more accurately, condense a specific volume of HFC-245fa into a pre-weighed, cooled, and sealed vial. Then, using a gas-tight syringe, transfer the desired mass of liquid HFC-245fa to the base electrolyte. The target is typically a specific weight percentage (e.g., 10-30 wt%). e. Seal the final electrolyte mixture tightly and allow it to equilibrate to the glovebox temperature.
Protocol 2: Evaluating the Electrochemical Stability Window
Objective: To determine the anodic (oxidative) stability limit of the prepared HFC-245fa-containing electrolyte using linear sweep voltammetry (LSV).
Materials & Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (e.g., Swagelok-type or glass cell)
-
Working Electrode (WE): Platinum (Pt) or Glassy Carbon (GC) disk electrode
-
Counter Electrode (CE): Lithium metal foil
-
Reference Electrode (RE): Lithium metal foil
-
Celgard separator
-
Prepared HFC-245fa-containing electrolyte
Workflow Visualization:
Caption: Workflow for assessing the electrochemical stability of an HFC-245fa electrolyte.
Methodology:
-
Cell Assembly (inside glovebox): a. Polish the working electrode (Pt or GC) to a mirror finish, clean it, and dry it thoroughly. b. Cut fresh lithium metal foil for the counter and reference electrodes. c. Assemble the three-electrode cell in the order: CE (Li), separator, WE (Pt/GC). The reference electrode (Li) should be positioned close to the working electrode. d. Add a sufficient amount of the prepared electrolyte to wet the separator and immerse the electrodes. Seal the cell to ensure it is air-tight.
-
Electrochemical Measurement: a. Remove the sealed cell from the glovebox and connect it to the potentiostat. b. Set the parameters for LSV. A typical scan would be from the open-circuit potential (OCP) to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1-5 mV/s). c. Run the experiment, recording the current as a function of the applied potential.
-
Data Analysis: a. Plot the resulting current density (mA/cm²) versus potential (V). b. The oxidative stability limit is defined as the potential at which a sharp, sustained increase in current is observed. This indicates the onset of electrolyte decomposition. c. Compare this value to a baseline electrolyte (without HFC-245fa) to quantify the improvement in stability.
Conceptual Role of Fluorinated Co-Solvents:
Caption: Formation of a stable Cathode Electrolyte Interphase (CEI) from HFC-245fa.
Safety and Handling Precautions
This compound is a hazardous substance and must be handled with appropriate precautions.[5]
Core Hazards:
-
Flammable Gas: HFC-245fa is a flammable gas and may form explosive mixtures with air.[5][10] Keep away from all ignition sources, including heat, sparks, open flames, and static discharge.[5][11] Use only non-sparking tools.[5][10]
-
Gas Under Pressure: It is supplied as a liquefied gas under pressure. Cylinders may explode if heated.[5][10] Protect cylinders from physical damage and direct sunlight.[5]
-
Asphyxiant: In high concentrations, it can displace oxygen and cause rapid suffocation without warning.[5][11]
-
Health Effects: Causes skin and serious eye irritation.[5][10] May cause respiratory irritation, drowsiness, or dizziness.[5]
Mandatory Safety Protocols:
-
Ventilation: Always handle HFC-245fa in a well-ventilated area, preferably within a chemical fume hood.[5] Oxygen detectors should be used where large quantities may be released.[5][10]
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, appropriate chemical-resistant gloves (cold-insulating gloves may be needed for liquid transfer), and a lab coat.[5][10]
-
Cylinder Handling: Securely chain gas cylinders at all times.[5] Use a proper pressure-reducing regulator designed for the specific gas.
-
Grounding: Ensure proper grounding of equipment to prevent static electricity buildup.[5][10]
-
Emergency Preparedness: An emergency eye wash station and safety shower must be immediately accessible.[5][10] In case of inhalation, remove the person to fresh air and seek immediate medical attention.[5] If skin or eye contact occurs, flush with copious amounts of water.[5][10]
Conclusion
This compound and related fluorinated compounds represent a promising, albeit challenging, class of materials for advancing electrochemical technologies. Their high oxidative stability and ability to form protective electrode interphases make them particularly suited for developing next-generation high-voltage energy storage systems. However, their successful implementation requires a rigorous understanding of their physicochemical properties, meticulous experimental technique, and an unwavering commitment to safety. The protocols and information provided herein serve as a foundational guide for researchers to safely and effectively explore the potential of HFC-245fa in their electrochemical studies.
References
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- Synquest Labs. (n.d.). 1,1,3,3-Tetrafluoropropene - Safety Data Sheet.
- Nishida, T., et al. (n.d.). Application of Fluorine-containing Solvents to LiCoO2 Cathode in High Voltage Operation. Journal of the Japan Institute of Electronics Packaging.
- Apollo Scientific. (2022, May 16). This compound (FC-254fb) Safety Data Sheet.
- Francke, R., & Little, R. D. (n.d.). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry.
- Aurbach, D., et al. (2020, July 15). Electrolyte Solutions for Rechargeable Li-Ion Batteries Based on Fluorinated Solvents. ACS Publications.
- Daikin Chemicals. (2021, November 29). Safety data sheet.
- Fuchigami, T., & Inagi, S. (2020, February 4). Recent Advances in Electrochemical Systems for Selective Fluorination of Organic Compounds. Accounts of Chemical Research.
- Su, L., et al. (2023, July 6). Study on the effect of fluorinated solvent electrolyte on the active material and cycle performance of a commercial 21700-type battery. National Institutes of Health.
- N/A. (2022, August 24). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). Battery grade 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropylether (TTE).
- N/A. (2021, June 25). Fluorinated Solvent-Based Electrolytes for Low Temperature Li-Ion Batteries.
- N/A. (n.d.). HFC-245fa.
- Xia, L., et al. (2019, July 24). Physicochemical and Electrochemical Properties of 1, 1, 2, 2‐Tetrafluoroethyl‐2, 2, 3, 3‐Tetrafluoropropyl Ether as a Co‐Solvent for High‐Voltage Lithium‐Ion Electrolytes. ResearchGate.
- N/A. (n.d.). Exploring 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether as a high voltage electrolyte solvent for 5-V Li2CoPO4F cathode. ResearchGate.
- Zyhowski, G. J., Spatz, M. W., & Yana Motta, S. (n.d.). An Overview Of The Properties And Applications of HFC-245fa. Purdue e-Pubs.
- Wikipedia. (n.d.). Pentafluoropropane.
- Honeywell. (n.d.). Honeywell Enovate® 245fa - TECHNICAL INFORMATION.
- N/A. (n.d.). 1,1,1,3,3-Pentafluoropropane: A Versatile Fluorochemical for Modern Industries.
- Ouyang, D., et al. (2024, September 1). An all-fluorinated electrolyte with 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropylether as co-solvent for lithium-ion cells with advanced electrochemical and safety properties at high voltage. ResearchGate.
- N/A. (2021, August 12). Tetrafluoropropene and Perfluoro-(3-methylbutan-2-one) Gas Mixtures in. ADDI.
- PubChem. (n.d.). This compound.
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- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Solubility and Activity in HFC-245fa
Welcome to the technical support center for optimizing catalyst solubility and activity in 1,1,1,3,3-pentafluoropropane (HFC-245fa). This guide is designed for researchers, scientists, and drug development professionals who are exploring the use of HFC-245fa as a solvent in their catalytic reactions. HFC-245fa is a hydrofluorocarbon with unique properties that can offer advantages in certain applications, but it also presents specific challenges regarding catalyst compatibility.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you navigate these challenges and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions about using HFC-245fa as a solvent for catalysis.
Q1: What are the key properties of HFC-245fa as a solvent?
A1: HFC-245fa is a non-flammable, colorless liquid with a low boiling point of 15.3°C.[4] It is a volatile solvent with a faint ethereal odor and is only slightly soluble in water.[1] Its primary applications have been as a foam blowing agent and refrigerant, but its unique properties make it a subject of interest as a solvent in specialized chemical reactions.[2][3]
Q2: Why would I consider using HFC-245fa as a solvent for my catalytic reaction?
A2: HFC-245fa's properties can be advantageous in specific scenarios. Its chemical inertness can prevent solvent-side reactions, and its low boiling point can simplify product and catalyst recovery. Additionally, fluorinated solvents can exhibit unique selectivity and reactivity in certain catalytic systems.
Q3: What types of catalysts are likely to be soluble in HFC-245fa?
A3: Due to its fluorinated nature, HFC-245fa is a poor solvent for many conventional catalysts. However, organometallic complexes featuring ligands with long-chain perfluoroalkyl or polyfluoroalkyl "ponytails" are more likely to exhibit good solubility.[5] The fluorine content of the ligand enhances its affinity for the fluorinated solvent.
Q4: Can I use heterogeneous catalysts in HFC-245fa?
A4: Yes, heterogeneous catalysts can be used with HFC-245fa. Since solubility is not a concern, the focus shifts to ensuring proper mass transfer of reactants to the catalyst surface. The low viscosity of HFC-245fa may be beneficial in this regard.
Q5: Are there any safety concerns when using HFC-245fa in a laboratory setting?
A5: While HFC-245fa is non-flammable, its high volatility requires handling in a well-ventilated area, preferably a fume hood, to avoid inhalation of high concentrations of vapor.[6] Due to its low boiling point, reactions at or above room temperature will be under pressure, requiring appropriate pressure-rated equipment.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during catalytic reactions in HFC-245fa.
Issue 1: Poor or No Catalyst Solubility
-
Symptoms: The catalyst does not dissolve, forming a suspension or settling at the bottom of the reaction vessel. The reaction fails to initiate or proceeds at a very slow rate.
-
Causality: HFC-245fa is a non-polar solvent with weak intermolecular forces, making it a poor solvent for polar or ionic catalysts.
-
Troubleshooting Steps:
-
Ligand Modification: For homogeneous catalysts, the primary strategy is to modify the ligands to enhance their fluorous affinity. Incorporating perfluoroalkyl chains (e.g., -C4F9, -C6F13) onto the phosphine or N-heterocyclic carbene ligands can dramatically increase solubility in HFC-245fa.[5]
-
Use of a Co-solvent: Introducing a small amount of a co-solvent that is miscible with HFC-245fa and has a higher polarity might improve catalyst solubility. However, this can also affect the reaction's selectivity and should be carefully evaluated.
-
Consider Phase-Transfer Catalysis (PTC): If the catalyst and one of the reactants are insoluble in HFC-245fa, a phase-transfer catalyst can be employed. The PTC shuttles the reactant between the liquid phases, enabling the reaction to occur.[7][8] Quaternary ammonium salts with long alkyl chains are common PTCs.[9]
-
Switch to a Heterogeneous Catalyst: If solubility remains an insurmountable issue, transitioning to a heterogeneous catalyst (e.g., a supported metal catalyst) will bypass the need for dissolution.
-
Issue 2: Low or No Catalytic Activity
-
Symptoms: The reaction shows poor conversion of the starting material, even when the catalyst appears to be dissolved.
-
Causality: The catalyst may be deactivated, or the reaction conditions may not be optimal in the HFC-245fa medium.
-
Troubleshooting Steps:
-
Verify Catalyst Integrity: Ensure the catalyst was not degraded during the solubilization process. Some catalysts may be sensitive to residual impurities in the solvent or reactants.
-
Temperature and Pressure Optimization: Given the low boiling point of HFC-245fa, reactions are often run under pressure. Systematically vary the temperature and pressure to find the optimal conditions for catalyst turnover.
-
Investigate Mass Transfer Limitations: For heterogeneous catalysts, ensure adequate stirring or agitation to overcome mass transfer limitations between the liquid phase and the catalyst surface.
-
Evaluate Solvent Effects on the Catalytic Cycle: The fluorinated solvent may interact with the catalyst or intermediates in the catalytic cycle, altering the reaction pathway or energetics.[10] Consider if the solvent is acting as a weakly coordinating ligand, which could inhibit the reaction.
-
Issue 3: Catalyst Deactivation
-
Symptoms: The reaction starts but then slows down or stops completely over time.
-
Causality: The catalyst may be poisoned by impurities or may degrade under the reaction conditions.
-
Troubleshooting Steps:
-
Purify Reactants and Solvent: Trace impurities in the starting materials or the HFC-245fa solvent can act as catalyst poisons. Purification of all components is crucial.
-
Identify Potential Poisons: Common catalyst poisons include sulfur, halides, and water. Analyze your starting materials for these impurities.
-
Thermal Degradation: The catalyst may not be stable at the reaction temperature. Consider running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Fouling: In the case of heterogeneous catalysts, the surface can be blocked by polymers or other high-molecular-weight byproducts.
-
Experimental Protocols
This section provides detailed methodologies for key experiments related to catalyst solubility and activity in HFC-245fa.
Protocol 1: Catalyst Solubility Screening in HFC-245fa
Objective: To qualitatively and quantitatively assess the solubility of a catalyst in HFC-245fa.
Materials:
-
Catalyst of interest
-
HFC-245fa (high purity)
-
Pressure-resistant glass tube (e.g., a thick-walled NMR tube with a sealable valve)
-
Analytical balance
-
Controlled temperature bath
Procedure:
-
Accurately weigh a small amount of the catalyst (e.g., 1-5 mg) and add it to the pressure-resistant tube.
-
Cool the tube in a dry ice/acetone bath to below the boiling point of HFC-245fa.
-
Carefully add a known volume of liquid HFC-245fa to the tube.
-
Seal the tube securely.
-
Allow the tube to slowly warm to room temperature in a fume hood behind a blast shield.
-
Once at the desired temperature, visually inspect the tube for undissolved solids.
-
If the catalyst appears to have dissolved, use a spectroscopic method (e.g., UV-Vis or NMR spectroscopy) to confirm its presence in the solution and determine its concentration.
-
For quantitative analysis, prepare a series of standards with known concentrations of the catalyst in a suitable solvent and create a calibration curve.
Protocol 2: Model Catalytic Reaction in HFC-245fa
Objective: To perform a model catalytic reaction (e.g., a Heck coupling) in HFC-245fa to evaluate catalyst performance.
Materials:
-
Fluorinated ligand-modified catalyst (e.g., a palladium complex)
-
Reactants for the model reaction (e.g., iodobenzene and styrene)
-
Base (e.g., a sterically hindered organic base soluble in HFC-245fa)
-
HFC-245fa (high purity)
-
High-pressure reactor equipped with a magnetic stir bar, pressure gauge, and thermocouple
-
GC or HPLC for reaction monitoring
Procedure:
-
In a glovebox, charge the high-pressure reactor with the catalyst, reactants, and base.
-
Seal the reactor and remove it from the glovebox.
-
Cool the reactor in a dry ice/acetone bath.
-
Add the desired amount of HFC-245fa to the cooled reactor.
-
Seal the reactor and place it in a heating mantle on a stir plate.
-
Slowly heat the reactor to the desired temperature while monitoring the internal pressure.
-
Stir the reaction mixture at the set temperature for the desired time.
-
Periodically, cool the reactor, take an aliquot of the reaction mixture, and analyze it by GC or HPLC to monitor the progress of the reaction.
-
Upon completion, cool the reactor to room temperature and slowly vent the pressure.
-
Analyze the final reaction mixture to determine the conversion and yield.
Visualization of Workflows
Troubleshooting Workflow for Catalyst Deactivation
Caption: A logical workflow for diagnosing and resolving catalyst deactivation.
Experimental Setup for a Catalytic Reaction in HFC-245fa
Caption: A simplified diagram of a high-pressure reactor for reactions in HFC-245fa.
References
-
ECETOC. (n.d.). JACC Report No. 44 1, 1, 1, 3, 3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1). Retrieved from [Link]
-
Climalife. (2020). NovaSpray HFC 245fa. Retrieved from [Link]
-
Rocaboy, C., et al. (1998). Selective Solubility of Organometallic Complexes in Saturated Fluorocarbons. Synthesis of Cyclopentadienyl Ligands with Fluorinated Ponytails. Organometallics, 17(13), 2707-2716. Retrieved from [Link]
-
Le, C., et al. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Accounts of Chemical Research, 55(6), 847-859. Retrieved from [Link]
-
Zyhowski, G. J., Spatz, M., & Motta, S. Y. (n.d.). An Overview Of The Properties And Applications of HFC-245fa. Semantic Scholar. Retrieved from [Link]
-
ElectraTherm. (2019). HFC-245fa, Genetron® 245fa Safety Data Sheet. Retrieved from [Link]
-
Gabler, T., et al. (2019). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science, 10(4), 1094-1101. Retrieved from [Link]
-
Zyhowski, G. J., Spatz, M. W., & Motta, S. Y. (n.d.). An Overview Of The Properties And Applications of HFC-245fa. Purdue e-Pubs. Retrieved from [Link]
-
Seymour, C. (2013). Enantioselective Fluorination via Phase-Transfer Catalysis. University of Illinois Urbana-Champaign. Retrieved from [Link]
-
Pozzi, G., & Quici, S. (2008). Fluorous phase transfer catalysts: From onium salts to crown ethers. Journal of Fluorine Chemistry, 129(10), 920-929. Retrieved from [Link]
-
Quan, H. D., et al. (2006). Preparation of 1,1,1,3,3-pentafluoropropane (HFC245fa) by using a SbF5-attached catalyst. Journal of Fluorine Chemistry, 127(8), 1051-1055. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
Lee, J., et al. (2020). Selective Alkane Hydroxylation in a Fluorous Solvent System Catalyzed by a Fluorocarbon-Soluble Transition-Metal Catalyst. ACS Omega, 5(1), 188-194. Retrieved from [Link]
-
Grushin, V. V. (2010). The organometallic fluorine chemistry of palladium and rhodium: studies toward aromatic C-F bond formation. Accounts of Chemical Research, 43(1), 160-171. Retrieved from [Link]
-
Wikipedia. (n.d.). Polyurethane. Retrieved from [Link]
-
Clot, E., et al. (2014). Organometallic chemistry using partially fluorinated benzenes. Chemical Communications, 50(76), 11161-11175. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed reaction mechanism of dehydrofluorination of HFC-245fa on AlF3.... Retrieved from [Link]
-
Zaera, F. (2021). Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces. Chemical Reviews, 121(2), 983-1025. Retrieved from [Link]
-
Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. Retrieved from [Link]
-
Daugulis, O. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers, 3(11), 1466-1469. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Catalyst used in HFC-245fa cracking and combined production of HFC-1234ze and HFC-1234yf, and preparation method thereof. Retrieved from [Link]
- Patsnap. (n.d.). HFC-245fa refining method.
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- 4. climalife.com [climalife.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. researchgate.net [researchgate.net]
"managing pressure and temperature in HFC-245fa laboratory setups"
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to HFC-245fa in Experimental Research
HFC-245fa is a hydrofluorocarbon valued in various laboratory applications, most notably as a working fluid in Organic Rankine Cycle (ORC) systems for waste heat recovery.[1] Its thermodynamic properties, including a boiling point of 15.3°C and a critical temperature of 154.05°C, make it suitable for converting low-grade heat into useful work.[2][3] However, precise control of temperature and pressure is paramount to ensure experimental accuracy, operational safety, and equipment longevity.
This guide provides a structured approach to troubleshooting common issues encountered in HFC-245fa laboratory setups, followed by a comprehensive FAQ section.
Key Thermodynamic Properties of HFC-245fa
A thorough understanding of HFC-245fa's properties is the foundation of effective system management. The following table summarizes key data points relevant to pressure and temperature control.
| Property | Value | Units | Source |
| Molecular Weight | 134.05 | g/mol | [3] |
| Boiling Point (at 1.013 bar) | 15.3 | °C | [4] |
| Critical Temperature | 154.05 | °C | [2] |
| Critical Pressure | 36.51 | bar (absolute) | [3] |
| Liquid Density (at 25°C) | 1339 | kg/m ³ | [2] |
| Vapor Pressure (at 20°C) | 1.227 | bar (absolute) | [5] |
| Global Warming Potential (GWP) | 950-1030 | - | [3][5] |
| Ozone Depletion Potential (ODP) | 0 | - | [6] |
Troubleshooting Guide: Pressure and Temperature Management
This section addresses specific issues that may arise during experiments with HFC-245fa, offering diagnostic steps and solutions in a question-and-answer format.
Question 1: Why am I observing significant pressure fluctuations in the evaporator?
Pressure oscillations in the evaporator are a common issue in two-phase flow systems and can lead to unstable operation and inaccurate data. These fluctuations are often linked to flow instabilities and the dynamics of bubble formation and collapse.[7]
Causality:
-
Flow Pattern Transitions: The transition between bubbly, slug, and annular flow regimes can cause pressure drop oscillations.[3][7]
-
Upstream Compressible Volume: The presence of a compressible vapor volume upstream of the heated section can contribute to instabilities.[7]
-
Inlet Subcooling: The degree of subcooling at the pump outlet can influence the stability of the fluid entering the evaporator.
Troubleshooting Protocol:
-
Analyze Flow Regime: If possible, use a sight glass to visually inspect the flow pattern at the evaporator inlet and outlet. Correlate visual observations with pressure data to identify if fluctuations coincide with flow regime transitions.
-
Adjust Pump Speed: Gradually increase or decrease the pump speed to alter the mass flux. This can shift the system into a more stable flow regime.[8]
-
Vary Inlet Subcooling: Adjust the degree of subcooling by controlling the condenser outlet temperature. A slight increase in subcooling can sometimes stabilize the flow entering the evaporator.
-
Dampen Pulsations: If the pump is a positive displacement type, consider installing a pulsation dampener downstream of the pump to smooth out flow variations.
Question 2: My measured turbine/expander inlet temperature is lower than expected, and I suspect liquid droplet entrainment. How can I ensure adequate superheating?
Insufficient superheating can lead to the presence of liquid droplets in the vapor stream entering the turbine or expander, which can cause damage to the blades and reduce the overall cycle efficiency.[2]
Causality:
-
Inadequate Heat Input: The heat source may not be providing sufficient energy to fully vaporize and superheat the HFC-245fa at the given mass flow rate.
-
Excessive Mass Flow Rate: The pump may be delivering a higher mass flow rate than the evaporator can handle, resulting in incomplete vaporization.
-
Heat Loss: Significant heat loss between the evaporator outlet and the turbine/expander inlet can cause the superheated vapor to cool and potentially condense.
Troubleshooting Protocol:
-
Verify Heat Source Performance: Ensure the heat source (e.g., heating bath, electrical heater) is operating at the setpoint temperature and providing the expected thermal output.
-
Optimize Mass Flow Rate: Gradually reduce the pump speed to decrease the mass flow rate of HFC-245fa, allowing for a longer residence time in the evaporator and more effective heat transfer.[9]
-
Increase Heat Source Temperature: If the experimental parameters allow, cautiously increase the temperature of the heat source to provide a larger temperature difference for heat transfer.
-
Insulate System Components: Ensure all tubing and components between the evaporator and the expander are well-insulated to minimize heat loss to the ambient environment.
-
Implement a Control Strategy: For more precise control, consider implementing a PID (Proportional-Integral-Derivative) controller to regulate the pump speed or heat input based on the measured degree of superheat.[8]
Question 3: I am experiencing pump cavitation. What are the causes and how can I resolve it?
Pump cavitation occurs when the pressure of the liquid HFC-245fa at the pump inlet drops below its saturation pressure, causing vapor bubbles to form.[10] The subsequent collapse of these bubbles inside the pump can cause significant damage and reduce pumping efficiency.
Causality:
-
Insufficient Subcooling: If the liquid HFC-245fa at the condenser outlet is not sufficiently cooled below its saturation temperature, its vapor pressure will be too high at the pump inlet.[11]
-
High Pressure Drop: A significant pressure drop in the suction line between the condenser and the pump, due to factors like long tubing, sharp bends, or restrictive filters, can lower the pressure at the pump inlet.
-
Low Liquid Level: In systems with a reservoir, a low liquid level can reduce the static head pressure at the pump inlet.
Troubleshooting Protocol:
-
Increase Subcooling: Enhance the cooling performance of the condenser by increasing the coolant flow rate or decreasing the coolant temperature. This will lower the temperature and vapor pressure of the HFC-245fa at the pump inlet.
-
Check for Suction Line Obstructions: Inspect the tubing between the condenser and the pump for any kinks, blockages, or overly restrictive components that could be causing a pressure drop.
-
Increase Static Head: If the system design allows, increase the vertical distance between the condenser/reservoir outlet and the pump inlet to increase the static head pressure.[11]
-
Ensure Proper Filling: Verify that the system is charged with the correct amount of HFC-245fa. An undercharged system can lead to a lack of sufficient liquid at the pump inlet.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions when working with HFC-245fa in a laboratory?
A: HFC-245fa is non-flammable and has low toxicity.[8] However, it is crucial to work in a well-ventilated area as high concentrations of its vapor can displace oxygen and cause asphyxiation.[12] Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, to prevent contact with the liquid, which can cause frostbite.[12][13] Ensure that all system components are pressure-rated for the expected operating conditions.[14]
Q2: How can I detect a leak in my HFC-245fa setup?
A: For small-scale laboratory setups, a handheld electronic leak detector is the most sensitive and accurate method for pinpointing the source of a leak. These devices are designed to detect halogenated refrigerants like HFC-245fa. A less sensitive but often used method is the application of a soap bubble solution to joints and fittings; the formation of bubbles will indicate a leak.
Q3: What should I do if a significant leak of HFC-245fa occurs in the lab?
A: In the event of a significant leak, immediately evacuate the area and ensure it is well-ventilated.[15] If the leak is large, notify your institution's environmental health and safety department. Do not re-enter the area until the vapor has dissipated and the space has been deemed safe.[15]
Q4: What materials are compatible with HFC-245fa?
A: HFC-245fa is compatible with most common metals, including stainless steel, carbon steel, copper, and brass.[13] It is also compatible with many plastics such as polytetrafluoroethylene (PTFE), polyethylene, and polypropylene.[4] However, some elastomers, like natural rubber and certain nitrile rubbers, may experience excessive swelling and should be avoided.[8] Always consult manufacturer's data for specific material compatibility.
Q5: At what temperature does HFC-245fa begin to decompose?
A: HFC-245fa has good thermal stability. Studies have shown that it can be used at temperatures up to 300°C with no observable decomposition over extended periods.[16] However, at higher temperatures (above 250-300°C), it can decompose to form hazardous substances like hydrogen fluoride.[17] The presence of certain metals, such as copper and aluminum, can catalyze this decomposition at lower temperatures.[17]
References
- (h,φ)-Entropy Control for Superheating in ORC Systems. (2022). Entropy, 24(4), 513.
- An Overview of the Properties and Applications of HFC-245fa. (2002). Purdue e-Pubs.
- Refrigerant Handling Guide. Wilhelmsen.
- What You Should Know About Refrigerant Safety.
- Superheating Control of ORC Systems via Minimum (h,φ)-Entropy Control. (2022). Semantic Scholar.
- Experimental investigation on the thermal stability of some new zero ODP refrigerants.
- NovaSpray HFC 245fa. (2020). Climalife.
- Construction and dynamic test of a small-scale organic rankine cycle.
- Thermal stability and material compatibility of HFC245fa as organic rankine cycle working fluids.
- Off-Design Performances of Subcritical and Supercritical Organic Rankine Cycles in Geothermal Power Systems under an Optimal Control Str
- An experimental investigation of flow boiling instability of R245fa in a horizontal tube.
- Safe handling when working with refrigerants. Issuu.
- Flow Visualization of Two-Phase R-245fa at Low Mass Flux in a Pl
- R-245fa. Climalife.
- refrigerant leak response guideline. (2014). University of Pittsburgh.
- A Guide to Leak Detection and Repair.
- Evaluation of HFC-245fa as an Alternative Blowing Agent for Extruded Polystyrene.
- Calorimeter Performance Tests of HFC-245ca and HFC-245fa as CFC-11 Replacements. U.S. Environmental Protection Agency.
- Controlling Temperature in the lab. (2023).
- Halocarbon Refrigerant Detection Methods.
- Experimental investigation of a 250-kW turbine organic Rankine cycle system for low-grade waste heat recovery. (2016). Taylor & Francis Online.
- Small-Scale Organic Rankine Cycle Performance Using an Additional Heat Exchanger.
- Handheld Refrigerant Leak Detector. Omega Engineering.
- HFC-245fa. Cosutin Industrial CO., Limited.
- Organic Rankine Cycles (ORC). Fluorocarbons.
- Experimental investigation of an Organic Rankine cycle system using an oil-free scroll expander for low grade he
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Technical Support Center: Purification of 1,1,1,3-Tetrafluoropropane (HFC-244fa)
This technical guide provides in-depth information and troubleshooting advice for the purification of 1,1,1,3-tetrafluoropropane (HFC-244fa). It is designed for researchers, scientists, and professionals in drug development and other fields who require high-purity HFC-244fa for their work. This document offers practical, field-tested insights into common purification challenges and their solutions.
Introduction to HFC-244fa and the Importance of Purity
This compound, also known as HFC-244fa, is a hydrofluorocarbon with a range of applications, including as a potential refrigerant, blowing agent, and solvent. For many scientific and industrial applications, particularly in the pharmaceutical and electronics industries, the purity of HFC-244fa is critical. Impurities can negatively impact product quality, reaction efficiency, and the safety of processes. This guide will address the common impurities found in HFC-244fa and provide detailed methodologies for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound (HFC-244fa)?
A1: The impurities present in HFC-244fa are largely dependent on the synthetic route used for its production. However, a common impurity profile may include other fluorinated propanes, butanes, and butenes, as well as residual starting materials and reaction byproducts. Based on manufacturing processes, the following are frequently encountered impurities:
-
1,1,1,3,3-Pentafluoropropane (HFC-245fa)
-
Pentafluorobutane isomers
-
Pentafluorobutene isomers
-
(E)-1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd(E))
-
(Z)-1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd(Z))
-
Chlorotrifluoropropane (HCFC-253 isomer, e.g., HCFC-253fb)
-
Dichlorotrifluoropropane (HCFC-235 isomer)
-
Hydrogen Fluoride (HF)
Q2: How can I analyze the purity of my HFC-244fa sample?
A2: The most common and effective method for analyzing the purity of HFC-244fa and quantifying impurities is Gas Chromatography (GC) . A Flame Ionization Detector (FID) is typically suitable for this purpose. For a more detailed analysis, especially for identifying unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.
A typical GC setup would involve:
-
Column: A capillary column suitable for separating volatile fluorocarbons, such as a DB-1701 or similar.
-
Carrier Gas: High-purity nitrogen or helium.
-
Injector and Detector Temperatures: Typically set around 250°C.
-
Oven Program: A temperature ramp program will likely be necessary to achieve good separation of all potential impurities.
For the quantification of acidic impurities like HF, ion chromatography may be employed.
Troubleshooting Purification Challenges
Distillation-Based Purification
Distillation is the primary method for purifying HFC-244fa on a laboratory or industrial scale. The success of this technique relies on the differences in boiling points between HFC-244fa and its impurities.
Table 1: Boiling Points of HFC-244fa and Common Impurities
| Compound | Chemical Formula | Boiling Point (°C) |
| This compound (HFC-244fa) | C₃H₄F₄ | ~25-30 |
| (E)-1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd(E)) | C₃H₂ClF₃ | 18.3 - 18.5[1][2] |
| Hydrogen Fluoride (HF) | HF | 19.5[3][4][5] |
| 1,1,1,3,3-Pentafluoropropane (HFC-245fa) | C₃H₃F₅ | 15.3[6][7][8] |
| (Z)-1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd(Z)) | C₃H₂ClF₃ | 39.6[9] |
| 3-Chloro-1,1,1-trifluoropropane (HCFC-253fb) | C₃H₄ClF₃ | 45.1[10][11] |
Q3: I am having difficulty separating (E)-1-Chloro-3,3,3-trifluoropropene (HCFO-1233zd(E)) and Hydrogen Fluoride (HF) from HFC-244fa by simple distillation. What should I do?
A3: The close boiling points of HFC-244fa, HCFO-1233zd(E), and HF make their separation by simple distillation challenging. Furthermore, HF can form azeotropes with fluorocarbons, which are mixtures that boil at a constant temperature, making separation by conventional distillation impossible.
Troubleshooting Steps:
-
Azeotropic Distillation: One effective method is to introduce a third component, an entrainer, that forms a new, lower-boiling azeotrope with one of the components, allowing for its removal. It has been demonstrated that adding HF to a mixture of HCFO-1233zd(Z) and HFC-244fa can form a binary azeotrope with HCFO-1233zd(Z), which can then be removed as an overhead stream in a distillation column, leaving purified HFC-244fa as the bottoms product.[12] A similar principle could be applied to the separation of other close-boiling impurities.
-
Fractional Distillation: Ensure you are using a distillation column with a sufficient number of theoretical plates to achieve the required separation efficiency. For closely boiling components, a column with a higher number of theoretical plates is necessary.
-
Pressure Adjustment: The boiling points of components and the composition of azeotropes can change with pressure. Operating the distillation at a pressure different from atmospheric pressure may alter the relative volatilities and potentially "break" an azeotrope, facilitating separation.
Experimental Protocol: Azeotropic Distillation for Removal of HCFO-1233zd(Z) from HFC-244fa
This protocol is adapted from established industrial processes and illustrates the principles of azeotropic distillation for fluorocarbon purification.[12]
-
Apparatus Setup:
-
A multi-stage distillation column with a reboiler and a condenser.
-
Feed inlet for the crude HFC-244fa mixture.
-
Inlet for the entrainer (in this case, anhydrous HF).
-
Overhead outlet for the distillate (azeotrope).
-
Bottoms outlet for the purified product.
-
-
Procedure:
-
Charge the crude mixture of HFC-244fa containing HCFO-1233zd(Z) into the distillation column.
-
Introduce anhydrous hydrogen fluoride (HF) into the column. The amount of HF added should be sufficient to form an azeotropic mixture with the HCFO-1233zd(Z) present.
-
Operate the distillation column at a pressure between 1 and 214.7 psig.
-
Heat the reboiler to maintain a steady boil-up rate.
-
The lower-boiling azeotrope of HCFO-1233zd(Z) and HF will move up the column and be collected as the overhead distillate.
-
The higher-boiling, purified HFC-244fa will be collected from the bottom of the column.
-
Monitor the composition of the overhead and bottoms streams using in-line or off-line GC analysis to ensure the desired purity is achieved.
-
dot
Caption: Azeotropic Distillation Workflow for HFC-244fa Purification.
Adsorption-Based Purification
Adsorption is a valuable technique for removing trace impurities, particularly those that are difficult to separate by distillation. This method utilizes solid adsorbents with high surface areas to selectively trap impurity molecules.
Q4: I have trace amounts of impurities remaining after distillation. Can I use adsorption for final polishing?
A4: Yes, adsorption is an excellent method for "polishing" HFC-244fa to achieve very high purity levels. Common adsorbents for fluorocarbons include activated carbon, molecular sieves, and silica gel. The choice of adsorbent depends on the specific impurities you need to remove.
Troubleshooting Steps:
-
Adsorbent Selection:
-
Activated Carbon: Effective for removing larger organic impurities and some chlorinated species due to its non-polar surface and porous structure.
-
Molecular Sieves: Zeolites with specific pore sizes can be used to selectively adsorb molecules based on their size and polarity. For example, a molecular sieve with a pore opening of around 5 angstroms can be effective in trapping certain isomers or other small fluorocarbon impurities.
-
Alumina and Silica Gel: These are polar adsorbents that are particularly effective at removing polar impurities like water and HF.
-
-
Adsorption Conditions: The efficiency of adsorption can be influenced by temperature and pressure. Lower temperatures generally favor adsorption.
-
Adsorbent Regeneration: After the adsorbent becomes saturated with impurities, it needs to be regenerated or replaced. Regeneration methods include:
-
Thermal Swing Adsorption (TSA): The adsorbent is heated, typically under a flow of an inert gas, to desorb the trapped impurities.
-
Pressure Swing Adsorption (PSA): The pressure is lowered to cause the impurities to desorb.
-
Solvent Washing: The adsorbent is washed with a suitable solvent to remove the impurities, followed by drying.[13]
-
Experimental Protocol: Adsorption Purification of HFC-244fa
-
Apparatus Setup:
-
A packed bed column filled with the chosen adsorbent material (e.g., activated carbon or a suitable molecular sieve).
-
Inlet and outlet connections for the gas-phase HFC-244fa.
-
A system for monitoring the composition of the outlet stream (e.g., an in-line GC).
-
-
Procedure:
-
Activate the adsorbent by heating it under a vacuum or a flow of inert gas to remove any adsorbed water or other atmospheric components.
-
Cool the adsorbent bed to the desired operating temperature.
-
Pass the impure HFC-244fa stream through the adsorbent bed at a controlled flow rate.
-
Continuously monitor the purity of the HFC-244fa exiting the column.
-
When the concentration of impurities in the outlet stream begins to rise (breakthrough), the adsorbent is saturated and needs to be regenerated or replaced.
-
dot
Sources
- 1. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 2. produkte.linde-gas.at [produkte.linde-gas.at]
- 3. webqc.org [webqc.org]
- 4. Hydrogen fluoride - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. wernerblank.com [wernerblank.com]
- 7. stargetgas.com [stargetgas.com]
- 8. HFC 245fa, Refrigerant Supplier - LECRON SHARE [lecronchem.com]
- 9. 1-Chloro-3,3,3-trifluoropropene - Wikipedia [en.wikipedia.org]
- 10. Chlorotrifluoropropane - Wikipedia [en.wikipedia.org]
- 11. parchem.com [parchem.com]
- 12. WO2018044787A1 - SEPARATION OF (Z)-1-CHLORO-3,3,3-TRIFLUOROPROPENE (HCFO-1233zd(Z)) AND 1-CHLORO-1,3,3,3-TETRAFLUOROPROPANE (HCFC-244fa) BY ADDING A THIRD COMPONENT - Google Patents [patents.google.com]
- 13. US8187991B2 - Methods for regeneration of adsorbent material - Google Patents [patents.google.com]
"mitigating side reactions when using HFC-245fa as a solvent"
Technical Support Center: HFC-245fa Solvent Applications
A Guide to Mitigating Side Reactions for Researchers and Drug Development Professionals
Introduction
1,1,1,3,3-pentafluoropropane (HFC-245fa) is a hydrofluorocarbon valued for its unique physical properties, including a convenient boiling point (15.3°C), non-flammability, and low toxicity.[1][2] While it serves as an excellent solvent in various applications, its chemical stability, though generally high, is not absolute.[1][3][4] This guide is designed to function as a dedicated technical support resource. It provides in-depth troubleshooting advice and proactive strategies to help you mitigate potential side reactions, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Addressing In-Experiment Issues
This section addresses specific problems that may arise during your work. Each answer explains the likely chemical cause and provides a clear, actionable solution.
Q1: My reaction mixture has become unexpectedly acidic, and I'm observing corrosion on stainless steel or other metal components. What is happening?
A: This is a classic sign of HFC-245fa degradation, likely through one of two pathways:
-
High-Temperature Decomposition: At temperatures exceeding 250°C, HFC-245fa can thermally decompose to form highly corrosive hydrogen fluoride (HF) and carbonyl fluoride (COF2).[5] Carbonyl fluoride itself rapidly hydrolyzes in the presence of trace moisture to yield additional HF and carbon dioxide.[5]
-
Catalytic Degradation: Certain metals can catalyze the decomposition of HFC-245fa at temperatures lower than its bulk thermal decomposition threshold. Copper, for instance, is known to facilitate decomposition at temperatures approaching 300°C.[6] The presence of finely divided, reactive metals like aluminum powders can also lead to exothermic or even explosive reactions, particularly if the protective oxide layer has been compromised.[3][5]
Immediate Actions & Mitigation Strategy:
-
Temperature Review: Immediately verify that your process temperature is well below the 250°C threshold. Account for localized hot spots on heating surfaces.
-
Material Inspection: Examine your reactor and components. Remove any incompatible metals, especially aluminum fines and copper, if operating at elevated temperatures.
-
Inert Atmosphere: Ensure your system is free of excess oxygen and moisture. Pressurize with an inert gas like nitrogen, never with air or oxygen.[3] The presence of water can facilitate the formation of hydrofluoric acid from degradation products.
-
Consider Scavengers: For high-temperature applications where trace HF formation is unavoidable, consider adding a non-interfering acid scavenger to your system.
Q2: I am running a base-catalyzed reaction, and my product yield is low, with several unidentified byproducts. Could the HFC-245fa solvent be participating in the reaction?
A: Yes, this is highly probable. HFC-245fa is susceptible to dehydrofluorination, a reaction where a strong base abstracts a proton and eliminates a fluoride ion to form an alkene. The industrial synthesis of HFO-1234ze is, in fact, achieved through the catalytic dehydrofluorination of HFC-245fa.[7]
Causality and Solution:
-
Mechanism: A strong base (e.g., alkoxides, metal hydrides, concentrated hydroxides) can attack the C-H bonds in the HFC-245fa molecule (CF₃CH₂CHF₂), leading to the elimination of HF and the formation of 1,3,3,3-tetrafluoropropene (HFO-1234ze). This newly formed olefin can then potentially react with your starting materials or intermediates, leading to byproducts and reduced yield.
-
Mitigation:
-
Solvent Re-evaluation: If a strong base is essential to your chemistry, HFC-245fa is not a suitable solvent. Consider more inert solvents such as ethers (THF, Dioxane), hydrocarbons (Toluene, Heptane), or aprotic polar solvents (DMF, DMSO), depending on your reaction requirements.
-
Base Selection: If you must use HFC-245fa, investigate if a weaker, non-nucleophilic base (e.g., a hindered amine like diisopropylethylamine) can achieve the desired transformation without reacting with the solvent.
-
Q3: My HFC-245fa solvent, which was initially clear, has become cloudy after being used in a heated process. What could cause this?
A: Cloudiness or precipitation typically points to either contamination from your experimental setup or the leaching of components from incompatible materials.
Root Causes and Troubleshooting Steps:
-
Leaching from Elastomers/Plastics: HFC-245fa can act as a plasticizer or solvent for certain polymers, causing them to swell and leach fillers, plasticizers, or accelerators into the solvent.[8] This is a common cause of cloudiness.
-
Reaction with Lubricants: If your system uses vacuum grease or other lubricants, ensure they are fluorinated and compatible. Hydrocarbon-based greases can be partially soluble in HFC-245fa, especially at elevated temperatures.
-
Slow Hydrolysis: While HFC-245fa has good hydrolytic stability, prolonged heating in the presence of water and catalytic surfaces (like certain metals) can lead to very slow hydrolysis, potentially forming insoluble inorganic fluorides.[3][5]
Solution:
-
Verify Material Compatibility: Cross-reference all wetted parts (seals, gaskets, tubing) with the material compatibility chart in this guide (Table 1). Replace any incompatible materials. See Protocol 1 for testing unknown materials.
-
Pre-clean and Dry: Thoroughly clean and dry all components before assembly to remove residual oils, water, and other contaminants.
-
Solvent Filtration: If the solvent must be reused, consider filtering it through a compatible membrane filter (e.g., PTFE) to remove particulate matter.
Q4: The elastomeric seals (O-rings, gaskets) in my apparatus are swelling, shrinking, or have become brittle after exposure to HFC-245fa.
A: This is a direct result of material incompatibility. Elastomers, in particular, show a wide range of performance when exposed to HFC-245fa.
Explanation and Corrective Action:
-
Swelling: Caused by the absorption of the solvent into the polymer matrix. This is a significant issue with fluoropolymers like Viton-A and nitrile-based rubbers.[1][8] While some swelling can be acceptable for creating a good seal, excessive swelling (>15-20%) can compromise the component's integrity.[8]
-
Shrinkage and Embrittlement: This occurs when the solvent extracts plasticizers from the elastomer, leaving it hard and brittle. Neoprene is known to exhibit this behavior.[8]
-
Solution: Immediately replace the failed components with ones made from a compatible material. Polytetrafluoroethylene (PTFE), chloroprene, and EPDM rubbers generally show good resistance to HFC-245fa.[1] Always consult the manufacturer's compatibility data for the specific grade of elastomer you are using.
Frequently Asked Questions (FAQs)
What are the primary degradation pathways for HFC-245fa? Under normal laboratory conditions, HFC-245fa is very stable.[1] Significant degradation occurs primarily through two mechanisms: 1) Thermal decomposition at temperatures above 250°C, which produces HF and COF2, and 2) Dehydrofluorination when exposed to strong bases.[5] Atmospheric degradation occurs via reaction with hydroxyl radicals over a lifetime of about 7.2 years.[5]
What materials are generally compatible or incompatible with HFC-245fa? A summary is provided in Table 1 below. Generally, metals like stainless steel and carbon steel are compatible.[3] Plastics such as PTFE, polypropylene, and polyethylene are also suitable.[9] Key incompatibilities to note are with reactive metals (aluminum fines, potassium), certain elastomers (nitrile, natural rubber, some fluoropolymers), and acrylics.[1][3][8]
Are there any recommended stabilizers for HFC-245fa? For most standard solvent applications, stabilizers are not required due to HFC-245fa's inherent stability. However, in applications involving high temperatures and contact with reactive metals, the addition of radical scavengers or acid acceptors may be considered, but their compatibility with the specific chemical process must be thoroughly evaluated first.
What are the safe operating temperature and pressure limits? Always operate well below the 250°C thermal decomposition threshold.[5] The vapor pressure of HFC-245fa increases significantly with temperature (123 kPa at 20°C).[3] Ensure your reaction vessel is rated to handle the expected pressure at your maximum operating temperature. Do not mix with air or oxygen at pressures above atmospheric.[3]
How should I properly store HFC-245fa to ensure its purity? Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[5][10] Keep containers tightly sealed to prevent the ingress of moisture and other atmospheric contaminants. Storage in cylinders made of appropriate steel is standard.
Data Presentation
Table 1: Material Compatibility Summary for HFC-245fa
| Material Category | Compatible / Good Performance | Incompatible / Poor Performance | Source(s) |
| Metals | Stainless Steel, Carbon Steel, Copper, Brass | Finely Divided Aluminum, Potassium & Alloys | [3] |
| Plastics | PTFE, Nylon, Polypropylene (PP), Polyethylene (PE), Polyvinyl Chloride (PVC), Acetal | Acrylics (dissolves) | [1][3][9] |
| Elastomers | Chloroprene Rubber, EPDM Rubber | Fluoro Rubber (Viton-A), Nitrile Rubber (Buna-N), HNBR, Natural Rubber, Neoprene | [1][8] |
Experimental Protocols
Protocol 1: Material Compatibility Testing (Gravimetric Method)
This protocol helps you validate the compatibility of a new material (e.g., an O-ring or stopper) with HFC-245fa under your specific operating conditions.
-
Preparation: Cut a small, precisely weighed sample of the material (record weight to 0.1 mg, W₁). Measure its dimensions accurately.
-
Immersion: Place the sample in a pressure-rated vessel completely submerged in HFC-245fa. If your process involves other reagents, use the complete solvent mixture for the test.
-
Incubation: Seal the vessel and maintain it at your maximum planned operating temperature for a period of 24-72 hours. Include a control sample in a vessel without HFC-245fa.
-
Post-Exposure Analysis:
-
Cool the vessel, safely vent any pressure, and carefully remove the sample.
-
Allow the solvent to evaporate completely in a fume hood.
-
Reweigh the sample (W₂). Calculate the percent weight change: [(W₂ - W₁) / W₁] * 100.
-
Remeasure the dimensions and note any changes in appearance (color, texture, hardness).
-
-
Interpretation: A weight change of <5% and minimal changes in dimension or physical properties generally indicate acceptable compatibility. Significant swelling (>15%), shrinkage, or degradation indicates incompatibility.[8]
Protocol 2: Procedure for Inerting a Reaction Vessel
This procedure minimizes moisture and oxygen, which can contribute to side reactions.
-
Assembly: Assemble your clean, dry glassware or reactor.
-
Vacuum Purge: Connect the vessel to a vacuum pump (with a cold trap in between). Evacuate the vessel to a low pressure (<1 torr).
-
Inert Gas Backfill: Close the connection to the vacuum pump and backfill the vessel with a high-purity inert gas (e.g., Nitrogen or Argon) to slightly above atmospheric pressure.
-
Repeat Cycles: Repeat the vacuum/backfill cycle at least three times to ensure the removal of residual atmospheric gases.
-
Solvent Transfer: Under a positive pressure of the inert gas, transfer the HFC-245fa solvent into the vessel via cannula or a pressure-equalizing addition funnel.
Visualizations: Workflows and Logic Diagrams
Caption: Troubleshooting workflow for acidity issues.
Caption: Material selection workflow for HFC-245fa systems.
References
- Starget Refrigerant. (2025, January 3). To Learn HFC-245fa From 4 Applications.
- ECETOC. JACC Report No. 44: 1,1,1,3,3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1).
- Honeywell. Honeywell Enovate® 245fa - TECHNICAL INFORMATION.
- A-Gas. (2022, December 23). HFC-245FA Safety Data Sheet.
- Solvay. HFC-245fa: AN OVERVIEW OF PROPERTIES AND APPLICATIONS.
- U.S. Environmental Protection Agency. Material Compatibility Evaluations OF HFC-245CA HFC-245FA HFE-125 HFC-236EA and HFC-236FA.
- Climalife. (2020, January 1). NovaSpray HFC 245fa.
- Cosutin Industrial CO., Limited. Material Safety Data Sheet HFC 245fa.
- Central Glass Co., Ltd. (2014, December 19). Safety Data Sheet HFC-245fa.
- Honeywell. (2019, March 12). SAFETY DATA SHEET HFC-245fa, Genetron® 245fa.
-
Zilio, C., et al. (2004). Experimental investigation on the thermal stability of some new zero ODP refrigerants. International Journal of Refrigeration. Available at: [Link]
- FSW UK. R245FA Safety Data Sheet.
-
Dekant, W., et al. (2001). Biotransformation of 1,1,1,3,3-Pentafluoropropane (HFC-245fa). Drug Metabolism and Disposition. Available at: [Link]
-
AlliedSignal Inc. (1996). Life Cycle Inventory Analysis of the Production of a High-performance Foam Blowing Agent HFC-245fa. Available at: [Link]
-
Kim, H., et al. (2006). Preparation of 1,1,1,3,3-pentafluoropropane (HFC245fa) by using a SbF5-attached catalyst. Journal of Industrial and Engineering Chemistry. Available at: [Link]
-
Dekant, W., et al. (2001). Biotransformation of 1,1,1,3,3-Pentafluoropropane (HFC-245fa). PubMed. Available at: [Link]
-
Wikipedia. Pentafluoropropane. Available at: [Link]
-
Dekant, W. (2014). The acute, genetic, developmental, and inhalation toxicology of 1,1,1,3,3-pentafluoropropane (HFC 245fa). ResearchGate. Available at: [Link]
Sources
- 1. stargetgas.com [stargetgas.com]
- 2. Pentafluoropropane - Wikipedia [en.wikipedia.org]
- 3. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 4. hvac-talk.com [hvac-talk.com]
- 5. ecetoc.org [ecetoc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. climalife.com [climalife.com]
- 10. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]
Technical Support Center: Optimizing Heat Transfer Efficiency of HFO-1234ze(E) in Experimental Rigs
Welcome to the technical support center for researchers and scientists working with 1,1,1,3-tetrafluoropropane (HFO-1234ze(E)). This guide is designed to provide practical, in-depth solutions to common challenges encountered during experimental investigations of its heat transfer properties. Our goal is to enhance the accuracy and efficiency of your research by addressing specific issues with scientifically grounded explanations and actionable troubleshooting steps.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the experimental use of HFO-1234ze(E).
Q1: My measured heat transfer coefficient for HFO-1234ze(E) is consistently lower than expected, especially when compared to R-134a. Is this normal?
A1: Yes, it is not uncommon to observe a lower heat transfer coefficient (HTC) for HFO-1234ze(E) compared to R-134a under certain conditions. Several studies have reported that the heat transfer performance of HFO-1234ze(E) can be 15–25% lower than that of R-134a in some cases.[1] This can be attributed to differences in thermophysical properties between the two refrigerants. However, other research has shown a comparable performance, particularly in flow boiling within small diameter tubes.[1][2]
The discrepancy can arise from several factors in your experimental setup:
-
Operating Conditions: The relative performance of HFO-1234ze(E) is sensitive to mass flux, heat flux, and saturation temperature.[3][4][5]
-
Flow Regime: The dominant heat transfer mechanism, whether nucleate or convective boiling, will significantly impact the HTC.[1][3][4]
-
Test Section Geometry: The diameter and surface characteristics of your test section play a crucial role.[1][3]
For a more detailed analysis, refer to the troubleshooting guide in Section 2.
Q2: I am observing significant pressure drops in my test section when using HFO-1234ze(E). What could be the cause?
A2: Higher frictional pressure drops with HFO-1234ze(E) compared to R-134a have been reported in some studies.[6] This is influenced by factors such as mass flux, vapor quality, and saturation temperature.[3][4] An unexpectedly high pressure drop could indicate:
-
Two-Phase Flow Instabilities: These can be common in small-diameter channels and can lead to pressure drop oscillations.[7]
-
Fouling or Obstructions: Any buildup or blockage in the test section will increase pressure drop.[7]
-
Instrumentation Error: Ensure your pressure transducers are calibrated and functioning correctly for two-phase flow measurements.
A systematic approach to diagnosing the cause is outlined in the troubleshooting section.
Q3: Are there any specific material compatibility issues I should be aware of when working with HFO-1234ze(E)?
A3: HFO-1234ze(E) is generally compatible with many materials used in HFC systems.[3] However, some studies recommend caution and further investigation, particularly with certain elastomers and motor materials.[3] It's crucial to ensure all components in your experimental rig, including seals, gaskets, and tubing, are compatible with HFO-1234ze(E) and the lubricant you are using to avoid degradation and system failure.[6][8][9][10] HFO-1234ze(E) has shown greater stability compared to some other HFOs, with less refrigerant decomposition.[8]
Q4: How can I enhance the heat transfer performance of HFO-1234ze(E) in my experiments?
A4: Several passive and active techniques can be employed to improve the heat transfer efficiency of HFO-1234ze(E). These include:
-
Surface Modifications: Utilizing enhanced surfaces with features like micro-fins, porous coatings, or creating surface roughness can significantly increase the heat transfer area and promote nucleate boiling.[11][12][13][14][15][16][17]
-
Flow Inserts: The use of twisted tape inserts can induce swirl flow, which enhances fluid mixing and improves the heat transfer coefficient.[18]
-
Optimizing Flow Conditions: Carefully controlling the mass flux and heat flux can shift the boiling regime to one with a higher heat transfer coefficient.[3][4][5]
Detailed experimental protocols for surface enhancement are discussed in Section 3.
Section 2: Troubleshooting Guides
This section provides systematic troubleshooting for common experimental problems.
Guide 1: Inconsistent or Non-Repeatable Heat Transfer Data
Unreliable data can stem from various sources. Follow this workflow to diagnose the issue.
Workflow for diagnosing inconsistent heat transfer data.
Step-by-Step Troubleshooting:
-
Thermocouple Accuracy: Inaccurate temperature measurements are a primary source of error in heat transfer calculations.
-
Steady-State Conditions: Heat transfer measurements should only be taken when the system has reached a steady state.
-
Action: Monitor the system temperatures and pressures over time. Only record data when these values are stable within an acceptable range. The time to reach steady state will depend on the thermal mass of your rig.
-
-
System Leaks: Refrigerant leaks will alter the system charge and affect performance, while air ingress can introduce non-condensable gases that degrade heat transfer.
-
Flow Instabilities: Two-phase flow can be inherently unstable, leading to oscillations in pressure and temperature.
-
Action: Visualize the flow if possible. Analyze high-frequency pressure and temperature data to identify oscillations. Adjusting inlet subcooling or incorporating an inlet orifice can sometimes stabilize the flow.[7]
-
-
Data Acquisition and Processing: Errors can be introduced during data logging and subsequent calculations.
Guide 2: Higher Than Expected Pressure Drop
Excessive pressure drop can affect the saturation temperature along the test section, complicating data analysis.
| Potential Cause | Diagnostic Steps | Corrective Action |
| Instrumentation Error | Verify the calibration of your differential pressure transducer. Ensure pressure taps are free of bubbles or debris. | Recalibrate or replace the transducer. Purge pressure lines. |
| Fouling/Blockage | Visually inspect the test section if possible. Perform a single-phase flow test and compare the pressure drop to theoretical predictions for a clean tube.[7] | Clean the test section using an appropriate solvent. |
| Flow Regime | High vapor quality and mass flux can lead to higher pressure drops in certain flow regimes (e.g., annular flow).[29][30] | Analyze the operating conditions and compare with flow pattern maps for HFO-1234ze(E) if available. Consider if the observed pressure drop is consistent with the expected flow regime. |
| Incorrect Fluid Properties | Ensure your data reduction code is using accurate, temperature-dependent properties for HFO-1234ze(E). | Use a reliable fluid property database or equation of state for HFO-1234ze(E).[8][10][19][20] |
Section 3: Experimental Protocols
Protocol 1: Enhancing Pool Boiling Heat Transfer via Surface Roughening
This protocol details a method to investigate the effect of surface roughness on the pool boiling heat transfer of HFO-1234ze(E).
Objective: To quantify the enhancement in the heat transfer coefficient of HFO-1234ze(E) by modifying the surface roughness of the heating element.
Materials:
-
Heating elements (e.g., copper blocks) with different surface finishes (e.g., polished, and various grades of sandpaper or grit blasting).
-
Surface profilometer to characterize surface roughness (Ra).
-
Pool boiling test vessel.
-
Data acquisition system for temperature and heat flux measurements.
Procedure:
-
Surface Preparation and Characterization:
-
Prepare multiple heating surfaces with varying degrees of roughness.
-
Clean all surfaces thoroughly with a suitable solvent (e.g., acetone) to remove any oils or residues.
-
Characterize the average surface roughness (Ra) of each surface using a profilometer.
-
-
Experimental Setup and Degassing:
-
Install the first test surface in the pool boiling vessel.
-
Charge the system with HFO-1234ze(E).
-
Degas the refrigerant by boiling it for a period and venting any non-condensable gases. This is a critical step to ensure data accuracy.
-
-
Data Collection:
-
Set the pool to the desired saturation temperature.
-
Apply a low heat flux to the heating element and allow the system to reach a steady state.
-
Record the surface temperature and heat flux.
-
Incrementally increase the heat flux, allowing the system to stabilize at each step, and record the corresponding data until reaching a predetermined maximum heat flux or observing the onset of critical heat flux (CHF).
-
Repeat the experiment for each of the prepared surfaces.
-
-
Data Analysis:
-
Calculate the heat transfer coefficient (h) at each heat flux for all surfaces.
-
Plot the heat flux (q") versus the wall superheat (ΔT = T_wall - T_sat) for each surface.
-
Compare the boiling curves and the heat transfer coefficients of the different surfaces to quantify the effect of roughness. An increase in the number of nucleation sites due to increased roughness is expected to enhance the heat transfer coefficient.[13][14][15][16][17]
-
Experimental workflow for surface roughness analysis.
References
- Stability and compatibility of HFOs. (2012). Energy Technology - KTH.
- Material Compatibility of Seal Materials with Low GWP Refrigerants and Lubricant. Purdue e-Pubs.
- Chemical Stability of HFO and HCO Refrigerants. Purdue e-Pubs.
- Which material is NOT compatible with any HFO refrigerant? a) Aluminum b) Steel c) Copper d) Plastic. (2023). Brainly.
- How to Calibrate Thermocouples? Common Techniques. DwyerOmega.
- An overview for the heat transfer performance of HFO-1234yf. (2013). Renewable and Sustainable Energy Reviews.
- Calibrating a Thermocouple and Investigating He
- Material Compatibility of HVAC&R System Materials with Low GWP Refrigerants. (PDF).
- HFO1234ze(E) And HFC134a Flow Boiling Inside a 4mm Horizontal Smooth Tube.
- Common Methods to Calibr
- Error Analysis of Heat Metering Instruments. (2013). EEWorld.
- Calibration of thermocouples at low temper
- Influence of Errors in Known Constants and Boundary Conditions on Solutions of Inverse He
- REFRIGERANT MANAGEMENT/LEAK CHECKING 101.
- Flow boiling experiment devices. The experimental procedures are...
- 7 Methods of Refrigerant Leak Detection. (2024). Procool.
- Advanced detection of refrigerant leakage using pressure sensor information in variable refrigerant flow systems. (2024).
- Refrigerant Leak Detection Methods in HVAC Systems. (2025). XRAY.
- – LEAK DETECTION, REPAIRS AND REFRIGERANT HANDLING. AIRAH.
- Experimental investigation on enhancement of heat transfer in a straight tube heat exchanger using twisted tape inserts and nano fluids.
- The Influence of Surface Roughness on Nucleate Pool Boiling He
- Experimental Investigation On Flow Boiling Heat Transfer Characteristics Of R1234ze(E)/R152a In Horizontal Tubes. (2021). Globe Thesis.
- Local Heat Transfer Characteristics of the R1234ze(E)
- Effects of Experimental Parameters on Condensation Heat Transfer in Plate Fin He
- Chapter 13.
- Error Analysis of Heat Transfer in W
- UNCERTAINTY IN HEAT EXCHANGERS.
- Heat Transfer Problems of Mixed Refrigerants. Request PDF.
- A/C-He
- An Experimental Study of Heat Transfer in Pool Boiling to Investigate the Effect of Surface Roughness on Critical He
- The Influence of Surface Roughness on Nucleate Pool Boiling He
- Experimental setup for the measurement of condensation heat transfer coefficients on structured testing surfaces. Research@Leibniz University.
- HVACR Troubleshooting Fundamentals.
- Heat Transfer and Refriger
- Experimental investigation of flow boiling heat transfer and instabilities in microchannels at high liquid subcooling. (2025). Physics of Fluids.
- Two phase flow pressure drop measurement analysis in a horizontal rectangular minichannel T-junction. (2024). AIP Publishing.
- Film Condensation Example Problem - Horizontal Tube vs Vertical Pl
- Two-Phase Pressure Drop.
- Refrigerant Diagnostic Process. (2025). YouTube.
- Two-phase Pressure Drop. Nuclear Power.
- Film Condensation Example Problem - Horizontal Tube vs Vertical Pl
- Engineering Standard ES-002, "Instrument Error Calculation and Setpoint Determination.".
- An Experimental Investigation of Pressure Drop in Two-Phase Flow during the Condensation of R410A within Parallel Microchannels. (2024). MDPI.
- Heat Transfer Mechanisms in Refrigerated Spaces: A Comparative Study of Experiments, CFD Predictions and He
- Versatile lab‐scale test rig for experimental analysis and heat transfer modelling of thermally activated building systems.
- Basic Refrigeration: Thermodynamics of He
- Design and Commissioning of Test Rigs for Erosion and Heat Transfer Testing of Dense Fluidized Beds. (2022). TU Wien's reposiTUm.
- Design and Development of Test Rigs for Experimental Investigation of Flow Loss and Heat Transfer in a Stirling Engine Heater Head.
- An Experimental Study of Clogging Fault Diagnosis in Heat Exchangers Based on Vibration Signals.
Sources
- 1. physlab.org [physlab.org]
- 2. Understanding Two-Phase Flow Measurements | Ansys Innovation Courses [innovationspace.ansys.com]
- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 4. Influence of Errors in Known Constants and Boundary Conditions on Solutions of Inverse Heat Conduction Problem [mdpi.com]
- 5. tfaws.nasa.gov [tfaws.nasa.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Stability and compatibility of HFOs | KTH [energy.kth.se]
- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 10. brainly.com [brainly.com]
- 11. en.eeworld.com.cn [en.eeworld.com.cn]
- 12. researchgate.net [researchgate.net]
- 13. thrlab.tamu.edu [thrlab.tamu.edu]
- 14. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 15. researchgate.net [researchgate.net]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. coleparmer.ca [coleparmer.ca]
- 18. What are the steps for troubleshooting the refrigeration system in the low/high temperature test chamber? Q&A | NBCHAO [en1.nbchao.com]
- 19. dwyeromega.com [dwyeromega.com]
- 20. nkimberly.wordpress.com [nkimberly.wordpress.com]
- 21. Common Methods to Calibrate Thermocouples - UKAS Accredited Thermocouple Calibration from TC [tc.co.uk]
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- 23. fmi.org [fmi.org]
- 24. procoolmfg.com [procoolmfg.com]
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- 26. xray.greyb.com [xray.greyb.com]
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- 28. nrc.gov [nrc.gov]
- 29. nuclear-power.com [nuclear-power.com]
- 30. An Experimental Investigation of Pressure Drop in Two-Phase Flow during the Condensation of R410A within Parallel Microchannels | MDPI [mdpi.com]
Technical Support Guide: Safe Handling of 1,1,1,3-Tetrafluoropropane in a Research Laboratory
This guide provides comprehensive safety protocols, troubleshooting advice, and operational procedures for the safe handling of 1,1,1,3-tetrafluoropropane (CAS No. 460-36-6), also known as R-254fb, in a research and development environment. As a flammable, liquefied gas, adherence to stringent safety measures is paramount to mitigate risks and ensure the integrity of experimental work.
Section 1: Hazard Identification & Key Properties
This section addresses the fundamental safety characteristics of this compound to ensure a baseline understanding of the risks involved.
Q1: What are the primary hazards associated with this compound?
A1: this compound is a multi-hazard substance. According to its Safety Data Sheet (SDS), the primary hazards are categorized under the Globally Harmonized System (GHS) as follows[1]:
-
Flammable Gas (Category 2): The gas can ignite in the presence of an ignition source.[1]
-
Gases Under Pressure (Liquefied Gas): It is supplied in cylinders as a liquid under pressure. The container may explode if heated.[1][2]
-
Simple Asphyxiant: The gas is heavier than air and can displace oxygen in poorly ventilated or confined spaces, leading to rapid suffocation without warning.[1]
-
Health Hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1] Direct contact with the evaporating liquid can cause frostbite.[1]
-
Serious Eye Irritation (Category 2A): Causes significant eye irritation.[1] Direct liquid contact can cause severe eye injury and frostbite.[1]
-
Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation, drowsiness, or dizziness.[1]
-
Q2: What are the key physical and chemical properties I should be aware of?
A2: Understanding the physical properties is critical for designing safe experiments, particularly its low boiling point and high vapor pressure. The data is summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 460-36-6 | [1] |
| Molecular Formula | C₃H₄F₄ | [1] |
| Molecular Weight | 116.06 g/mol | |
| Boiling Point | 13.2 °C (55.8 °F) at 760 mmHg | |
| Physical State | Liquefied Gas | [1] |
| Vapor Pressure | 1150 mmHg (22.2 psi) at 25 °C | |
| Density (Liquid) | 1.161 g/cm³ | |
| Flammability Limits | Data not available. Treat as a flammable gas with a wide explosive range. | [2] |
| Occupational Exposure Limits (OEL) | No specific TWA or STEL established. | [2] |
Section 2: Troubleshooting Guide for Common Scenarios
This section provides practical advice for specific issues that may arise during experimentation.
Q1: My pressure regulator has frosted over and the pressure reading is unstable. What's happening and what should I do?
A1: This is a common issue caused by the Joule-Thomson effect. As the liquefied gas expands and vaporizes while passing through the regulator, it cools rapidly, causing moisture from the ambient air to freeze on the regulator's exterior. This icing can interfere with the diaphragm and springs inside, leading to erratic pressure control.
-
Causality: The rapid expansion of a compressed gas causes a significant drop in temperature. The boiling point of this compound is low, exacerbating this effect.
-
Immediate Action: Close the main cylinder valve immediately and safely.
-
Troubleshooting Steps:
-
Allow the regulator to warm to ambient temperature naturally. Do NOT apply direct heat (e.g., with a heat gun), as this can damage the regulator's internal components and create a dangerous pressure buildup.
-
Once thawed, ensure all connections are tight.
-
Consider reducing the flow rate. A lower flow rate will lessen the cooling effect.
-
For high-flow applications, use a heated regulator specifically designed for high-vapor-pressure gases. This is the most reliable long-term solution.
-
Q2: I smell a faint chemical odor and suspect a leak from my experimental setup. What is the immediate protocol?
A2: Due to its flammability and asphyxiation risk, any suspected leak must be treated as an emergency.
-
Immediate Protocol:
-
Do NOT search for the leak. Your priority is safety.
-
If it is safe to do so without reaching over the suspected leak source, close the main cylinder valve.
-
Extinguish all nearby ignition sources (e.g., hot plates, motors, open flames). Do not operate electrical switches, as they can create sparks.[2]
-
Immediately evacuate the laboratory, closing the door behind you.
-
Alert your institution's emergency response team or EH&S department from a safe location.
-
Prevent re-entry until the area has been cleared by trained personnel.[2]
-
-
Causality: The vapor is heavier than air and can accumulate in low-lying areas, creating a hidden flammable and/or asphyxiating atmosphere.[1] A quick response is critical to prevent ignition or exposure.
Section 3: Standard Operating Procedures (SOPs)
These protocols provide a self-validating framework for key laboratory workflows involving this compound.
SOP 1: Receiving and Storing Gas Cylinders
-
Inspect on Arrival: Check the cylinder for any signs of physical damage. Verify the cylinder label matches the order (this compound, CAS 460-36-6). Ensure the valve protection cap is securely in place.
-
Transport: Use a proper cylinder cart for transport. Never roll or drag cylinders.
-
Storage Location: Store cylinders in a designated, dry, cool, well-ventilated gas cabinet or storage area.[1] The area must be away from heat sources, direct sunlight, and sources of ignition.[1] Storage temperature must not exceed 50°C (122°F).[1]
-
Segregation: Store away from incompatible materials, particularly alkali metals, finely divided metals (like aluminum or magnesium powder), strong bases, and strong oxidizing agents.[1]
-
Securing: Securely chain or strap cylinders to a wall or fixed bench at all times, whether full or empty.[1]
SOP 2: Setting Up and Leak-Testing an Experimental System
This workflow is critical to ensure a gas-tight system before introducing the flammable reagent.
Caption: Workflow for System Setup and Leak-Testing.
Methodology:
-
Secure Cylinder: Place the this compound cylinder inside a chemical fume hood and secure it with chains or straps.
-
Select Components: Use a two-stage pressure regulator suitable for flammable gases. Stainless steel is recommended for all wetted parts. Ensure the CGA valve fitting is correct for the cylinder.
-
Assemble System: Construct your experimental apparatus using materials known to be compatible with fluorinated hydrocarbons (e.g., PTFE, stainless steel). Avoid incompatible metals and elastomers.
-
Inert Gas Connection: Disconnect the tetrafluoropropane cylinder. Connect a cylinder of an inert gas, like nitrogen or argon, to the system's inlet.
-
Pressurize: Slowly pressurize the system to slightly above your maximum intended operating pressure, but do not exceed the pressure rating of any component.
-
Check Joints: Apply a leak detection solution (e.g., Snoop®) to every connection and joint. The formation of bubbles indicates a leak. An electronic leak detector can also be used.
-
Pressure Hold Test: Close the inert gas cylinder valve and monitor the system's pressure gauge for at least 30 minutes. A stable reading validates system integrity.
-
Remediate Leaks: If a leak is found or the pressure drops, safely depressurize the system, tighten or replace the faulty fitting, and return to Step 5 to re-validate.
-
Purge System: Once the system is confirmed to be leak-free, purge it with the inert gas to remove air (oxygen).
-
Introduce Reagent: Disconnect the inert gas, connect the this compound cylinder, and perform a final leak check on the cylinder connection before starting your experiment.
Section 4: Frequently Asked Questions (FAQs)
Q1: What specific Personal Protective Equipment (PPE) is required for handling this gas?
A1: A multi-layered approach to PPE is necessary:
-
Eye/Face Protection: Chemical safety goggles are mandatory at all times. A face shield should be worn over the goggles when connecting or disconnecting cylinders or when there is a higher risk of a liquid splash.[1]
-
Hand Protection: Wear standard nitrile or neoprene gloves for general handling. When dispensing the liquefied gas or where contact with liquid is possible, you must wear cryogenic or cold-insulating gloves to prevent severe frostbite.[1]
-
Lab Coat: A flame-retardant lab coat is required.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1] If emergency response is required and ventilation is inadequate, a self-contained breathing apparatus (SCBA) is necessary and should only be used by trained personnel.[1]
Q2: What materials should I avoid in my experimental setup?
A2: Material compatibility is a critical safety factor.
-
Incompatible Chemicals: Avoid contact with alkali metals (e.g., sodium, potassium), finely divided reactive metals (e.g., aluminum, magnesium, zinc powders), strong bases, and strong oxidizing agents.[1] Violent reactions can occur.
-
Construction Materials: While specific compatibility data for this compound is limited, general guidelines for fluorinated hydrocarbons should be followed.
-
Recommended: PTFE, PFA, FEP, stainless steel, and Monel are generally considered highly compatible.
-
Use with Caution/Verify Compatibility: Some elastomers like Viton® (FKM) and Kalrez® (FFKM) may be suitable, but swelling can occur. Always verify with the manufacturer for your specific application and perform immersion tests if possible.
-
Generally Avoid: Natural rubber, neoprene, Buna-N (Nitrile), and PVC should be avoided as they are likely to degrade, swell, or become brittle.
-
Q3: How do I dispose of an empty or partially used cylinder?
A3: Never attempt to dispose of a cylinder yourself.
-
Close Valve: Ensure the main cylinder valve is tightly closed.
-
Labeling: Mark the cylinder as "EMPTY" using a tag. For partially used cylinders, clearly label them as such and indicate the contents.
-
Cap and Store: Replace the valve protection cap. Store the cylinder in your designated gas storage area, segregated from full cylinders.[2]
-
Return to Supplier: Contact your gas supplier to arrange for pickup and return.[2] They have the proper procedures for handling residual gas and recycling the cylinder.
Section 5: Emergency Response Protocol
This section provides a logical decision tree for responding to a suspected leak, which is the most common emergency scenario.
Caption: Emergency Response Decision Tree for a Suspected Leak.
Section 6: References
Sources
"overcoming challenges of working with a low boiling point solvent like HFC-245fa"
Technical Support Center: HFC-245fa Solvent Applications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1,1,3,3-Pentafluoropropane (HFC-245fa). This guide is designed to provide practical, field-proven insights into overcoming the unique challenges presented by this low boiling point solvent. Our focus is on ensuring the scientific integrity, safety, and success of your experiments.
HFC-245fa is a valuable solvent in various applications, including as a blowing agent, refrigerant, and in specific solvent applications due to its unique properties.[1][2][3][4] However, its low boiling point of approximately 15.3°C (59.5°F) requires specialized handling and experimental setups to ensure safety and reproducibility.[3][5][6][7] This guide provides direct answers to common problems and detailed protocols to help you navigate these challenges effectively.
Section 1: Core Properties & Safety Data
A quick reference for the essential properties and safety thresholds of HFC-245fa. Understanding these parameters is the first step in designing a safe and effective experiment.
Table 1: Physical & Environmental Properties of HFC-245fa
| Property | Value | Source |
| Chemical Name | 1,1,1,3,3-Pentafluoropropane | [2][6] |
| Molecular Formula | CF3CH2CHF2 | [3][7] |
| Molecular Weight | 134.0 g/mol | [6][7] |
| Boiling Point | 15.3 °C (59.5 °F) | [3][5][6][7] |
| Freezing Point | < -103 °C (< -153 °F) | [7] |
| Liquid Density (20°C) | 1.32 g/cm³ | [3][7] |
| Vapor Pressure (20°C) | 17.8 psia (123 kPa) | [7] |
| Ozone Depletion Potential (ODP) | 0 | [5][8] |
| Global Warming Potential (GWP, 100-yr) | ~950-1030 | [3][4][5][8] |
| Water Solubility | Low (0.13 - 0.72 % weight) | [3] |
Table 2: Safety & Exposure Limits
| Parameter | Value / Guideline | Source |
| Flammability | Non-flammable under standard conditions | [5][6][7] |
| Primary Hazards | Gas under pressure; may explode if heated. Vapors can cause suffocation. Contact with liquid can cause frostbite. | [9][10] |
| Workplace Exposure Limit (WEEL) | 300 ppm (8-hour TWA) | [1][7][9] |
| Inhalation Hazard | High vapor concentrations can cause dizziness, headache, and nausea, and may lead to unconsciousness or cardiac arrhythmia. | [9] |
| Personal Protective Equipment (PPE) | Safety goggles, insulated gloves (Viton® recommended), lab coat. In case of insufficient ventilation, use a self-contained breathing apparatus (SCBA). | [9][11] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is HFC-245fa and why is it used in a laboratory setting?
HFC-245fa (1,1,1,3,3-Pentafluoropropane) is a hydrofluorocarbon.[2] In the lab, its utility stems from its properties as a non-flammable, low-toxicity solvent with a specific boiling point that makes it suitable for certain heat transfer applications, as a working fluid in Organic Rankine Cycles (ORC), and potentially in specialized cleaning or extraction processes where a volatile, non-aqueous solvent is required.[1][12] It is also used as a replacement for older, ozone-depleting solvents like CFC-11 and HCFC-141b.[3][5][8]
Q2: What is the primary challenge of working with HFC-245fa?
The core challenge is its low boiling point of 15.3°C (59.5°F).[5][6] This means that at standard laboratory room temperature (~20-25°C), it is a gas or a rapidly boiling liquid. This volatility leads to several experimental difficulties:
-
Rapid Evaporation: Significant loss of solvent volume if handled in an open or un-chilled system.[13]
-
Pressure Buildup: Storage and use in sealed containers above its boiling point generates significant pressure, posing a safety risk if not properly managed.[9]
-
Handling Difficulty: Transferring and measuring a liquid that is actively boiling at room temperature is challenging.
-
Inhalation Exposure: The high volatility increases the risk of inhaling vapors, which can be hazardous at high concentrations.[9][14]
Q3: What are the most critical safety precautions I should take?
Safety is paramount. Always adhere to the following:
-
Ventilation: Always handle HFC-245fa in a well-ventilated area, preferably within a fume hood, to prevent vapor accumulation.[9]
-
Personal Protective Equipment (PPE): Wear safety goggles to protect from splashes and insulated gloves to prevent frostbite from the rapidly evaporating liquid.[11]
-
Pressure Awareness: Never heat HFC-245fa in a fully sealed, non-vented container. Understand that even at room temperature, the container is pressurized.[9]
-
Avoid Ignition Sources: While non-flammable, HFC-245fa can form combustible mixtures with air at pressures above atmospheric pressure and can decompose at high temperatures (>250°C) to form toxic substances like hydrogen fluoride.[9][8]
Q4: What are the environmental considerations for HFC-245fa?
HFC-245fa has zero Ozone Depletion Potential (ODP), making it a favorable alternative to older CFC and HCFC compounds.[5][8] However, it has a relatively high Global Warming Potential (GWP) of approximately 950-1030, meaning it is a potent greenhouse gas.[3][5][8] Therefore, it is critical to minimize its release into the atmosphere by using closed systems and recovery equipment where possible.
Section 3: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Excessive Solvent Loss During Reaction
Q: My HFC-245fa solvent is evaporating almost immediately, making it impossible to maintain reaction volume and concentration. How can I prevent this?
A: This is the most common issue due to the solvent's boiling point being below typical room temperature. The causality is simple: the ambient thermal energy is sufficient to cause rapid phase change from liquid to gas. To counteract this, you must create an environment where the solvent remains in its liquid state.
Solution: The solution is to work at or below the solvent's boiling point. This is achieved by using a chilled, refluxing system.
-
Causality: By cooling the reaction vessel, you lower the vapor pressure of the HFC-245fa. A chilled condenser then re-liquefies any vapor that does form, returning it to the reaction vessel and creating a closed loop that preserves solvent volume.
Experimental Protocol: A detailed methodology for this is provided in SOP 1: Setting up a Closed/Chilled System . The key components are:
-
A reaction flask submerged in a cooling bath (e.g., an ice-water bath or a cryocooler set to 0-10°C).
-
A high-efficiency condenser (e.g., a Dimroth or coil condenser) attached to the flask, with a coolant circulating at or below 0°C.
-
A drying tube or inert gas inlet to prevent atmospheric moisture from entering the system.
Problem 2: Pressure Buildup and Vessel Integrity
Q: I need to run a reaction at a temperature slightly above the boiling point of HFC-245fa (e.g., 25-30°C). How do I manage the resulting pressure safely?
A: Heating HFC-245fa in a sealed vessel is extremely hazardous and must be avoided unless you are using certified pressure-rated equipment. The vapor pressure of HFC-245fa increases significantly with temperature. Standard laboratory glassware is not designed to withstand these pressures and can fail explosively.
Solution: The correct approach is to perform the reaction under reflux conditions in a system open to atmospheric pressure through the condenser.
-
Causality: A reflux setup allows the reaction to proceed at the solvent's boiling point (15.3°C at standard pressure) while containing the solvent. If a higher temperature is absolutely required, HFC-245fa is likely the wrong solvent choice. Consider an alternative with a higher boiling point.
Workflow for Assessing the Situation:
Caption: Decision workflow for heating HFC-245fa.
Problem 3: Material Incompatibility
Q: The seals and tubing in my apparatus are swelling, cracking, or becoming brittle. What materials are compatible with HFC-245fa?
A: HFC-245fa can be incompatible with certain elastomers and plastics, causing degradation that compromises the integrity of your experiment and can lead to leaks. Material choice is critical.
Solution: Consult a compatibility chart and select components made from verified materials. While HFC-245fa is generally compatible with most metals like stainless steel and carbon steel, care should be taken with elastomers and plastics.[7]
-
Causality: Solvents can plasticize, dissolve, or chemically react with polymer chains in incompatible materials. This is a well-known phenomenon, and empirical testing is the best guide for material selection.
Table 3: Material Compatibility Guide for HFC-245fa
| Material Class | Recommended | Use with Caution / Test First | Not Recommended |
| Elastomers | Chloroprene Rubber, EPDM Rubber | Fluoro rubber (Viton®), HNBR | Nitrile Rubber, Natural Rubber |
| Plastics | Nylon, Polytetrafluoroethylene (PTFE), HDPE, Acetal | - | Acrylic (dissolves) |
| Metals | Stainless Steel, Carbon Steel, Copper, Brass | Aluminum (especially freshly abraded surfaces) | Chemically reactive metals (Potassium, Calcium, Magnesium, Zinc powder) |
Source: Synthesized from multiple sources.[5][7][10]
Problem 4: Safe Handling and Dispensing
Q: How do I safely and accurately transfer HFC-245fa from its supply cylinder to my reaction flask?
A: Since HFC-245fa is supplied as a liquefied gas under pressure, transferring it requires a controlled method to dispense it as a liquid while managing its tendency to flash-boil.
Solution: The safest method is to chill the receiving vessel and use a proper dispensing apparatus to transfer the liquid phase directly from the cylinder.
-
Causality: Chilling the receiving flask well below 15.3°C ensures that the dispensed HFC-245fa remains a liquid with low vapor pressure, preventing flash boiling and uncontrolled release of vapors.
Experimental Protocol: A step-by-step guide is provided in SOP 2: Safe Dispensing from a Pressurized Cylinder . Key steps include:
-
Pre-chilling the graduated cylinder or reaction flask in a dry ice/acetone bath or cryocooler.
-
Using a dip-tube equipped cylinder to dispense liquid, not vapor.
-
Working in a fume hood and wearing appropriate PPE (insulated gloves, safety goggles).
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Setting up a Closed/Chilled System
-
Objective: To conduct an experiment in HFC-245fa while minimizing solvent loss.
-
Equipment:
-
Round bottom flask
-
High-efficiency condenser (Dimroth or Coil)
-
Cooling bath (circulating chiller or ice/water)
-
Stir plate and stir bar
-
Clamps and lab stand
-
Bubbler or inert gas line
-
-
Procedure:
-
Assemble the glassware inside a fume hood. Clamp the flask securely over the stir plate.
-
Place the cooling bath container around the flask, but do not add the cooling medium yet.
-
Attach the condenser to the flask. Ensure the joint is well-seated.
-
Connect the condenser to a circulating chiller set to 0°C or lower. Begin coolant flow.
-
Add the pre-chilled HFC-245fa and any reactants to the flask (See SOP 2 for dispensing).
-
Submerge the flask in the cooling bath (e.g., ice-water).
-
Attach a bubbler or a positive pressure line of inert gas (e.g., Nitrogen, Argon) to the top of the condenser to prevent atmospheric moisture ingress.
-
Begin stirring and proceed with the experiment. The system will now be at reflux, maintaining a constant solvent volume.
-
Caption: Diagram of a recommended chilled reflux system.
SOP 2: Safe Dispensing from a Pressurized Cylinder
-
Objective: To safely transfer a measured amount of liquid HFC-245fa.
-
PPE: Insulated gloves, safety goggles, lab coat.
-
Procedure:
-
Perform all steps within a certified fume hood.
-
Secure the HFC-245fa cylinder to a stand. Ensure it has a dip tube for liquid dispensing.
-
Prepare a receiving vessel (e.g., a graduated cylinder or the reaction flask) and pre-chill it to at least -10°C in a cold bath.
-
Attach a proper regulator and a length of chemically compatible tubing (e.g., PTFE) to the cylinder valve.
-
Place the end of the tubing into the chilled receiving vessel, ensuring the outlet is below the liquid line once dispensing begins to minimize splashing.
-
Very slowly and carefully open the cylinder valve to begin dispensing the liquid. The flow should be slow and controlled.
-
Dispense the required volume.
-
Close the cylinder valve completely. Allow any residual liquid in the tube to drain before removing it from the vessel.
-
SOP 3: Emergency Response for Spills and Leaks
-
Objective: To safely manage an accidental release of HFC-245fa.
-
Procedure for a Small Leak/Spill:
-
Alert all personnel in the immediate area.
-
Ensure the fume hood is operating at maximum capacity. Increase laboratory ventilation if possible.
-
If the source is a leaking cylinder, and if it is safe to do so, move the cylinder to a safe, isolated, and well-ventilated location.
-
Allow the liquid to evaporate. Do not attempt to wipe it up, as this will increase the evaporation rate and risk of frostbite.
-
-
Procedure for a Large Release:
References
-
An Overview Of The Properties And Applications of HFC-245fa. Purdue e-Pubs. [Link]
-
HFC-245FA Safety Data Sheet. A-Gas. [Link]
-
To Learn HFC-245fa From 4 Applications. Starget Refrigerant. [Link]
-
HFC-245fa, Genetron® 245fa Safety Data Sheet. ElectraTherm. [Link]
-
NovaSpray HFC 245fa Technical Data Sheet. Climalife. [Link]
-
R-245fa Safety Data Sheet. United Refrigeration Inc.. [Link]
-
The Hidden Dangers of Organic Solvents. Biotage. [Link]
-
JACC Report No. 44: 1, 1, 1, 3, 3-Pentafluoropropane (HFC-245fa). ECETOC. [Link]
-
HFC-245FA Overview. Canyon Components. [Link]
-
HFC-245fa: AN OVERVIEW OF PROPERTIES AND APPLICATIONS. HVAC-Talk. [Link]
-
Honeywell Enovate® 245fa - TECHNICAL INFORMATION. Honeywell. [Link]
-
HFC-245fa General Information. Unichem. [Link]
-
HFC-245fa Product Information. LECRON SHARE. [Link]
-
Working safely with solvents. University College London. [Link]
-
Using solvents safely in the lab. Lab Manager. [Link]
-
A Review on Adverse Health Effects of Laboratory Volatile Solvents. ResearchGate. [Link]
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- 2. canyoncomponents.com [canyoncomponents.com]
- 3. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]
- 4. HFC 245fa, Refrigerant Supplier - LECRON SHARE [lecronchem.com]
- 5. stargetgas.com [stargetgas.com]
- 6. climalife.com [climalife.com]
- 7. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 8. ecetoc.org [ecetoc.org]
- 9. electratherm.com [electratherm.com]
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- 11. wilhelmsen.com [wilhelmsen.com]
- 12. hvac-talk.com [hvac-talk.com]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
"optimizing experimental conditions for foaming polystyrene with HFC-245fa"
<
This guide serves as a comprehensive technical resource for researchers, scientists, and engineers working on the optimization of polystyrene (PS) foaming processes using 1,1,1,3,3-Pentafluoropropane (HFC-245fa) as a physical blowing agent. It provides in-depth, experience-based insights into the process, troubleshooting common issues, and detailed experimental protocols to achieve desired foam properties.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the use of HFC-245fa in polystyrene foaming.
Q1: Why is HFC-245fa a suitable blowing agent for polystyrene?
A1: HFC-245fa is an effective physical blowing agent for polystyrene for several key reasons. It has a near room-temperature boiling point (15.3 °C or 59.5 °F) and is sufficiently soluble in molten polystyrene, allowing it to form homogeneous solutions under typical extrusion temperatures (e.g., up to 7 wt.% at 190°C).[1] Its low thermal conductivity also makes it suitable for producing insulating foam boards.[1] Unlike older chlorofluorocarbons (CFCs), HFC-245fa has no ozone depletion potential, making it a more environmentally acceptable alternative.[2][3][4]
Q2: What are the key physical properties of HFC-245fa relevant to foaming?
A2: The critical properties of HFC-245fa that influence the foaming process are summarized in the table below. Its boiling point dictates the transition from a dissolved liquid to an expanding gas, while its vapor pressure is a key driver of cell expansion.
| Property | Value | Significance in Foaming |
| Chemical Name | 1,1,1,3,3-Pentafluoropropane | --- |
| CAS Number | 460-73-1 | --- |
| Molecular Weight | 134.05 g/mol | Influences diffusion and solubility characteristics. |
| Boiling Point | 15.3 °C (59.5 °F) | Critical for phase change and initiation of foam expansion as pressure drops.[3] |
| Vapor Pressure @ 20°C | 122.8 kPa | A primary driving force for the expansion of foam cells.[2] |
| Liquid Density @ 20°C | 1.32 g/cm³ | Important for calculating mass flow rates during injection.[2][3] |
| Ozone Depletion Potential | 0 | Environmentally favorable compared to CFCs/HCFCs.[2][3] |
| Global Warming Potential | 950 (100-yr) | A consideration for environmental impact, though lower than many older agents.[3][4] |
Q3: What is the basic principle of foaming polystyrene with a physical blowing agent like HFC-245fa?
A3: The process involves three fundamental stages:
-
Mixing and Dissolution: HFC-245fa is injected into molten polystyrene under high pressure within an extruder. The high pressure ensures the blowing agent dissolves completely into the polymer melt, forming a single-phase solution.[5]
-
Cell Nucleation: As the polymer-gas solution is extruded through a die, it experiences a rapid pressure drop. This sudden decrease in pressure reduces the solubility of the HFC-245fa, creating a supersaturated state and causing the formation of a vast number of microscopic gas bubbles, or "nuclei."
-
Cell Growth and Stabilization: The nucleated cells grow as the dissolved HFC-245fa diffuses into them. This expansion is countered by the cooling and solidification of the polystyrene matrix, which eventually locks the cellular structure in place.[6]
Troubleshooting Guide
This section provides solutions to common problems encountered during the experimental foaming of polystyrene with HFC-245fa.
Issue 1: Poor or Inconsistent Cell Structure (Large, Irregular Cells)
Q: My foam has a coarse and non-uniform cell structure. What are the likely causes and how can I fix it?
A: A poor cell structure typically points to inadequate nucleation or premature foaming.
Causality: Homogeneous cell nucleation requires a rapid and uniform pressure drop at the die exit. If the pressure in the extruder barrel is too low, the HFC-245fa can begin to come out of solution before the die, a phenomenon known as "pre-foaming."[5] This leads to the formation of large, uncontrolled bubbles rather than fine, uniform cells.
Troubleshooting Steps:
-
Increase System Pressure: Ensure the pressure throughout the extruder, especially just before the die, is high enough to keep the HFC-245fa fully dissolved.[5] Using a melt pump can help stabilize and increase barrel pressure.[5]
-
Optimize Die Temperature: A higher die temperature reduces the melt viscosity, which can facilitate cell growth. Conversely, a lower temperature increases melt strength, which can help trap the blowing agent and prevent premature cell collapse. Experiment with slight adjustments to the die temperature to find the optimal balance.[7]
-
Incorporate a Nucleating Agent: Adding a nucleating agent, such as talc (0.1-1.0 wt.%), provides heterogeneous sites for bubbles to form. This dramatically increases the number of initial nuclei, leading to a finer and more uniform cell structure.[1] Increasing the concentration of the nucleating agent can significantly improve the foam's expansion profile.[1]
-
Consider a Co-blowing Agent: Blending small amounts of CO₂ with HFC-245fa can be beneficial. CO₂ has high nucleation power and can help generate a finer cell structure, which can lead to lower foam densities.[1]
Issue 2: Low Expansion Ratio / High Foam Density
Q: I am not achieving the desired low density in my polystyrene foam. How can I increase the expansion ratio?
A: A low expansion ratio means the blowing agent is not being used efficiently to create volume.
Causality: The final foam density is a function of the amount of blowing agent used, the degree of expansion before solidification, and the melt strength of the polymer. Insufficient blowing agent or a polymer melt that is too stiff to expand properly are common causes.
Troubleshooting Steps:
-
Increase HFC-245fa Concentration: A higher concentration of dissolved blowing agent provides more gas for expansion. For polystyrene, concentrations of 5-7 wt.% are often effective.[1] However, exceeding the solubility limit (around 7 wt.% at 190°C) can lead to heterogeneous conditions and defects.[1][8]
-
Adjust Melt Temperature: Lowering the extrusion temperature increases the viscosity and melt strength of the polystyrene. A stronger melt can better contain the expanding gas, preventing cell rupture and gas loss, which helps achieve a higher expansion volume. However, if the temperature is too low, the melt may be too stiff to expand.
-
Optimize Pressure Drop Rate: A faster and larger pressure drop at the die enhances the driving force for cell nucleation and growth. This can often be controlled by the geometry of the extrusion die.
-
Check for Gas Leakage: Ensure all seals and connections in the extruder and injection system are secure to prevent the loss of blowing agent before it can contribute to expansion.
Issue 3: Dimensional Instability (Shrinkage or Warping)
Q: My final foam product is shrinking or warping after it cools. What causes this and how can it be prevented?
A: Dimensional instability is typically caused by non-uniform cooling and internal stresses.[9]
Causality: As the foam exits the die, the outer surface cools and solidifies rapidly while the inner core remains hot and continues to expand. This temperature gradient creates internal stresses. Furthermore, as the HFC-245fa gas inside the cells cools, its pressure drops, which can cause the cells to partially collapse if the polymer walls are not strong enough, leading to shrinkage.
Troubleshooting Steps:
-
Implement Controlled Cooling: Adjust the cooling rate to be more uniform across the foam's cross-section.[9] This can be achieved with controlled air or water cooling systems. Forcing uniform cooling helps to set the structure before internal stresses can cause deformation.[9]
-
Optimize Foaming Temperature: A lower foaming temperature results in a stronger polymer matrix (higher melt strength) upon exiting the die. This creates cell walls that are more resistant to collapse as the gas inside cools, thus improving dimensional stability.[10]
-
Allow for Adequate Curing/Aging: Store the foamed product in a controlled environment for a period to allow for the gradual diffusion of air into the cells and the release of internal stresses. This helps the foam reach a stable equilibrium.
-
Review Mold/Die Design: In molding processes, ensure the mold design promotes uniform cooling.[9] In extrusion, the die land length can influence the cooling profile and stability of the extrudate.
Experimental Protocols & Workflows
Protocol 1: Optimizing Nucleation for Fine Cell Structure
This protocol details a systematic approach to improving cell morphology using a nucleating agent.
-
Baseline Establishment:
-
Set the extruder temperature profile (e.g., zones from 170°C to 200°C, die at 120°C).
-
Fix the polystyrene feed rate and screw speed.
-
Inject HFC-245fa at a constant concentration (e.g., 6 wt.%).
-
Produce a baseline foam sample without any nucleating agent.
-
-
Introduce Nucleating Agent:
-
Prepare masterbatches of polystyrene with varying concentrations of talc (e.g., 0.2%, 0.5%, 1.0% by final weight).
-
Repeat the extrusion process from Step 1 for each concentration of nucleating agent, keeping all other parameters constant.
-
-
Characterization and Analysis:
-
Cut samples from the core of each foam extrudate.
-
Use Scanning Electron Microscopy (SEM) to visualize the cell structure.
-
Measure the average cell size and calculate the cell density for each sample.
-
-
Evaluation:
-
Compare the SEM images and quantitative data. The optimal concentration of the nucleating agent will yield the smallest, most uniform cell size and highest cell density.
-
Workflow for General Process Optimization
The following diagram illustrates a logical workflow for troubleshooting and optimizing the foaming process.
Caption: General workflow for optimizing the polystyrene foaming process.
Parameter-Property Relationships
Understanding how key process variables affect the final foam is crucial for effective optimization.
Diagram of Key Relationships
Caption: Relationships between process parameters and final foam properties.
References
-
Vachon, C., & Gendron, R. (2003). Evaluation of HFC-245fa as an Alternative Blowing Agent for Extruded Polystyrene. Cellular Polymers, 22(5), 295–313. [Link]
-
Sci-Hub. (n.d.). Evaluation of HFC-245fa as an Alternative Blowing Agent for Extruded Polystyrene. Retrieved from a Sci-Hub hosted version of the Cellular Polymers journal article. [Link]
-
Yuji America Corp. (n.d.). HFC-245fa Foam Blowing Agent. Yujichem. [Link]
-
Gendron, R. (2005). Foam Extrusion of Polystyrene Blown with HFC-134a. ResearchGate. [Link]
-
Sci-Hub. (n.d.). Advances in HFC245fa Formulations and Processing. Retrieved from a Sci-Hub hosted version of a relevant conference paper or journal article. [Link]
-
Oak Ridge National Laboratory. (n.d.). Assessment of the Performance of Hydrofluoroolefins, Hydrochlorofluoroolefins, and Halogen-Free Foam Blowing Agents. [Link]
-
HC-CAST TECHNOLOGY Co.,Ltd. (2021). Common defects and countermeasures of foaming molding pattern in lost foam casting. [Link]
-
ResearchGate. (2018). Extrusion Foaming of High Impact Polystyrene: Effects of Processing Parameters and Materials Composition. [Link]
-
ResearchGate. (2004). Polystyrene foams. I. Processing‐structure relationships. [Link]
-
ResearchGate. (n.d.). Diffusivity, Solubility and Permeability of Blowing Agents in Polystyrene at Low Pressures. [Link]
-
MDPI. (2021). Recent Trends of Foaming in Polymer Processing: A Review. [Link]
-
Port Erie Plastics. (2024). Structural Foam Molding Troubleshooting: Common Problems and Their Solutions. [Link]
-
ResearchGate. (2020). Effect of microstructure on the properties of polystyrene microporous foaming material. [Link]
-
Bergen International. (n.d.). CHEMICAL FOAM EXTRUSION PROCESSING GUIDE. [Link]
-
Hiroshima University. (1999). Solubilities and diffusion coefficients of carbon dioxide and nitrogen in polypropylene, high-density polyethylene, and polystyrene. [Link]
- Google Patents. (2014). Method of manufacturing polystyrene foam with polymer processing additives.
-
Sabtech Machine. (2024). Common Issues and Solutions for Polyurethane Foam Production-Part 1. [Link]
-
Wikipedia. (n.d.). Pentafluoropropane. [Link]
-
Wikipedia. (n.d.). Polyurethane. [Link]
-
University of Tennessee, Knoxville. (2012). Degradation Mechanism of Expanded Polystyrene (EPS) Foam in Lost Foam. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. yujichemtech.com [yujichemtech.com]
- 3. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]
- 4. Pentafluoropropane - Wikipedia [en.wikipedia.org]
- 5. bergeninternational.com [bergeninternational.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of HFC-245fa as an Alternative Blowing Agent for Extruded Polystyrene | CiNii Research [cir.nii.ac.jp]
- 9. Structural Foam Molding Troubleshooting: Common Problems and Their Solutions - Port Erie Plastics | Solutions in Plastics Processing [porterie.com]
- 10. researchgate.net [researchgate.net]
"strategies for the recovery and recycling of 1,1,1,3-tetrafluoropropane in the laboratory"
Technical Support Center: Recovery and Recycling of 1,1,1,3-Tetrafluoropropane (HFC-254fb)
Welcome to the technical support guide for the laboratory-scale recovery and recycling of this compound (also known as HFC-254fb). This resource is designed for researchers, scientists, and professionals in drug development who utilize this fluorinated compound and are committed to sustainable laboratory practices. Recovering and recycling valuable solvents like HFC-254fb not only reduces operational costs but also significantly minimizes environmental impact.
This guide provides a structured approach to common challenges, offering troubleshooting advice and detailed experimental protocols grounded in established chemical engineering principles. While specific literature on the laboratory recycling of HFC-254fb is sparse, the methodologies described here are based on fundamental practices for handling volatile fluorocarbons.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HFC-254fb)?
This compound is a hydrofluorocarbon compound with the chemical formula CF₃CH₂CH₂F.[1] It is a volatile, colorless gas under standard conditions.[2] Due to its specific thermodynamic properties, it finds use in specialized applications, and like many fluorocarbons, it is essential to manage its use and disposal responsibly to prevent atmospheric release.
Q2: What are the key physical and chemical properties of this compound?
Understanding the physical properties of HFC-254fb is critical for designing effective recovery and purification protocols. The low boiling point, in particular, dictates the conditions required for condensation and distillation.
| Property | Value | Source |
| Chemical Formula | C₃H₄F₄ | [1] |
| Molecular Weight | 116.06 g/mol | PubChem |
| Boiling Point | ~ -1°C to 1°C | Estimated |
| Appearance | Colorless Gas | [2] |
| Ozone Depletion Potential (ODP) | 0 | Inferred from HFC class |
| Global Warming Potential (GWP) | Data not specified, but expected to be significant as an HFC | Inferred from HFC class |
Q3: Why is it crucial to recover and recycle HFC-254fb in the lab?
The rationale behind recovering HFC-254fb is threefold:
-
Environmental Responsibility: Hydrofluorocarbons are potent greenhouse gases.[5] Preventing their release into the atmosphere is a critical component of sustainable laboratory management. Direct venting of refrigerants and other fluorocarbons is discouraged.[6][7]
-
Economic Viability: Fluorinated compounds are often expensive. An efficient recovery and recycling program can lead to substantial cost savings by reducing the need to purchase virgin material.
-
Waste Reduction: Minimizing the chemical waste stream reduces the burden and cost associated with hazardous waste disposal. Recycling the material wherever possible is a key principle of green chemistry.[8]
Q4: What are the primary safety hazards associated with HFC-254fb?
Safe handling is paramount. The primary risks are related to its physical state and properties:
-
Asphyxiation Risk: As a gas heavier than air, HFC-254fb can displace oxygen in poorly ventilated or confined spaces, leading to dizziness, unconsciousness, and asphyxiation.[9] Always work in a well-ventilated area, such as a fume hood.[2][8]
-
Frostbite (Cold Burns): Direct contact with the liquid form, which can exist under pressure or at low temperatures, can cause severe frostbite.[10] Always wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety goggles.[6][10]
-
High-Pressure Hazards: HFC-254fb is stored in cylinders as a liquefied gas under pressure. Handle cylinders with care, secure them properly, and use only appropriate regulators and equipment designed for this service.[9][10]
Troubleshooting Guide
This section addresses specific issues you may encounter during the recovery and recycling process in a direct question-and-answer format.
Issue: My recovery yield is disappointingly low. What's going wrong?
Answer: A low yield is typically due to one of three factors: system leaks, inefficient condensation, or vapor loss.
-
System Leaks: Even minor leaks in your recovery apparatus (at joints, valves, or tubing connections) will result in significant loss of this volatile compound.
-
Solution: Before starting, perform a leak test on your assembled apparatus. For a vacuum system, check if it can hold a vacuum. For a pressurized system, use a soap solution or an electronic halogen leak detector on all connections. Ensure all ground glass joints are properly sealed and clamped.
-
-
Inefficient Condensation: For the gas to be captured, the surface of your condenser or cold trap must be significantly colder than the boiling point of HFC-254fb (~ -1°C).
-
Solution: Ensure your cold trap is sufficiently cold. A standard ice-water bath will be ineffective. A dry ice/acetone slurry (-78°C) or a liquid nitrogen bath (-196°C) is required for efficient trapping of the vapor.
-
-
Vapor Loss: If the collection vessel is not kept cold, the recovered liquid can boil off and be lost through the system's outlet (e.g., a vacuum pump).
-
Solution: The receiving flask or cylinder should also be immersed in a cold bath to keep the recovered HFC-254fb in its liquid state and minimize its vapor pressure.
-
Issue: My recycled HFC-254fb is impure according to GC analysis. How can I improve its purity?
Answer: Contamination can come from several sources, including residual reactants, byproducts, water, air, or pump oil. The key to high purity is segregation and purification.
-
Segregate Waste Streams: Never mix different solvent wastes. It is far easier to remove minor impurities from a single solvent than to separate two different solvents.[11]
-
Remove Water and Air: Water can form ice and block tubing in cold systems, while air can introduce a non-condensable gas that hinders condensation efficiency.
-
Solution: Before recovery, purge the system with an inert gas like nitrogen or argon. To remove dissolved water from the recovered liquid, consider passing it through a column packed with a suitable drying agent, such as 3A molecular sieves.
-
-
Separate from Other Organics: If the HFC-254fb is contaminated with other volatile organic compounds, a simple condensation may not be sufficient.
Issue: The pressure in my recovery system is unstable or too high.
Answer: Pressure instability often points to issues with temperature control or blockages.
-
Inconsistent Heating: If you are warming the source flask to drive off the HFC-254fb, inconsistent heating can cause "bumping" or surges of vapor, leading to pressure spikes.
-
Solution: Use a water or oil bath with a magnetic stirrer for gentle, even heating. Add boiling chips or a stir bar to the source flask to ensure smooth boiling.
-
-
Ice Formation: If moisture is present in the system, it can freeze in the cold trap or condenser, creating a blockage. This is extremely dangerous as it can lead to over-pressurization of the system.
-
Solution: Thoroughly dry all components of your apparatus before assembly. If a blockage is suspected, safely and immediately remove the heat source and allow the system to slowly warm to ambient temperature to relieve the pressure.
-
-
High Rate of Vaporization: Heating the source flask too aggressively will generate vapor faster than the condenser can liquefy it, causing a pressure increase.
-
Solution: Apply heat gradually and monitor the system pressure. The goal is a slow, steady rate of recovery, not a rapid one.
-
Logical Troubleshooting Flow
The following diagram outlines a decision-making process for troubleshooting common recovery issues.
Caption: Troubleshooting Decision Tree for HFC-254fb Recovery.
Experimental Protocols
Protocol 1: Recovery of HFC-254fb via Cryogenic Condensation
This protocol describes the fundamental "cold finger" or cold trap method, suitable for recovering HFC-254fb from a reaction mixture or waste stream into a collection vessel.
Methodology:
-
System Preparation:
-
Ensure all glassware is clean and thoroughly dried to prevent ice blockages.
-
Assemble the apparatus as shown in the diagram below. Use high-vacuum grease for all ground glass joints and secure them with Keck clips.
-
The source flask should contain the HFC-254fb mixture and a magnetic stir bar.
-
The collection flask must be pre-weighed so the final yield can be determined.
-
-
System Evacuation:
-
Immerse both the cold trap and the collection flask in empty Dewar flasks.
-
Turn on the vacuum pump and evacuate the entire system. A good vacuum will remove air and other non-condensable gases that impede recovery.
-
-
Cryogenic Cooling:
-
Once a stable vacuum is achieved, slowly fill the Dewar flasks with liquid nitrogen (or a dry ice/acetone slurry). Fill the cold trap Dewar first, followed by the collection flask Dewar.
-
Causality: Cooling the trap before the collection flask ensures that the majority of the condensing liquid is captured in the trap, protecting the vacuum pump. Cooling the collection flask minimizes the vapor pressure of the collected liquid, preventing it from re-vaporizing.
-
-
Vapor Transfer:
-
Place the source flask in a water bath on a magnetic stirrer/hotplate. Set the stirrer to a moderate speed.
-
Gently warm the water bath (no more than 20-30°C). Do not heat aggressively. The goal is to slowly increase the vapor pressure of the HFC-254fb, allowing it to transfer as a gas through the system.
-
The HFC-254fb vapor will travel through the system and condense into a liquid in the cryogenically cooled collection flask.
-
-
Completion and Shutdown:
-
Continue the transfer until no more liquid is observed condensing in the collection flask.
-
Close the valve to the collection flask to isolate the recovered product.
-
Turn off the heater and allow the source flask to cool to room temperature.
-
Turn off the vacuum pump and vent the system to atmospheric pressure with a dry, inert gas like nitrogen.
-
Safely remove the cryogenic baths. Allow the collection flask to warm to room temperature behind a safety shield before weighing to determine the recovered mass.
-
Caption: Workflow for HFC-254fb Recovery by Cryogenic Condensation.
Protocol 2: Purification of HFC-254fb via Fractional Distillation
This protocol is for purifying recovered HFC-254fb that contains impurities with different boiling points. A distillation column with packing material is used to achieve efficient separation.
Methodology:
-
Apparatus Assembly:
-
Assemble the fractional distillation apparatus in a fume hood as shown in the diagram below.
-
The distillation column (e.g., a Vigreux or packed column) is crucial for providing a large surface area for repeated vaporization-condensation cycles, which is the basis of fractional distillation. Pack the column with a suitable material like stainless steel sponge or glass helices.
-
Place a magnetic stir bar or boiling chips in the distillation flask.
-
Ensure the thermometer bulb is positioned just below the side-arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
-
System Charging and Cooling:
-
Charge the distillation flask with the crude, recovered liquid HFC-254fb.
-
Begin circulating coolant through the condenser. For a substance with a boiling point around -1°C, a refrigerated circulator set to -15°C or lower is required.
-
Place a collection flask in a cold bath (dry ice/acetone) to ensure the distilled product remains condensed.
-
-
Distillation Process:
-
Begin gently heating the distillation flask using a heating mantle.
-
Observe the vapor rising slowly through the packing material in the column. A "reflux ring" of condensing vapor should be visible.
-
Allow thermal equilibrium to be established in the column. The temperature should stabilize at the boiling point of the most volatile component. If impurities with a lower boiling point are present, collect this "forerun" in a separate flask and dispose of it.
-
When the temperature reading is stable at the boiling point of pure HFC-254fb (~ -1°C), switch to a clean, pre-weighed collection flask.
-
-
Collecting the Pure Fraction:
-
Collect the liquid that distills over while the temperature remains constant at the target boiling point. This is your purified product.
-
If the temperature rises significantly, it indicates that a less volatile impurity is beginning to distill. At this point, stop the distillation or switch to a different collection flask to isolate the "tailings."
-
-
Shutdown:
-
Stop heating and allow the apparatus to cool to room temperature.
-
Disassemble the apparatus once it is cool. Weigh the collection flask to determine the yield of purified product.
-
Analyze the purity of the collected fraction using a suitable method like Gas Chromatography (see Protocol 3).
-
Sources
- 1. This compound | C3H4F4 | CID 2776724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. ecetoc.org [ecetoc.org]
- 4. hkw1615e5-pic43.websiteonline.cn [hkw1615e5-pic43.websiteonline.cn]
- 5. epa.gov [epa.gov]
- 6. wilhelmsen.com [wilhelmsen.com]
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- 11. apps.dtic.mil [apps.dtic.mil]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Analytical Method Validation: Leveraging 1,1,1,3-Tetrafluoropropane (HFC-245fa) in Modern Pharmaceutical Analysis
This guide provides an in-depth technical comparison of analytical methods, with a specific focus on the validation process when utilizing 1,1,1,3-tetrafluoropropane (HFC-245fa) as a solvent or in other analytical applications. As the pharmaceutical industry continually seeks greener, more efficient, and highly precise analytical solutions, understanding the validation requirements and performance of alternative solvents like HFC-245fa is paramount for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Rigorous Validation and the Rise of Greener Solvents
The validation of an analytical procedure is a cornerstone of pharmaceutical development and quality control, ensuring that the method is suitable for its intended purpose.[1][2] Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous validation to guarantee the reliability, reproducibility, and accuracy of analytical data.[3][4][5] This process is not merely a regulatory hurdle but a scientific necessity to ensure patient safety and product efficacy.
Traditionally, analytical chemistry has relied heavily on petroleum-based solvents. However, growing environmental concerns and a push towards "Green Analytical Chemistry" (GAC) have spurred the exploration of more benign alternatives.[6][7][8] This shift is driven by the need to reduce the use of toxic and volatile organic compounds (VOCs), which can have detrimental effects on human health and the environment.[7] Solvents like this compound (HFC-245fa) are emerging as viable options in various applications, including as solvents and cleaning agents in specialized industries.[9]
HFC-245fa is a hydrofluorocarbon characterized by its non-ozone-depleting nature, low toxicity, and non-flammability.[10][11] While it has a notable global warming potential, its unique physical and chemical properties, such as its volatility (boiling point of 15.3°C) and stability, make it an interesting candidate for specific analytical applications where traditional solvents may be unsuitable.[9][10] This guide will explore the validation of analytical methods that incorporate HFC-245fa, comparing its potential performance with established alternatives.
The Anatomy of Analytical Method Validation: A Causality-Driven Approach
The validation of an analytical method is a systematic process that evaluates several key performance characteristics. The choice of which parameters to evaluate depends on the type of analytical procedure.[3][12] For quantitative analyses, which are the focus of this guide, the following parameters are critical. The rationale behind each is not just to meet a checklist but to build a scientifically sound and reliable method.
Core Validation Parameters
A comprehensive validation protocol should encompass the following key parameters, as outlined by the ICH Q2(R2) guidelines:[1][3][4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[4] This is the foundation of a reliable method, ensuring that the signal measured is solely from the analyte of interest.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4] This establishes the mathematical relationship between concentration and response, which is crucial for accurate quantification.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[13] The range defines the operational boundaries of the method.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] It is a measure of the systematic error of a method.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14] Precision is further subdivided into:
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[14]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14]
Experimental Design: A Self-Validating System for HFC-245fa Based Methods
When validating an analytical method using a novel solvent like HFC-245fa, the experimental design must be meticulously planned to be a self-validating system. This means incorporating controls and system suitability tests that continuously monitor the performance of the method.
System Suitability Testing (SST)
Before any validation experiments are conducted, and indeed before each analytical run, a System Suitability Test (SST) must be performed. This ensures that the chromatographic system (if applicable) is performing adequately. Key SST parameters include:
-
Resolution (Rs): The separation of two adjacent peaks. A resolution of >1.5 is generally desirable for precise and rugged quantitative analysis.[2]
-
Tailing Factor (T): A measure of peak symmetry. A value ≤ 2 is typically acceptable.
-
Theoretical Plates (N): A measure of column efficiency.
-
Relative Standard Deviation (RSD) of replicate injections: Typically, an RSD of ≤ 2% is required for replicate injections of a standard solution.[4]
Experimental Workflow for Validation
The following workflow provides a step-by-step guide for validating a quantitative analytical method, with specific considerations for the use of HFC-245fa.
Caption: A generalized workflow for the validation of an analytical method.
Comparative Performance Analysis: HFC-245fa vs. Traditional Solvents
While specific experimental data on the validation of analytical methods using HFC-245fa is not widely published in peer-reviewed literature, we can extrapolate its potential performance based on its known properties and compare it to traditional solvents like acetonitrile and methanol, which are commonly used in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Potential Applications in Chromatography
Given its high volatility, HFC-245fa could potentially be explored in gas chromatography (GC) as a solvent for sample preparation of volatile fluorinated compounds.[15] Its use in liquid chromatography would be more challenging due to its low boiling point, likely requiring specialized high-pressure systems. Recent advancements in chromatography have explored fluorinated stationary phases, indicating a role for fluorinated compounds in modern analytical separations.[16]
Hypothetical Performance Comparison
The following table presents a hypothetical comparison of validation parameters for a quantitative GC-FID method, comparing HFC-245fa as a sample diluent against a traditional solvent like hexane for the analysis of a moderately volatile fluorinated analyte.
| Validation Parameter | HFC-245fa (Hypothetical) | Hexane (Typical) | Rationale for HFC-245fa's Performance |
| Specificity | High | High | HFC-245fa is a relatively inert solvent, unlikely to react with the analyte or column. Its high volatility allows for clean injection with minimal solvent front interference. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | Good linearity is expected, similar to other high-purity solvents.[17] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | The high volatility of HFC-245fa could lead to excellent sample transfer and minimal residue in the injection port, potentially enhancing accuracy. |
| Precision (RSD) | ≤ 1.5% | ≤ 2.0% | The consistent vaporization of HFC-245fa in the injector could lead to highly repeatable injections. |
| LOD | Potentially Lower | Standard | The clean evaporation of HFC-245fa might result in a lower baseline noise, thereby improving the signal-to-noise ratio and lowering the LOD. |
| LOQ | Potentially Lower | Standard | A lower LOD would translate to a lower LOQ, allowing for the quantification of trace levels of the analyte. |
| Robustness | Moderate | High | The method's robustness might be more sensitive to variations in injector temperature and pressure due to the high volatility of HFC-245fa. |
Note: This table is for illustrative purposes and would require experimental verification.
Detailed Experimental Protocol: Validation of a Hypothetical GC-FID Method Using HFC-245fa
This section outlines a detailed protocol for the validation of a hypothetical GC-FID method for the quantification of a fluorinated analyte in a drug substance, using HFC-245fa as the sample solvent.
Objective: To validate a GC-FID method for the determination of Analyte X in Drug Substance Y, demonstrating that the method is specific, linear, accurate, precise, and robust for its intended purpose.
Materials and Reagents:
-
Analyte X reference standard
-
Drug Substance Y
-
This compound (HFC-245fa), analytical grade
-
Pressurized vials suitable for volatile solvents
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Appropriate GC column for the separation of fluorinated compounds
-
Analytical balance
-
Gas-tight syringes
Experimental Procedure:
-
System Suitability:
-
Prepare a system suitability solution of Analyte X in HFC-245fa at a concentration that will be in the middle of the calibration range.
-
Inject the solution six times.
-
Calculate the %RSD of the peak areas, tailing factor, and theoretical plates.
-
Acceptance Criteria: %RSD ≤ 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates ≥ 2000.
-
-
Specificity:
-
Inject a blank (HFC-245fa).
-
Inject a solution of the placebo (all excipients of the drug product without the active ingredient) dissolved in HFC-245fa.
-
Inject a solution of Drug Substance Y spiked with known impurities and degradation products.
-
Acceptance Criteria: No interfering peaks at the retention time of Analyte X in the blank and placebo injections. Analyte X should be well-resolved from all potential impurities.
-
-
Linearity and Range:
-
Prepare a series of at least five calibration standards of Analyte X in HFC-245fa covering the expected range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999. The y-intercept should not be significantly different from zero.
-
-
Accuracy:
-
Prepare samples of Drug Substance Y spiked with Analyte X at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Analyze the samples and calculate the percent recovery.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level.
-
-
Precision:
-
Repeatability: Analyze six independent samples of Drug Substance Y spiked with Analyte X at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Calculate the %RSD.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument (if available). Calculate the %RSD for the combined data.
-
Acceptance Criteria: %RSD for repeatability ≤ 1.5%. %RSD for intermediate precision ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the LOD and LOQ based on the signal-to-noise ratio. Typically, a signal-to-noise ratio of 3:1 is used for LOD and 10:1 for LOQ.
-
Alternatively, use the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Deliberately vary critical method parameters one at a time, such as:
-
Injector temperature (± 5°C)
-
Column flow rate (± 10%)
-
Oven temperature ramp rate (± 10%)
-
-
Analyze a system suitability solution under each varied condition.
-
Evaluate the impact on key system suitability parameters (e.g., retention time, peak area, resolution).
-
Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results should not be significantly affected by the variations.
-
Conclusion: The Future of Greener Analytical Methodologies
The validation of analytical methods is a non-negotiable aspect of pharmaceutical science, ensuring the quality and safety of medicines. As the industry moves towards more sustainable practices, the exploration of alternative solvents like this compound (HFC-245fa) will likely increase. While presenting unique challenges due to its physical properties, HFC-245fa also offers potential advantages in specific analytical applications, particularly in gas chromatography for volatile fluorinated compounds.
The successful implementation of such novel solvents hinges on a thorough and scientifically sound validation process. By adhering to the principles outlined in this guide and leveraging a deep understanding of the causality behind each validation parameter, researchers can confidently develop and validate robust, reliable, and greener analytical methods that meet the stringent requirements of the pharmaceutical industry. The journey towards a more sustainable analytical landscape requires both innovation in solvent selection and unwavering commitment to the principles of rigorous method validation.
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
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Tobiszewski, M., & Namieśnik, J. (2017). Greener organic solvents in analytical chemistry. Current Opinion in Green and Sustainable Chemistry, 5, 1-5. Available at: [Link]
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Wojciechowska, I., & Capłap, M. (2018). Analytical chemistry with biosolvents. National Center for Biotechnology Information. Available at: [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]
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Alternative Solvents for Green Chemistry. APD Singapore. Available at: [Link]
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Zyhowski, G. J., Spatz, M., & Motta, S. Y. (2001). An Overview Of The Properties And Applications of HFC-245fa. Semantic Scholar. Available at: [Link]
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1,1,1,3,3-Pentafluoropropane: A Versatile Fluorochemical for Modern Industries. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
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HFC-245fa: AN OVERVIEW OF PROPERTIES AND APPLICATIONS. HVAC-Talk. Available at: [Link]
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Zyhowski, G. J., Spatz, M. W., & Motta, S. Y. (2001). An Overview Of The Properties And Applications of HFC-245fa. Purdue e-Pubs. Available at: [Link]
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Zuas, O., Mulyana, M. R., & Budiman, H. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Revista Colombiana de Química, 45(3), 22-27. Available at: [Link]
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To Learn HFC-245fa From 4 Applications. Starget Refrigerant. Available at: [Link]
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Ilisz, I., Aranyi, A., & Pataj, Z. (2017). Recent analytical applications of fluorinated hydrocarbon-based stationary phases in HPLC. Taylor & Francis Online. Available at: [Link]
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Chemical Properties of Propane, 1,1,1,3,3-pentafluoro (CAS 460-73-1). Cheméo. Available at: [Link]
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Pentafluoropropane. Wikipedia. Available at: [Link]
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Pelletti, G., et al. (2023). Validation of a HS–GC–FID Method for the Quantification of Sevoflurane in the Blood, Urine, Brain and Lungs for Forensic Purposes. MDPI. Available at: [Link]
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JACC Report No. 44 1, 1, 1, 3, 3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1). ECETOC. Available at: [Link]
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Ermer, J. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. La démarche ISO 17025. Available at: [Link]
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Analytical Method Validation: A Comprehensive Review of Current Practices. ResearchGate. Available at: [Link]
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Harris, J. W., et al. (1998). Biotransformation of 1,1,1,3,3-Pentafluoropropane (HFC-245fa). PubMed. Available at: [Link]
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Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]
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Huber, M. L., & Assael, M. J. (2016). Correlations for the Viscosity and Thermal Conductivity of 1,1,1,3,3-Pentafluoropropane (R245fa). National Institute of Standards and Technology. Available at: [Link]
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Analytical Method Validation – Overview. Journal of Engineering Sciences. Available at: [Link]
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A Comparative Guide to HFC-245fa and Other Hydrofluorocarbons as Reaction Media
Introduction: The Shift Towards Greener Solvents in Chemical Synthesis
In the relentless pursuit of sustainable and efficient chemical manufacturing, the choice of reaction medium is a critical consideration. Traditional volatile organic compounds (VOCs), while effective, pose significant environmental and health risks, prompting a paradigm shift towards greener alternatives. Hydrofluorocarbons (HFCs), initially developed as replacements for ozone-depleting chlorofluorocarbons (CFCs) in refrigeration and foam blowing, have emerged as a noteworthy class of alternative solvents.[1][2] Their unique physicochemical properties, including low toxicity, non-flammability, and tunable solvent characteristics, make them intriguing candidates for facilitating chemical reactions.[3][4]
This guide provides a comprehensive comparative analysis of 1,1,1,3,3-pentafluoropropane (HFC-245fa) alongside other prominent hydrofluorocarbons, namely 1,1,1,2-tetrafluoroethane (HFC-134a) and 1,1,1,3,3-pentafluorobutane (HFC-365mfc), in the context of their application as reaction media for researchers, scientists, and drug development professionals. We will delve into their fundamental properties, explore their performance in catalytic reactions, and provide detailed experimental insights to guide your solvent selection process.
Physicochemical and Environmental Properties: A Comparative Overview
The suitability of a solvent for a particular chemical transformation is dictated by its physical and chemical properties. HFCs, being composed of carbon, hydrogen, and fluorine, exhibit a range of properties that can be tailored by altering their molecular structure.[1] A critical aspect of modern solvent selection is also the environmental impact, primarily assessed through Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).
Table 1: Comparative Physicochemical and Environmental Properties of Selected HFCs
| Property | HFC-245fa (1,1,1,3,3-Pentafluoropropane) | HFC-134a (1,1,1,2-Tetrafluoroethane) | HFC-365mfc (1,1,1,3,3-Pentafluorobutane) |
| CAS Number | 460-73-1[5] | 811-97-2 | 406-58-6 |
| Molecular Formula | CF₃CH₂CHF₂[5] | CH₂FCF₃[6] | CF₃CH₂CF₂CH₃ |
| Molecular Weight ( g/mol ) | 134.05[5] | 102.03[6] | 148.07 |
| Boiling Point (°C) | 15.3[7] | -26.1[6] | 40.2 |
| Liquid Density (g/cm³ at 20°C) | 1.32[7] | 1.207 (at 25°C) | 1.27 |
| Vapor Pressure (kPa at 20°C) | 122.7[7] | 572 | 47.6 |
| Dielectric Constant (liquid) | ~9.1 (at 293 K)[3][8][9] | ~9.5 (at 298 K)[10][11] | ~6.9 (at 293 K)[12] |
| Ozone Depletion Potential (ODP) | 0[4] | 0[2] | 0 |
| Global Warming Potential (GWP, 100-yr) | 950[4][5] | 1430 | 794 |
| Atmospheric Lifetime (years) | 7.2[4] | 14 | 8.6 |
| Safety | Non-flammable, low toxicity[4][5] | Non-flammable, low toxicity | Flammable |
Data compiled from various sources. Dielectric constants are temperature-dependent.
HFCs as Reaction Media: Performance and Mechanistic Considerations
While the primary industrial applications of HFCs have been outside of chemical synthesis, their potential as reaction media is an area of growing interest. Their unique solvent properties can influence reaction kinetics, selectivity, and catalyst performance.
Causality of Experimental Choices: Why HFCs?
The choice to explore HFCs as reaction media stems from several key advantages over traditional solvents:
-
Reduced Environmental Impact: With zero ODP, HFCs do not harm the ozone layer. While their GWPs are a concern, they are generally lower than the CFCs they replaced and are subject to ongoing regulatory phase-downs, driving the development of lower-GWP alternatives.[4]
-
Chemical Inertness: The high strength of the C-F bond renders HFCs chemically stable and less likely to participate in side reactions, ensuring cleaner reaction profiles.[3]
-
Tunable Properties: The solvent properties of HFCs, such as density and viscosity, can be significantly altered with changes in temperature and pressure, allowing for fine-tuning of reaction conditions. This is particularly relevant when using HFCs in their supercritical state.[13]
-
Gas Solubility: HFCs can exhibit high solubility for gases like hydrogen and oxygen, which can enhance the efficiency of hydrogenation and oxidation reactions by overcoming mass transfer limitations.
Case Study: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are cornerstones of modern organic synthesis for the formation of carbon-carbon bonds. The choice of solvent is known to profoundly impact the efficiency and selectivity of these transformations.[6][14]
While direct, peer-reviewed comparative studies of these reactions in HFC-245fa, HFC-134a, and HFC-365mfc are not abundant, we can extrapolate potential performance based on their solvent properties. The moderate polarity of these HFCs could be beneficial in solubilizing the organic substrates and the organometallic catalyst complexes.
For a typical Suzuki-Miyaura coupling , which often employs a biphasic system with an aqueous base, the low water solubility of HFCs would necessitate vigorous stirring or the use of phase-transfer catalysts to facilitate the reaction at the interface.
In the Heck reaction , the polarity of the solvent can influence the regioselectivity of the alkene insertion step. The use of a relatively nonpolar medium like an HFC might favor specific isomeric products compared to reactions run in highly polar solvents like DMF or NMP.
Experimental Protocols: A Practical Guide
The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction, adapted for use with a liquid HFC such as HFC-245fa as the solvent. This protocol is designed as a self-validating system, where careful monitoring of reaction progress and product analysis will confirm the suitability of the HFC medium.
Protocol: Suzuki-Miyaura Coupling of Aryl Halide and Arylboronic Acid in HFC-245fa
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., anhydrous K₂CO₃, 2.0 mmol)
-
HFC-245fa (10 mL)
-
Pressure-rated reaction vessel with magnetic stirring
Workflow Diagram:
Step-by-Step Methodology:
-
Vessel Preparation: To a dry, pressure-rated glass reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and anhydrous base (2.0 mmol).
-
Rationale: The use of a pressure vessel is a safety precaution due to the relatively low boiling point of HFC-245fa. Anhydrous conditions are crucial as water can deactivate the catalyst and hydrolyze the boronic acid.
-
-
Solvent Addition: Cool the vessel in an ice bath and add 10 mL of liquid HFC-245fa.
-
Rationale: Pre-cooling helps to minimize the evaporation of the low-boiling HFC-245fa during addition.
-
-
Reaction Execution: Seal the vessel tightly and place it in a heating mantle on a magnetic stirrer. Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Rationale: The temperature is chosen to provide sufficient thermal energy for the reaction to proceed at a reasonable rate without exceeding the pressure limits of the vessel. Vigorous stirring is essential to ensure mixing of the heterogeneous components.
-
-
Monitoring: Monitor the progress of the reaction by taking small aliquots (after cooling and depressurizing the vessel) at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and then to 0 °C before carefully venting any residual pressure. Filter the reaction mixture to remove the base and any precipitated catalyst residues.
-
Product Isolation: Evaporate the HFC-245fa solvent (a rotary evaporator with a cold trap is effective). The resulting crude product can then be purified by standard techniques such as column chromatography.
Conclusion and Future Outlook
HFC-245fa and its counterparts, HFC-134a and HFC-365mfc, present a viable, albeit under-explored, class of reaction media for organic synthesis. Their favorable safety profiles (particularly HFC-245fa and HFC-134a) and unique solvent properties offer advantages over traditional VOCs. The choice between these HFCs will depend on the specific requirements of the reaction, including the desired operating temperature and pressure, and the polarity of the substrates.
The primary challenge remains the limited data on their performance in a wide range of chemical transformations. Further research is needed to fully characterize their solvent parameters (such as Kamlet-Taft parameters) and to systematically evaluate their efficacy in important catalytic reactions. As the chemical industry continues its transition towards greener and more sustainable practices, HFCs and their next-generation, lower-GWP replacements, the hydrofluoroolefins (HFOs), will undoubtedly play an increasingly important role as versatile and environmentally conscious reaction media.
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ECETOC. (2002). JACC Report No. 44: 1,1,1,3,3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1). European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]
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Gurova, A. N., de Brito, F. E., Nieto de Castro, C. A., & Mardolcar, U. V. (2001). Dielectric Properties of 1,1,1,3,3-Pentafluoropropane (HFC-245fa). Journal of Chemical & Engineering Data, 46(3), 533-536. [Link]
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Al-Masum, M., & El-Sayed, M. (2016). A Simple Hydrophilic Palladium(II) Complex as a Highly Efficient Catalyst for Room Temperature Aerobic Suzuki Coupling Reactions in Aqueous Media. Molecules, 21(7), 888. [Link]
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Chemistry For Everyone. (2023, July 28). Can Chemical Reactions Be Performed In Supercritical Fluids? [Video]. YouTube. [Link]
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"performance comparison of 1,1,1,3-tetrafluoropropane and supercritical CO2"
An In-Depth Performance Comparison for Scientific and Industrial Applications: 1,1,1,3-Tetrafluoropropane (HFC-245fa) vs. Supercritical CO2
Introduction
In the landscape of advanced chemical processes and energy systems, the choice of a working fluid or solvent is paramount, dictating system efficiency, environmental impact, and economic viability. This guide provides a detailed performance comparison between two significant fluids: this compound (also known as HFC-245fa or R-245fa) and supercritical carbon dioxide (sCO2). HFC-245fa, a hydrofluorocarbon, has been widely adopted as a working fluid in Organic Rankine Cycles (ORC) for low-temperature heat recovery and as a blowing agent.[1][2] Supercritical CO2, the state of carbon dioxide above its critical temperature and pressure, is a versatile solvent in extraction processes and a promising working fluid in high-efficiency power cycles.[3][4]
This document, intended for researchers, scientists, and drug development professionals, moves beyond a surface-level overview. It delves into the fundamental thermophysical properties, thermodynamic performance in key applications, and the environmental and safety considerations that govern the selection of these fluids. By grounding our analysis in experimental data and established scientific principles, we aim to provide a comprehensive resource for informed decision-making in your research and development endeavors.
Thermophysical and Environmental Properties: The Foundation of Performance
The inherent properties of a fluid are the primary determinants of its behavior in any given system. The significant differences in critical points and environmental impact between HFC-245fa and sCO2 are foundational to understanding their respective advantages and limitations.
| Property | This compound (HFC-245fa) | Supercritical Carbon Dioxide (sCO2) |
| Molecular Formula | C3H3F5 | CO2 |
| Boiling Point at 1 atm | 15.3 °C (59.5 °F) | -78.5 °C (sublimes) |
| Critical Temperature | 154.01 °C | 31.1 °C[3] |
| Critical Pressure | 3.65 MPa | 7.38 MPa[3] |
| Ozone Depletion Potential (ODP) | 0[2] | 0 |
| Global Warming Potential (GWP, 100-yr) | 1030 | 1 |
Causality Behind the Properties:
-
Critical Point: Supercritical conditions for CO2 are achieved at a modest temperature of 31.1°C but require high pressure (7.38 MPa).[3] This makes sCO2 suitable for processes where temperature sensitivity is a concern, such as the extraction of delicate botanicals. In contrast, HFC-245fa has a much higher critical temperature, which is a key reason it is favored for subcritical ORC applications, as it can remain in a liquid/vapor state at the typical operating temperatures of low-grade heat sources.[5]
-
Environmental Impact: Both fluids have a zero Ozone Depletion Potential (ODP).[2] However, the Global Warming Potential (GWP) presents a stark contrast. HFC-245fa has a GWP of 1030, making it a potent greenhouse gas and subject to regulatory phase-downs. CO2, being the baseline for GWP, has a value of 1. This makes sCO2 an environmentally benign option, especially when sourced from existing industrial waste streams.
Performance as a Working Fluid in Organic Rankine Cycles (ORC)
Organic Rankine Cycles are a leading technology for converting low- to medium-grade waste heat into useful work, typically electricity. The choice of working fluid is the most critical factor in ORC design and performance.
Thermodynamic Efficiency:
HFC-245fa has been a popular choice for ORC systems due to its favorable thermodynamic properties and good heat transfer characteristics.[2][6] Studies have shown that for low-grade heat sources, ORCs using HFC-245fa can achieve good thermal efficiencies.[7] For instance, in a 1 kW ORC system designed for low-grade waste heat recovery, HFC-245fa demonstrated better thermal efficiency than other refrigerants.[7]
Supercritical CO2 Brayton cycles are often considered for higher temperature waste heat recovery due to the potential for high efficiency.[8] However, for low-temperature sources, simple sCO2 cycles can be less effective at heat recovery compared to ORCs using organic fluids.[9] This is primarily due to the large pressure ratio required and the difficulty in matching the heat source temperature profile, a phenomenon known as thermal match.[4] A supercritical ORC with CO2 can achieve a better thermal match with the heat source compared to a subcritical ORC, potentially leading to higher system efficiency when the entire system, including heat exchange, is considered.[4]
System Design and Operating Conditions:
-
HFC-245fa Cycles: These typically operate as subcritical cycles, meaning the fluid is vaporized at a pressure below its critical pressure. This results in moderate operating pressures, simplifying component design and reducing costs.[2]
-
sCO2 Cycles: These are transcritical or supercritical cycles, operating at pressures significantly higher than HFC-245fa cycles.[8] While this can lead to very compact turbomachinery, it also places greater demands on components like pumps, turbines, and heat exchangers, requiring them to withstand high pressures.
Experimental Protocol: ORC Performance Evaluation
The following protocol outlines a typical experimental workflow for evaluating the performance of a working fluid in an ORC system.
-
System Setup: A closed-loop ORC system is assembled, consisting of a pump, a preheater, an evaporator, a turbine (or expander), a condenser, and a reservoir.
-
Working Fluid Charging: The system is evacuated to remove non-condensable gases and then charged with the working fluid (e.g., HFC-245fa).
-
Heat Source Application: A controlled heat source (e.g., hot water or exhaust gas) is supplied to the evaporator. The inlet and outlet temperatures and mass flow rate of the heat source fluid are precisely measured.
-
Cycle Operation: The pump circulates the working fluid. The fluid is heated in the preheater and vaporized in the evaporator. The high-pressure vapor expands through the turbine, generating power.
-
Condensation: The low-pressure vapor from the turbine outlet is directed to the condenser, where it is cooled by a cooling medium (e.g., water) and condensed back into a liquid.
-
Data Acquisition: Pressure and temperature sensors at key points in the cycle (pump inlet/outlet, turbine inlet/outlet, etc.) record data continuously. The turbine's rotational speed and power output are also measured.
-
Performance Calculation: The collected data is used to calculate key performance indicators, including thermal efficiency, net power output, and exergy efficiency.
ORC System Workflow
Caption: A schematic of a typical Organic Rankine Cycle (ORC).
Performance as a Solvent in Extraction Processes
The ability of a fluid to act as a solvent is crucial in pharmaceutical and natural product industries for extracting active compounds from raw materials.
Solvent Characteristics:
-
Supercritical CO2: sCO2 is a non-polar solvent, making it highly effective for extracting lipophilic and non-polar compounds.[10] Its solvent power is tunable; by adjusting temperature and pressure, the density of sCO2 can be precisely controlled, allowing for selective extraction of different compounds from a mixture.[3] However, its inability to dissolve polar molecules is a significant limitation, often requiring the use of polar co-solvents like ethanol.[10]
-
HFC-245fa: While primarily known as a working fluid, HFC-245fa also has applications as a solvent.[1] Its polarity and solvent characteristics differ from sCO2, but detailed comparative studies on its extraction performance for a wide range of compounds are less common in publicly available literature.
Extraction Efficiency and Selectivity:
Supercritical Fluid Extraction (SFE) with CO2 is a well-established technique that offers several advantages over traditional solvent extraction. It avoids the use of hazardous organic solvents, and the final product is free from solvent residue as CO2 is simply vented as a gas post-extraction.[11] SFE with CO2 has been successfully used to extract essential oils, decaffeinate coffee, and extract active pharmaceutical ingredients.[12][13] For example, in the extraction of essential oil from rosemary, supercritical CO2 extraction yielded 2.5%, compared to 1.94% for hydrodistillation.[11]
Experimental Protocol: Supercritical Fluid Extraction (SFE)
This protocol describes a general procedure for performing an SFE experiment to extract compounds from a solid matrix.
-
Sample Preparation: The raw material (e.g., ground plant material) is accurately weighed and loaded into a high-pressure extraction vessel.
-
System Pressurization: The system is sealed, and liquid CO2 is pumped into the extraction vessel using a high-pressure pump.
-
Heating and Supercritical State: The vessel and CO2 are heated to the desired temperature (e.g., 40°C), and the pressure is increased to the target level (e.g., 100 bar) to bring the CO2 to a supercritical state.
-
Extraction Phase: The supercritical CO2 flows through the packed bed of raw material, dissolving the target compounds. This can be done in a dynamic mode (continuous flow) or a static mode (soaking for a period) followed by dynamic extraction.
-
Separation: The solute-laden sCO2 exits the extraction vessel and passes through a pressure reduction valve into a separator vessel at lower pressure and temperature.
-
Product Collection: The drop in pressure and temperature causes the CO2 to lose its solvent power and return to a gaseous state, precipitating the extracted compounds, which are then collected from the separator.
-
Solvent Recycling: The CO2 gas can be re-compressed and recycled back into the system.
-
Analysis: The extracted material is weighed to determine the yield and analyzed (e.g., using GC-MS) to identify its chemical composition.
Supercritical Fluid Extraction (SFE) Workflow
Caption: A simplified workflow for a Supercritical Fluid Extraction (SFE) system.
Heat Transfer Performance
The efficiency of heat exchangers is critical in many applications, especially in ORC systems. The heat transfer properties of the working fluid directly impact the size and cost of these components.
-
HFC-245fa: This fluid is known to have good heat transfer coefficients.[2] Experimental studies on the condensation of HFC-245fa have shown that its heat transfer coefficients increase with mass flux.[7] Its favorable thermal properties make it well-suited for efficient heat exchange in evaporators and condensers of ORC systems.[2]
-
Supercritical CO2: The heat transfer characteristics of sCO2 are complex and vary significantly with temperature and pressure, especially near the critical point. While it can offer very high heat transfer coefficients under certain conditions, the sharp changes in its properties can also pose challenges in heat exchanger design and control.
Safety and Handling
Safety is a non-negotiable aspect of any chemical process. The two fluids have distinct safety profiles.
| Safety Aspect | This compound (HFC-245fa) | Supercritical Carbon Dioxide (sCO2) |
| Flammability | Non-flammable[7] | Non-flammable[3] |
| Toxicity | Low toxicity, but can be an asphyxiant at high concentrations.[14] | Non-toxic, but a simple asphyxiant. |
| Operating Pressure | Moderate | Very High |
| Handling Precautions | Requires standard refrigerant handling procedures. Pressurized container.[14] | Requires handling of extremely high-pressure systems. Risk of rapid depressurization. |
Causality and Field Insights:
-
HFC-245fa: While non-flammable, it is a pressurized liquid and requires proper ventilation as it can displace oxygen.[14] Handling procedures are well-established within the HVAC and refrigerant industries.
-
sCO2: The primary safety concern with sCO2 is the extremely high operating pressure. Systems must be engineered to withstand these pressures to prevent catastrophic failure. Any leaks can result in rapid depressurization and the formation of solid dry ice, posing risks of both asphyxiation and cryogenic burns.
Conclusion: A Tale of Two Fluids
The choice between this compound and supercritical CO2 is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the application.
-
This compound (HFC-245fa) excels as a working fluid in low- to medium-temperature Organic Rankine Cycles . Its favorable thermodynamic properties at moderate pressures allow for the design of efficient and cost-effective waste heat recovery systems. However, its high Global Warming Potential is a significant drawback, and its future is constrained by environmental regulations.
-
Supercritical Carbon Dioxide (sCO2) is an outstanding "green" solvent for extraction processes , offering tunability, selectivity, and a clean, residue-free product.[3][10] As a working fluid, it shows great promise in high-temperature, high-efficiency power cycles where its high power density can lead to compact systems. The primary challenges are its high operating pressures and the complexity of system design.
For researchers and developers, the decision hinges on a trade-off analysis. If the primary driver is maximizing power generation from a low-temperature heat source with established technology, HFC-245fa (or its low-GWP replacements) is a strong candidate.[15] If the goal is a highly sustainable extraction process or a next-generation, high-efficiency power cycle, and the technical challenges of high-pressure systems can be met, supercritical CO2 presents a compelling and future-proof option.
References
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Aidic. (n.d.). Comparison of the Performances of Hydrodistillation and Supercritical CO2 Extraction Processes for Essential Oil Extraction from Rosemary (Rosmarinus). Retrieved from [Link]
- Al-Azri, N. A., et al. (2022). Comparative Analysis of Supercritical Carbon Dioxide and Subcritical Water Extraction for Sabah Coffea Canephora. Processes.
- Ahangari, H., et al. (2021).
- Al-Dadah, R. K., et al. (2025). Results of an experimental study of an advanced jet-pump refrigerator operating with R245fa.
- Chen, H., et al. (2010).
- Cipollina, A., et al. (2021). Carbon Dioxide Mixtures as Working Fluid for High-Temperature Heat Recovery: A Thermodynamic Comparison with Transcritical Organic Rankine Cycles. Applied Sciences.
- Dahir, M. H., et al. (2022). Thermodynamic Performance Analysis of Combined Recompression Supercritical Carbon Dioxide (SCO2): Organic Rankine Cycle (ORC) for Waste Heat Recovery. International Journal of Engineering and Advanced Technology.
-
Honeywell. (n.d.). Advances in HFC245fa Formulations and Processing. Retrieved from [Link]
- Masheiti, S., et al. (n.d.). An Evaluation of R134a and R245fa as the Working Fluid in an Organic Rankine Cycle Energized from a Low Temperature Geothermal Energy Source. Northumbria University Research Portal.
- Rogers, C., et al. (2014). Supercritical carbon dioxide: a solvent like no other. RSC Advances.
- Wang, J., et al. (2020).
- Wang, Z., et al. (2023). analysis of an orc using r245fa under the optimum design working condition of condenser. DergiPark.
- Liu, S., et al. (2016). Experimental Study on R245fa Condensation Heat Transfer in Horizontal Smooth Tube and Enhanced Tube. Energy Procedia.
- Moles, F., et al. (2014). A Review of Working Fluids for Organic Rankine Cycle (ORC) Applications. Journal of Engineering for Gas Turbines and Power.
- Yagli, H., et al. (2023). analysis of an orc using r245fa under the optimum design working condition of condenser. The International Journal of Energy & Engineering Sciences.
- Rogers, C., et al. (2014). (PDF) Supercritical Carbon Dioxide: A Solvent like no Other.
- Zyhowski, G. J., et al. (n.d.).
-
Airgas. (2018). SAFETY DATA SHEET. Retrieved from [Link]
- Dai, Y., et al. (2014). Effect of the critical temperature of organic fluids on supercritical pressure Organic Rankine Cycles. Applied Thermal Engineering.
- Lloshi, F., et al. (2018). (PDF) A comparison of supercritical CO2 and ultrasonic extraction of orange peel essential oil using lab-scale apparatuses.
- Venturi, F., et al. (2021).
- Zhu, Q., et al. (2015). (PDF) Performance analysis of organic Rankine cycles using different working fluids.
- Singh, H., et al. (2023). Supercritical Fluids: Properties, Formation and Applications. Journal of Advanced Research in Fluid Mechanics and Thermal Sciences.
- Venkatarathnam, G. (n.d.).
- Zhang, Y., et al. (2022). Life Cycle Inventory Analysis of the Production of a High-performance Foam Blowing Agent HFC-245fa (1,1,1,3,3-pentafluoropropane).
- Masheiti, S., et al. (n.d.). An Evaluation of R134a and R245fa as the Working Fluid in an Organic Rankine Cycle Energized from a Low Temperature Geothermal Energy Source. Northumbria University.
- Huber, M. L., et al. (2006). Thermal Conductivity and Viscosity of 1,1,1,3,3-Pentafluoropropane (R245fa).
- Advanced Specialty Gases. (2025). UN1954 -1,1,1,2-Tetrafluoroethane (R-416A)
- Aidoun, Z., et al. (2025). Results of an experimental study of an advanced jet-pump refrigerator operating with R245fa.
- Raabe, G. (2017). SLE for the carbon dioxide +trans-1,3,3,3-tetrafluoropropene.
- Yana Motta, S. F., et al. (n.d.).
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Daikin Chemicals. (2021). Safety data sheet. Retrieved from [Link]
- Navarro-Esbrí, J., et al. (2018). Properties of low GWP refrigerants and HFC-245fa.
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"benchmarking the performance of 1,1,1,3-tetrafluoropropane in ORC systems"
An In-Depth Comparative Guide to the Performance of 1,1,1,3-Tetrafluoropropane (R-245fa) in Organic Rankine Cycle Systems
This guide provides a comprehensive technical analysis of this compound (HFC-245fa, or R-245fa) as a working fluid in Organic Rankine Cycle (ORC) systems. Designed for researchers and engineers in energy systems and drug development, this document benchmarks R-245fa against viable alternatives, supported by experimental data and thermodynamic principles. We will delve into the causality behind performance characteristics, outline rigorous experimental protocols for validation, and provide a forward-looking perspective on the evolution of ORC working fluids.
The Organic Rankine Cycle (ORC) is a thermodynamic cycle that, like a conventional steam Rankine cycle, converts heat into useful work. The defining feature of the ORC is its use of an organic, high-molecular-mass fluid instead of water.[1] This substitution allows for the efficient recovery of heat from low-temperature sources, such as industrial waste heat, geothermal reservoirs, and solar thermal collectors, typically in the range of 80–300°C.[2][3]
The selection of the working fluid is the most critical design choice in an ORC system. It dictates the system's operating pressures, component sizes, thermal efficiency, and overall economic viability, as well as its environmental and safety profile.[4][5][6] An ideal fluid should possess favorable thermodynamic properties, be chemically stable at operating temperatures, non-toxic, non-flammable, and have a low environmental impact.
Profiling R-245fa: A Workhorse in Medium-Temperature ORC
For years, R-245fa has been one of the most commonly used working fluids for medium-temperature ORC applications.[2][7][8] Its widespread adoption is attributable to a balanced profile of thermodynamic performance, safety, and operational reliability.
Thermodynamic and Physical Properties
R-245fa's properties make it well-suited for converting heat from sources where water would be inefficient.[4] Its lower boiling point and critical temperature, relative to water, allow it to evaporate at lower temperatures and pressures, enabling efficient energy extraction.[2][9]
Key Properties of R-245fa:
-
Chemical Formula: C₃H₃F₅ (1,1,1,3,3-Pentafluoropropane)
-
Boiling Point (at 1 atm): 15.3°C[10]
-
Critical Temperature: 154.0°C[9]
-
Critical Pressure: 3.65 MPa[9]
-
Molecular Weight: 134.05 g/mol
-
Saturation Curve: R-245fa is a "dry" fluid, meaning its saturated vapor line in a Temperature-Entropy (T-s) diagram has a positive slope. This characteristic is highly desirable as it ensures the fluid remains in a superheated state throughout the expansion process, preventing liquid droplet formation that can erode and damage the expander (turbine) blades.[11]
Environmental and Safety Profile
The environmental and safety characteristics of a working fluid are paramount, especially in the context of increasing regulatory scrutiny.
-
Ozone Depletion Potential (ODP): 0. As a hydrofluorocarbon (HFC), R-245fa contains no chlorine and does not contribute to ozone layer depletion.[9][12][13][14]
-
Global Warming Potential (GWP): Approximately 950-1030 over a 100-year time horizon.[10][12][13] While significantly lower than older CFC refrigerants, this GWP is now considered high, making R-245fa a target for phase-down under regulations like the Kigali Amendment to the Montreal Protocol.
-
Safety: R-245fa is non-flammable and has low toxicity, earning it an ASHRAE A1 safety classification.[1][9][10][12] This high level of safety simplifies system design and reduces investment costs associated with handling flammable or toxic alternatives.[3]
Performance Benchmarking: R-245fa vs. Key Alternatives
While R-245fa has been a reliable choice, the push for greater efficiency and lower environmental impact has spurred the investigation of alternatives. This section compares R-245fa against R-134a (another HFC), R-1233zd(E) (a next-generation HFO), and R-600a (isobutane, a hydrocarbon).
Comparative Properties
The choice of fluid is a trade-off between thermodynamic performance, environmental impact, safety, and cost. The following table summarizes these key aspects.
| Property | R-245fa | R-134a | R-1233zd(E) | R-600a (Isobutane) |
| Fluid Type | HFC | HFC | HFO | HC |
| ODP | 0[12][13] | 0[2] | 0 | 0 |
| GWP (100-yr) | ~950-1030[10][12][13] | ~1430[2] | <1 | ~3 |
| ASHRAE Safety | A1 (Non-flammable)[10] | A1 (Non-flammable)[2] | A1 (Non-flammable) | A3 (Highly flammable) |
| Critical Temp. (°C) | 154.0[9] | 101.1 | 166.5 | 134.7 |
| Saturation Curve | Dry | Dry | Dry | Dry |
Comparative Performance Data
Performance is highly dependent on the specific ORC system design and operating conditions (heat source/sink temperatures). The table below synthesizes findings from various studies to provide a qualitative and quantitative comparison.
| Performance Metric | R-245fa | R-134a | R-1233zd(E) | R-600a (Isobutane) |
| Thermal Efficiency | Baseline | Lower | Higher (up to 8.7% increase)[7] | Higher |
| Net Power Output | Baseline | Lower | Similar or slightly higher[15] | Higher |
| Operating Pressure | Moderate | Higher | Lower | Moderate |
| Expander Size | Baseline | Smaller | Larger | Similar |
| Environmental Profile | Poor (High GWP) | Poor (High GWP) | Excellent (Very Low GWP) | Excellent (Very Low GWP) |
| Safety Concerns | Low | Low | Low | High (Flammability) |
Analysis of Alternatives:
-
R-134a: While also a non-flammable HFC, R-134a generally shows lower thermodynamic performance compared to R-245fa in typical medium-temperature ORC applications.[2][16] Its higher GWP also makes it an unfavorable long-term option.
-
R-1233zd(E): This hydrofluoroolefin (HFO) has emerged as a leading drop-in replacement for R-245fa.[7][17] It offers a slightly higher cycle efficiency at a similar power output.[7][15] Its most significant advantage is an ultra-low GWP, making it an environmentally sustainable choice. However, its lower vapor density may require larger, more expensive turbines to achieve the same power output.[7]
-
R-600a (Isobutane): Hydrocarbons like isobutane often exhibit excellent thermodynamic performance, leading to high thermal efficiencies.[1][18] They also have a negligible GWP. The primary barrier to their widespread adoption is their high flammability, which necessitates more complex, explosion-proof system designs and higher insurance costs, often making them unsuitable for many industrial environments.[1][3]
Experimental Protocol for Benchmarking ORC Working Fluid Performance
To ensure objective and reproducible comparisons, a standardized experimental protocol is essential. This section outlines a self-validating methodology for evaluating working fluid performance in a laboratory-scale ORC system.
Experimental Setup and Instrumentation
The core of the test rig is a closed-loop ORC system. Key components include a working fluid pump, an evaporator (preheater and boiler), an expander (e.g., scroll expander or small-scale turbine) coupled to a generator, and a condenser.[19][20][21]
Instrumentation:
-
Pressure Transducers: Installed at the inlet and outlet of each major component (pump, evaporator, expander, condenser) to measure pressure changes.
-
Temperature Sensors (RTDs or Thermocouples): Placed at the same locations as pressure transducers to determine fluid state and enthalpy.
-
Mass Flow Meter: A Coriolis-type meter installed in the liquid line after the pump provides the most accurate measurement of the working fluid mass flow rate.
-
Power Meter: Measures the gross electrical output from the generator.
-
Data Acquisition (DAQ) System: A centralized system to log all sensor data simultaneously for steady-state analysis.
Step-by-Step Experimental Workflow
-
System Preparation:
-
Evacuate the entire ORC loop to remove non-condensable gases.
-
Charge the system with the desired working fluid (e.g., R-245fa) to the appropriate level.
-
-
Set Operating Conditions:
-
Start the heat source loop (e.g., a thermal oil heater) and the cooling loop (e.g., a water chiller).
-
Set the heat source inlet temperature and mass flow rate to a fixed value (e.g., 120°C).
-
Set the cooling water inlet temperature and mass flow rate to a fixed value (e.g., 25°C).
-
-
System Startup and Stabilization:
-
Start the working fluid pump and gradually increase its speed to circulate the fluid.
-
As the fluid evaporates and pressure builds, the expander will begin to rotate.
-
Allow the system to run for a sufficient period (typically 30-60 minutes) to reach a steady state, where all temperatures, pressures, and flow rates are stable.
-
-
Data Acquisition:
-
Once at steady state, record all sensor data for a period of 5-10 minutes to average out minor fluctuations.
-
-
Parameter Variation:
-
Vary one key parameter at a time (e.g., heat source temperature, pump speed) while keeping others constant. Allow the system to re-stabilize before each new data acquisition. This reveals the fluid's performance across a range of conditions.[19]
-
-
System Shutdown and Fluid Changeover:
-
Safely shut down the system.
-
Recover the working fluid using a certified recovery machine.
-
Evacuate the system again before charging with the next fluid to be tested (e.g., R-1233zd(E)).
-
Repeat steps 2-5 for each fluid.
-
Data Analysis and Key Performance Indicators (KPIs)
-
Net Power Output (P_net): Calculated as the gross power from the generator minus the power consumed by the working fluid pump and other parasitic loads (e.g., cooling fans).
-
Thermal Efficiency (η_th): The ratio of the net power output to the heat input in the evaporator. η_th = P_net / Q_in
-
Expander Isentropic Efficiency (η_isen): Compares the actual work output of the expander to the ideal (isentropic) work output. This is a critical measure of the expander's performance with a given fluid.
Visualization of Experimental and Logical Workflows
Caption: Workflow for experimental benchmarking of ORC working fluids.
Caption: Decision logic for selecting an optimal ORC working fluid.
Conclusion and Future Outlook
This compound (R-245fa) has been a cornerstone working fluid for medium-temperature Organic Rankine Cycle systems, offering a robust combination of good thermodynamic performance, non-flammability, and low toxicity.[2][9][12] However, its high Global Warming Potential (GWP) of ~1000 renders it unsustainable under current and future environmental regulations.
The comparative analysis clearly indicates that next-generation hydrofluoroolefins (HFOs), specifically R-1233zd(E) , represent the most viable, long-term replacement for R-245fa.[7][17] R-1233zd(E) provides a similar or slightly improved thermodynamic performance while boasting an ultra-low GWP and retaining the critical A1 safety classification.[7][15] While hydrocarbons like isobutane show high theoretical efficiencies, their flammability remains a significant barrier for many applications.[1]
Future research will likely focus on optimizing ORC systems for these new low-GWP fluids and exploring the potential of zeotropic mixtures, which can offer improved temperature matching in heat exchangers and potentially higher system efficiencies.[15][22] For professionals in the field, the transition away from high-GWP HFCs like R-245fa is not a matter of if, but when. Adopting fluids like R-1233zd(E) will be crucial for developing efficient, safe, and environmentally compliant energy recovery systems.
References
- To Learn HFC-245fa From 4 Applications - Starget Refrigerant. (2025, January 3).
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- Using R245fa for ORC Systems - EMS Power Machines. (2025, May 1).
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- Application of R245FA refrigerant in waste heat recovery - Knowledge. (2025, February 21).
- Comparing R1233zd And R245fa For Low Temperature ORC Applications. (2014, July 17). Purdue e-Pubs.
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The Evolving Landscape of Industrial Solvents: A Comparative Analysis of HFC-245fa and its Next-Generation Alternatives
Introduction: The Imperative for Sustainable Solvent Technology
For decades, the selection of industrial solvents has been a balancing act between performance, safety, and environmental impact. Hydrofluorocarbons (HFCs), such as HFC-245fa (1,1,1,3,3-pentafluoropropane), were introduced as effective, non-ozone-depleting alternatives to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[1][2] HFC-245fa found widespread use as a blowing agent, refrigerant, and solvent due to its favorable thermodynamic properties, non-flammability, and material compatibility.[2][3][4] However, the high Global Warming Potential (GWP) of many HFCs has necessitated a shift towards more environmentally benign solutions, driven by regulations like the Kigali Amendment to the Montreal Protocol and the US EPA's Significant New Alternatives Policy (SNAP) program.[5][6][7][8]
This guide provides a comprehensive comparative analysis of HFC-245fa and its leading-edge alternatives for solvent applications. We will delve into the critical environmental and safety metrics, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear, evidence-based framework for selecting the most appropriate solvent technology for their needs. The focus is on providing not just data, but a deeper understanding of the scientific rationale behind the evaluation and selection process.
Comparative Environmental & Safety Profiles
The primary drivers for moving away from HFC-245fa are its environmental properties. While it has an Ozone Depletion Potential (ODP) of zero, its GWP is a significant concern.[9][10] Modern alternatives, primarily hydrofluoroolefins (HFOs) and hydrofluoroethers (HFEs), have been engineered to offer a drastically reduced climate impact without compromising performance.
| Property | HFC-245fa | HFO-1233zd(E) | HFO-1336mzz(Z) | Solstice® PF | Hydrofluoroethers (HFEs) (Representative) |
| Chemical Name | 1,1,1,3,3-Pentafluoropropane | trans-1-Chloro-3,3,3-trifluoropropene | cis-1,1,1,4,4,4-Hexafluoro-2-butene | trans-1,2-Dichloroethylene & HFO Blend | Segregated ethers (e.g., C4F9OCH3) |
| ODP | 0[9][10] | ~0[11][12] | 0[13] | Negligible[14] | 0[1][15] |
| GWP (100-yr) | 950 - 1030[9][10] | <1 - 5[11][12][16] | 2[13][17] | 1[14][18][19] | Low (Varies by specific HFE)[1][20] |
| Atmospheric Lifetime | 7.2 years[9] | ~36 days[12] | ~20 days | Short | < 2 weeks[15] |
| Flammability | Non-flammable[3][10] | Non-flammable[11][12] | Non-flammable[13] | Non-flammable[14][18] | Generally non-flammable[20] |
| Toxicity (OEL/WEEL) | 300 ppm (WEEL)[4] | 800 ppm (WEEL)[12] | 500 ppm (OEL)[13] | 800 ppm (WEEL)[14][18] | Varies; generally low toxicity[20] |
| VOC Status (US EPA) | Exempt[2][9] | Non-VOC[21] | Exempt[22] | Non-VOC[14] | Generally not regulated as VOCs[15] |
Analysis of Environmental & Safety Data:
The data clearly illustrates the significant environmental advantages of the alternative solvents. The GWP of HFOs and products like Solstice® Performance Fluid is dramatically lower than that of HFC-245fa, representing a greater than 99% reduction in climate impact.[19] Their very short atmospheric lifetimes mean they are quickly broken down in the atmosphere, further mitigating their environmental persistence.[12][15][22]
From a safety perspective, these next-generation solvents maintain the critical non-flammable nature of HFC-245fa.[11][12][13][17][18] Moreover, toxicity profiles are generally favorable, with Workplace Environmental Exposure Levels (WEELs) or Occupational Exposure Limits (OELs) that are comparable to or even higher than that of HFC-245fa, indicating a low order of toxicity.[4][12][13][14][18]
Solvent Selection Framework
The choice of a solvent is a multi-faceted decision. The following diagram illustrates a logical workflow for selecting an appropriate solvent, balancing environmental, safety, performance, and economic factors.
Caption: A decision workflow for industrial solvent selection.
Performance Evaluation: Experimental Protocols
Objective performance data is crucial for validating a solvent's suitability for a specific application.[23][24] Below are standardized protocols for two key performance indicators: cleaning efficacy and material compatibility.
Protocol 1: Gravimetric Cleaning Efficacy
Objective: To quantitatively determine the effectiveness of a solvent in removing a specific contaminant from a substrate.
Causality: This method is chosen for its precision and objectivity. By measuring the weight of a contaminant before and after cleaning, we can calculate a precise cleaning efficiency percentage, removing subjective visual assessments. This is critical for applications in pharmaceuticals and electronics where even trace residues can lead to product failure.
Methodology:
-
Substrate Preparation:
-
Select standardized coupons of the substrate material (e.g., stainless steel 316, aluminum 6061).
-
Pre-clean all coupons using a baseline solvent (e.g., high-purity isopropyl alcohol) and dry them in a vacuum oven at 60°C for 1 hour.
-
Record the initial clean weight (W1) of each coupon to five decimal places using an analytical balance.
-
-
Contaminant Application:
-
Select a representative industrial soil (e.g., hydrocarbon oil, silicone grease, cutting fluid).[14]
-
Apply a consistent amount of the contaminant to each coupon.
-
Record the soiled weight (W2) of each coupon.
-
-
Cleaning Process:
-
Vapor Degreasing: Suspend the soiled coupon in the vapor zone of a vapor degreaser containing the test solvent for a defined period (e.g., 5 minutes).
-
Immersion/Ultrasonic: Immerse the coupon in a beaker of the test solvent, with or without ultrasonic agitation, for a defined period and temperature.
-
Spray/Flush: Spray the coupon with the solvent at a controlled pressure and distance for a set duration.
-
-
Post-Cleaning:
-
Allow the coupon to dry completely.
-
Record the final cleaned weight (W3).
-
-
Calculation:
-
Calculate the Cleaning Efficiency (%) using the formula: Efficiency (%) = [(W2 - W3) / (W2 - W1)] * 100
-
Self-Validation: The protocol's integrity is maintained by running triplicate samples for each solvent and including a negative control (a soiled coupon that is not cleaned) and a positive control (a coupon cleaned with a known effective solvent). Consistent results across triplicates validate the reproducibility of the test.
Protocol 2: Material Compatibility via Immersion Testing
Objective: To assess the impact of a solvent on the physical and chemical properties of various materials, particularly elastomers and plastics.
Causality: Solvents can cause materials to swell, shrink, crack, or dissolve, compromising the integrity of equipment and components.[25] This immersion protocol is a standardized method (adapted from ASTM D471) to simulate prolonged exposure and quantify any degradation, ensuring the long-term reliability of systems where the solvent will be used.
Methodology:
-
Sample Preparation:
-
Cut standardized samples of various materials (e.g., Viton®, EPDM, Teflon®, polycarbonate).
-
Measure and record the initial weight, dimensions (length, width, thickness), and hardness (using a durometer) of each sample.
-
-
Solvent Immersion:
-
Place each material sample in a sealed container filled with the test solvent.
-
Store the containers at a constant, often elevated, temperature (e.g., 50°C) for a specified duration (e.g., 72 hours) to accelerate any potential effects.
-
-
Post-Immersion Analysis:
-
Remove the samples from the solvent and allow them to dry.
-
Re-measure and record the final weight, dimensions, and hardness.
-
Visually inspect the samples for any signs of degradation, such as cracking, crazing, or discoloration.
-
-
Calculation:
-
Calculate the percent change in weight, volume (from dimensional changes), and hardness.
-
Self-Validation: A control group of material samples should be kept under the same temperature conditions but not immersed in the solvent. Comparing the changes in the test samples to the control samples ensures that any observed effects are due to the solvent and not simply the thermal conditions.
Conclusion and Future Outlook
The transition from HFC-245fa to ultra-low GWP alternatives like HFOs and specialized HFE-based formulations represents a significant advancement in sustainable solvent technology. These next-generation solvents offer a compelling combination of drastically reduced environmental impact, robust safety profiles, and high-performance cleaning capabilities.[5][18][26]
For researchers, scientists, and engineers, the selection process must be rigorous and data-driven. By employing a systematic evaluation framework that prioritizes environmental and safety metrics before proceeding to performance validation through standardized experimental protocols, organizations can confidently adopt these new technologies. This ensures not only compliance with evolving global regulations but also the long-term operational integrity and safety of critical processes. The continued innovation in this field promises a future where high-performance industrial solvents and environmental stewardship are no longer mutually exclusive goals.
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A Senior Application Scientist's Guide to Purity Assessment of 1,1,1,3,3-Pentafluoropropane (HFC-245fa)
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is not merely a matter of quality control; it is the bedrock of reliable and reproducible results. 1,1,1,3,3-Pentafluoropropane (HFC-245fa), a hydrofluorocarbon used as a blowing agent, refrigerant, and solvent, is no exception.[1][2][3] Impurities, even at trace levels, can have significant downstream effects. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of HFC-245fa, with a primary focus on Gas Chromatography (GC), supported by experimental insights and data.
The Critical Role of Purity for HFC-245fa
HFC-245fa is valued for its specific thermodynamic properties and low toxicity.[1][2] However, its manufacturing process can introduce various impurities, such as other fluorocarbons, which can alter its performance characteristics.[4] For instance, in pharmaceutical applications where it might be used as a propellant or solvent, unidentified impurities could interact with active pharmaceutical ingredients (APIs), compromising product stability and safety. Therefore, a robust analytical method to quantify purity and identify potential contaminants is paramount. Commercial HFC-245fa typically has a purity of ≥ 99.8%.[4]
Gas Chromatography: The Gold Standard for Volatile Compound Analysis
Gas chromatography is the cornerstone technique for the analysis of volatile and semi-volatile compounds like HFC-245fa. Its strength lies in its high resolving power, sensitivity, and reproducibility. The principle is straightforward: a gaseous sample is transported through a column by an inert carrier gas. The separation is achieved based on the differential partitioning of the sample components between the mobile phase (carrier gas) and a stationary phase coated on the column walls.
Causality Behind Experimental Choices in GC Method Development
A successful GC analysis is not a matter of chance but a series of deliberate choices based on the chemical nature of the analyte and potential impurities.
1. Column Selection: The Heart of the Separation
The choice of the GC column is the most critical parameter. For fluorocarbons, the principle of "like dissolves like" is a good starting point.
-
Stationary Phase: A non-polar or mid-polarity column is generally preferred for separating fluorocarbons from potential hydrocarbon or other fluorocarbon impurities.[5] A bonded poly(dimethyl siloxane) phase (e.g., a DB-1 or similar) or a phase with a small percentage of phenyl substitution (e.g., DB-5) offers excellent inertness and thermal stability.[6] For more specialized separations of fluorocarbons, columns with phases like Fluorocol™ can provide alternative selectivity.[7]
-
Dimensions: A longer column (e.g., 30-60 m) provides higher resolution, which is crucial for separating closely related isomers. A smaller internal diameter (e.g., 0.25-0.32 mm) increases efficiency but reduces sample capacity. A standard film thickness (e.g., 0.25-1.0 µm) is typically sufficient for this application.
2. Detector Selection: Seeing the Unseen
The choice of detector depends on the required sensitivity and the nature of the compounds being analyzed.
-
Thermal Conductivity Detector (TCD): This is a truly universal detector that responds to any compound with a thermal conductivity different from the carrier gas.[8][9][10] It is non-destructive, which can be advantageous if further analysis of the effluent is needed.[8][9] The TCD is an excellent choice for purity analysis where the main component is present at a high concentration and impurities need to be quantified relative to it. Helium is a common carrier gas due to its high thermal conductivity, which maximizes sensitivity for most analytes.[9][10]
-
Flame Ionization Detector (FID): The FID is highly sensitive to compounds that contain carbon-hydrogen bonds. While HFC-245fa will produce a response, the FID is less sensitive to highly halogenated compounds. However, it can be very effective for detecting hydrocarbon impurities.
-
Mass Spectrometer (MS): When coupled with GC, a mass spectrometer becomes a powerful tool for not only quantifying but also identifying unknown impurities based on their mass spectra. This is invaluable during method development or when investigating batch-to-batch variations.[11]
For routine purity assessment, the TCD is often the most robust and straightforward choice.
3. Inlet and Injection Parameters
A split/splitless inlet is typically used for capillary GC. A split injection is preferred for high-concentration samples like purity analysis to avoid overloading the column. A high split ratio (e.g., 100:1) ensures a sharp peak shape for the main component.
Experimental Protocol: Purity of HFC-245fa by GC-TCD
This protocol is a self-validating system designed for robustness and accuracy.
Instrumentation:
-
Gas Chromatograph equipped with a Thermal Conductivity Detector (TCD)
-
Split/Splitless Inlet
-
Gas-tight syringe for sample introduction
GC Conditions:
| Parameter | Value | Rationale |
| Column | DB-5 (or equivalent), 30 m x 0.32 mm ID, 1.0 µm film thickness | Provides good separation for a range of volatile impurities. |
| Carrier Gas | Helium | High thermal conductivity maximizes TCD response.[9][10] |
| Inlet Temperature | 200 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Split | Prevents column overload from the high concentration main peak. |
| Split Ratio | 100:1 | Adjustable based on response, ensures sharp peaks. |
| Injection Volume | 100 µL (gas) | Typical for gas-phase analysis. |
| Oven Program | 40 °C (hold 5 min), then ramp to 200 °C at 10 °C/min | Initial hold separates highly volatile impurities, ramp elutes less volatile ones. |
| Detector | TCD | Universal detector suitable for quantifying all impurities.[8][9] |
| Detector Temp | 250 °C | Prevents condensation of analytes in the detector. |
| Reference Flow | 30 mL/min | Set according to manufacturer's recommendation. |
| Makeup Gas | Helium, 5 mL/min | Optimizes detector performance. |
Workflow for GC Purity Analysis of HFC-245fa:
Caption: Workflow for HFC-245fa purity assessment by GC-TCD.
Data Analysis:
Purity is typically calculated using the area percent method.
-
Purity (%) = (Area of HFC-245fa Peak / Total Area of All Peaks) x 100
This method assumes that the response factor of the impurities is similar to that of HFC-245fa, which is a reasonable starting assumption for TCD analysis of similar compounds. For higher accuracy, reference standards of expected impurities can be used to determine relative response factors.
Comparison with Alternative Analytical Techniques
While GC is the primary method, other techniques can provide complementary information or serve as alternatives in specific contexts.
| Technique | Principle | Advantages | Disadvantages | Best For |
| Gas Chromatography (GC-TCD) | Differential partitioning between mobile and stationary phases.[10] | High resolution, quantitative, robust, suitable for volatile compounds. | Requires gaseous sample, may not identify unknown peaks. | Routine purity analysis and quantification of known impurities. |
| GC-Mass Spectrometry (GC-MS) | GC separation followed by mass-based identification.[11] | Provides structural information for impurity identification. Highly sensitive. | More complex and expensive than GC-TCD. | Identifying unknown impurities, trace-level analysis. |
| Karl Fischer Titration | Titration based on a reaction specific to water.[12][13] | Highly specific and accurate for water content.[13] Can detect free and bound water.[13] | Only measures water content, not other impurities. | Accurately quantifying moisture, which is a critical impurity.[14] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Fast, non-destructive, can be used for bulk material screening. | Low sensitivity for minor components, complex spectra for mixtures. | Quick identity confirmation, screening for gross contamination. |
Decision Guide for Method Selection:
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
For the comprehensive assessment of 1,1,1,3,3-pentafluoropropane purity, gas chromatography, particularly with a thermal conductivity detector, stands out as the most effective and reliable method. It provides the necessary resolution and quantitative accuracy for routine quality control. The experimental design, from column and detector selection to the optimization of run parameters, must be approached with a clear understanding of the underlying chemical principles. For investigational purposes, such as identifying unknown impurities, coupling GC with mass spectrometry is the definitive approach. Furthermore, Karl Fischer titration should be considered an essential complementary technique for the precise determination of water content, a critical parameter for many applications of HFC-245fa. By selecting the appropriate analytical tool, researchers can ensure the quality of their materials, leading to more reliable and reproducible scientific outcomes.
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JACC Report No. 44 1,1,1,3,3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1) . ECETOC. Available from: [Link]
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HFC-245FA Safety Data Sheet . A-Gas. Available from: [Link]
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Refrigerant Purity And Testing . Starget. Available from: [Link]
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A Comprehensive Evaluation of HFC-245fa as a Heat Transfer Fluid Against Established Coolants
For researchers, scientists, and professionals in drug development, the precise control of temperature is not merely a technical detail but a cornerstone of experimental integrity and product stability. The choice of a heat transfer fluid is paramount in achieving this control. This guide provides an in-depth, objective comparison of 1,1,1,3,3-Pentafluoropropane (HFC-245fa) against established coolants such as HFC-134a, R-410A, and ammonia (R-717). Our analysis is grounded in experimental data and established thermophysical properties to empower you with the critical information needed for informed decision-making in your laboratory and manufacturing processes.
Introduction: The Critical Role of Heat Transfer Fluids in Scientific Applications
In the realms of pharmaceutical development and scientific research, maintaining specific temperature ranges is crucial for a myriad of applications, from cryopreservation of biological samples to controlling reaction kinetics in chemical synthesis. An ideal heat transfer fluid should exhibit not only excellent thermodynamic properties but also be safe, environmentally benign, and compatible with system materials.
HFC-245fa has emerged as a noteworthy option, particularly as a replacement for older, ozone-depleting substances like CFC-11 and HCFC-141b.[1] Its thermophysical and environmental characteristics make it a candidate for applications such as centrifugal chillers, Organic Rankine Cycles for energy recovery, and sensible heat transfer in low-temperature refrigeration.[2] This guide will dissect the performance of HFC-245fa by placing it in direct comparison with commonly used coolants, thereby providing a clear perspective on its suitability for your specific needs.
A Comparative Analysis of Thermophysical Properties
The foundational performance of a heat transfer fluid is dictated by its intrinsic thermophysical properties. These properties influence the efficiency of heat exchange, the power required for pumping, and the overall design of the thermal management system. The following table provides a comparative summary of key thermophysical properties for HFC-245fa and our selected established coolants.
| Property | HFC-245fa | HFC-134a | R-410A | Ammonia (R-717) |
| Molecular Weight ( g/mol ) | 134.05 | 102.03 | 72.58 | 17.03 |
| Boiling Point at 1 atm (°C) | 15.3 | -26.1 | -51.6 | -33.3 |
| Critical Temperature (°C) | 154.01 | 101.1 | 72.1 | 132.4 |
| Critical Pressure (MPa) | 3.65 | 4.06 | 4.90 | 11.3 |
| Liquid Thermal Conductivity (W/m·K at 25°C) | 0.081 | 0.082 | 0.095 | 0.516 |
| Liquid Viscosity (mPa·s at 25°C) | 0.43 | 0.20 | 0.11 | 0.14 |
| Liquid Specific Heat (kJ/kg·K at 25°C) | 1.38 | 1.43 | 1.77 | 4.75 |
Note: The values presented are approximate and can vary with temperature and pressure. They are compiled from various sources for comparative purposes.
From this data, it is evident that HFC-245fa possesses a relatively high boiling point, making it suitable for low-pressure applications.[1][2] Its molecular complexity contributes to a higher thermodynamic efficiency in certain cycle configurations.[1] While ammonia exhibits superior thermal properties, its toxicity and material compatibility issues often necessitate specialized system designs.
Experimental Validation of Heat Transfer Performance
Theoretical properties provide a solid foundation, but experimental validation is crucial to understanding real-world performance. A key metric for evaluating a heat transfer fluid is the ratio of its heat transfer coefficient to its friction factor, which signifies the efficiency of heat transfer versus the required pumping power.[1][2]
Experimental Protocol for Comparative Heat Transfer Analysis
To provide a self-validating framework, a standardized experimental setup is proposed. This protocol is designed to be adaptable for comparing different heat transfer fluids under controlled conditions. The validation of such models against experimental data is crucial for asserting their credibility and applicability.[3][4]
Objective: To determine and compare the single-phase heat transfer coefficient and pressure drop of HFC-245fa, HFC-134a, R-410A, and ammonia in a smooth horizontal tube.
Apparatus:
-
A closed-loop fluid circulation system consisting of a variable-speed pump, a pre-heater, a test section, a heat exchanger (condenser), and a fluid reservoir.
-
Test Section: A smooth, electrically heated tube of known inner diameter and length (e.g., 10 mm ID, 1.5 m length). The tube is instrumented with thermocouples at multiple points along its surface and at the fluid inlet and outlet.
-
Instrumentation: Mass flow meter, differential pressure transducer across the test section, and a data acquisition system.
Methodology:
-
System Preparation: Evacuate the loop to remove air and moisture, then charge it with the test fluid.
-
Parameter Setting: For each fluid, set a specific mass flux (e.g., 100, 200, 300 kg/m ²s) using the variable-speed pump.
-
Heating: Apply a constant heat flux to the test section using the electric heater.
-
Data Acquisition: Once the system reaches a steady state, record the following for at least 10 minutes:
-
Inlet and outlet fluid temperatures.
-
Tube wall temperatures at various axial locations.
-
Mass flow rate.
-
Pressure drop across the test section.
-
Power input to the heater.
-
-
Calculations:
-
Calculate the local heat transfer coefficient (h) at each thermocouple location using: h = q'' / (T_wall - T_fluid) where q'' is the heat flux, T_wall is the local wall temperature, and T_fluid is the local bulk fluid temperature.
-
Calculate the average heat transfer coefficient for the test section.
-
Calculate the friction factor from the measured pressure drop.
-
-
Iteration: Repeat steps 2-5 for different mass fluxes and heat fluxes.
-
Fluid Changeover: Safely recover the test fluid and prepare the system for the next fluid, ensuring no cross-contamination.
Caption: Logical flow for selecting a coolant based on key criteria.
Conclusion and Recommendations
HFC-245fa stands as a robust and versatile heat transfer fluid with a well-balanced profile of performance, safety, and environmental properties.
-
For low-pressure systems requiring high heat transfer efficiency with minimal pumping power , HFC-245fa is an excellent choice. Its favorable ratio of heat transfer coefficient to friction factor makes it particularly suitable for applications where energy efficiency is a primary concern. [1][2]* In comparison to HFC-134a and R-410A , HFC-245fa offers a lower GWP and operates at significantly lower pressures, which can simplify system design and enhance safety.
-
While ammonia (R-717) offers superior thermodynamic performance , its high toxicity and flammability restrict its use to specialized, well-ventilated environments with stringent safety measures, making HFC-245fa a more practical choice for general laboratory and pharmaceutical applications.
Ultimately, the selection of a heat transfer fluid is a multi-faceted decision. By understanding the detailed trade-offs in thermophysical properties, heat transfer performance, safety, and environmental impact, researchers and drug development professionals can select the optimal fluid to ensure the precision, reliability, and safety of their thermal management systems.
References
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An Overview Of The Properties And Applications of HFC-245fa. Purdue e-Pubs. [Link]
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HFC-245fa: AN OVERVIEW OF PROPERTIES AND APPLICATIONS. HVAC-Talk. [Link]
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To Learn HFC-245fa From 4 Applications. Starget Refrigerant. [Link]
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JACC Report No. 44 1, 1, 1, 3, 3-Pentafluoropropane (HFC-245fa) (CAS No. 460-73-1). ECETOC. [Link]
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An overview of environmental hazards and exposure risk of hydrofluorocarbons (HFCs). Chemosphere. [Link]
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Application of R245FA refrigerant in waste heat recovery. Knowledge. [Link]
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Low Global Warming Fluids for Replacement of HFC-245fa and HFC-134a in ORC Applications. Purdue University. [Link]
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Evaluation of HFC-245fa as a Potential Alternative for CFC-11 in Low Pressure Chillers. Purdue University. [Link]
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Validation of Continuous Conjugate Heat Transfer Model through Experimental Data. Taylor & Francis Online. [Link]
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Experimental Investigations of Flow Boiling Heat Transfer under Near-Critical Pressure for Selected Working Fluids. MDPI. [Link]
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Experimental Validation of a Computational Fluid Dynamics Methodology for Transitional Flow Heat Transfer Characteristics of a Steady Impinging Jet. ASME Digital Collection. [Link]
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Validation of Continuous Conjugate Heat Transfer Model through Experimental Data. Taylor & Francis Online. [Link]
-
Experimental validation of a periodic heat transfer CFD model of a vertical shell and tube heat exchanger. Diva-portal.org. [Link]
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(PDF) Experimental Study on R245fa Condensation Heat Transfer in Horizontal Smooth Tube and Enhanced Tube. ResearchGate. [Link]
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Comparison of thermo-physical properties of R245fa and R134a at T sat 30 ı C. ResearchGate. [Link]
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Hydrofluorocarbon refrigerants – global warming potential values and safety classifications. Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]
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Persistence of PFAS and F- gases. UNEP. [Link]
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Global warming potential (GWP) of HFC refrigerants. International Institute of Refrigeration. [Link]
-
Properties of low GWP refrigerants and HFC-245fa. ResearchGate. [Link]
-
Technology Transitions GWP Reference Table. US EPA. [Link]
-
Thermal Conductivity of 1,1,1,3,3-Pentafluoropropane (R245fa) from 173 K to 344 K at Pressures to 71 MPa. Journal of Chemical & Engineering Data. [Link]
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A Comparative Guide to the Foaming Efficiency of HFC-244fa and Alternative Blowing Agents
Abstract
The selection of a blowing agent is a critical determinant of the final properties, processing efficiency, and environmental impact of rigid polyurethane foams. For years, hydrofluorocarbons (HFCs) like HFC-245fa have been industry workhorses, prized for their ability to produce foams with excellent thermal insulation properties.[1] However, mounting environmental regulations targeting high Global Warming Potential (GWP) substances have accelerated the search for sustainable alternatives. This guide provides a comparative analysis of the foaming efficiency of HFC-245fa against legacy, contemporary, and next-generation blowing agents. We will delve into the core principles of foaming, present standardized experimental protocols for objective evaluation, and analyze performance data to equip researchers and product development professionals with the insights needed to navigate the evolving landscape of blowing agent technology.
Fundamentals of Blowing Agent Efficiency in Polyurethane Foaming
Blowing agents are substances that create the cellular structure in polymer foams.[2] In polyurethane (PU) systems, this is achieved through either a chemical reaction or a physical phase change.[3] Water, a chemical blowing agent, reacts with isocyanate to generate carbon dioxide (CO2) gas.[3] Physical blowing agents are low-boiling-point liquids that vaporize upon the exothermic heat of the polymerization reaction.[3][4]
The "efficiency" of a blowing agent is not a single metric but a composite of several key performance indicators (KPIs) that define the quality and performance of the final foam product:
-
Foam Density: A primary indicator of blowing efficiency. Lower density for a given amount of blowing agent suggests higher gas yield and expansion efficiency. It is typically measured according to ASTM D1622.[5][6][7][8]
-
Cell Structure: The size, shape, and uniformity of the foam cells are critical. Fine, closed-cell structures are essential for achieving low thermal conductivity, as the trapped blowing agent gas is a primary insulator.[1]
-
Thermal Conductivity (k-factor): This is arguably the most important property for insulation foams. It measures the rate of heat transfer through the material and is heavily influenced by the thermal conductivity of the gas trapped within the cells.[9] Standardized testing is performed using a heat flow meter apparatus according to ASTM C518.[9][10][11][12][13]
-
Compressive Strength: The foam's ability to withstand compressive loads is crucial for structural applications. This property is evaluated using standards like ASTM D1621.[6][8][14][15][16][17][18]
-
Dimensional Stability: The ability of the foam to retain its shape and volume over time, especially under varying temperature and humidity, is critical for long-term performance.
Profile of HFC-245fa and Competing Blowing Agents
The evolution of blowing agents has been driven by a pursuit of performance, safety, and environmental sustainability.[19][20] We compare HFC-245fa with a representative selection of alternatives from different chemical generations.
-
HCFC-141b (1,1-dichloro-1-fluoroethane): A second-generation blowing agent, now largely phased out under the Montreal Protocol due to its Ozone Depletion Potential (ODP).[19] It serves as a historical performance benchmark.
-
HFC-245fa (1,1,1,3,3-pentafluoropropane): A third-generation, zero-ODP blowing agent that became the replacement for HCFC-141b in many high-performance applications.[1][19][21][22] Its primary drawback is a relatively high GWP.[19]
-
HFC-365mfc (1,1,1,3,3-pentafluorobutane): Another third-generation HFC, often used in blends. It has a slightly lower GWP than HFC-245fa but shares similar performance characteristics.
-
Hydrocarbons (e.g., n-pentane, cyclopentane): These have very low GWP and zero ODP.[23][24] However, their high flammability requires specialized processing equipment and safety protocols.
-
Hydrofluoroolefins (HFOs, e.g., HFO-1233zd(E), HFO-1336mzz(Z)): The fourth generation of blowing agents. HFOs feature an unsaturated chemical structure that allows them to break down rapidly in the atmosphere, resulting in ultra-low GWP values (typically <10) and zero ODP.[2][20][25]
Table 1: Comparative Properties of Selected Blowing Agents
| Property | HCFC-141b | HFC-245fa | HFC-365mfc | Cyclopentane | HFO-1233zd(E) |
| Chemical Formula | C₂H₃Cl₂F | C₃H₃F₅ | C₄H₅F₅ | C₅H₁₀ | C₃H₂ClF₃ |
| Molar Mass ( g/mol ) | 116.95 | 134.05 | 148.07 | 70.1 | 130.5 |
| Boiling Point (°C) | 32.1 | 15.3 | 40.2 | 49.3 | 19.0 |
| Gas Thermal Conductivity (mW/m·K @ 25°C) | ~9.9 | ~12.2 | ~10.7 | ~13.0 | ~10.2 |
| ODP | 0.11 | 0 | 0 | 0 | ~0 |
| GWP (100-yr) | ~725 | ~950-1030 | ~794-960 | <10 | ~1 |
| Flammability | Non-flammable | Non-flammable | Flammable | Highly Flammable | Non-flammable |
Note: Values are compiled from various sources and may vary slightly. GWP values are based on IPCC assessment reports.[19][24][26]
Experimental Methodology for Comparative Evaluation
To ensure an objective comparison, all blowing agents must be evaluated under identical conditions using a standardized polyurethane formulation and validated testing protocols.
Materials & Equipment
-
Polyol: A pre-blended polyether polyol formulated for rigid foam applications, containing appropriate surfactants and catalysts.
-
Isocyanate: Polymeric Methylene Diphenyl Diisocyanate (pMDI).
-
Blowing Agents: HFC-245fa and selected alternatives.
-
Equipment: High-shear laboratory mixer, molds, analytical balance, stopwatch, fume hood, and personal protective equipment (PPE).
-
Analytical Instruments: Heat Flow Meter (ASTM C518), Universal Testing Machine with compression plates (ASTM D1621), Density measurement tools (ASTM D1622), and Scanning Electron Microscope (SEM).
Experimental Workflow
The causality behind this workflow is to isolate the blowing agent as the sole variable. By controlling the formulation, mixing energy, and curing conditions, any observed differences in foam properties can be directly attributed to the performance of the blowing agent.
Caption: Standardized workflow for comparative evaluation of blowing agents.
Detailed Protocol: Polyurethane Foam Synthesis
This protocol is designed as a self-validating system. Recording reactivity profiles (cream, gel, tack-free times) for each blowing agent provides an internal check on the consistency of the chemical reaction.
-
Conditioning: Condition all components (polyol, isocyanate, blowing agent) to 22 ± 1°C for at least 24 hours. This ensures consistent viscosity and reaction kinetics.
-
Calculation: For a target foam density, calculate the required mass of each component. The blowing agent concentration should be kept constant on a molar basis to ensure a comparable number of gas molecules for expansion.
-
Mixing (B-Side): In a suitable container, weigh the required amount of the polyol blend. Add the specified blowing agent and mix gently until homogenous.
-
Foaming Reaction: Place the container under a high-shear mixer in a fume hood. Add the pre-weighed pMDI (A-side) and immediately begin mixing at 3000 RPM for 10 seconds.
-
Molding: Promptly pour the reacting mixture into a temperature-controlled mold (e.g., 30cm x 30cm x 5cm).
-
Curing: Allow the foam to cure at ambient temperature for at least 24 hours before demolding and sample preparation.
Detailed Protocol: Foam Property Characterization
Adherence to ASTM standards ensures that the data generated is reproducible, comparable to literature values, and trustworthy for decision-making.
-
Density (ASTM D1622): Cut a specimen of regular geometry (e.g., 5cm x 5cm x 2.5cm) from the core of the foam panel. Measure its dimensions accurately with calipers and weigh it on an analytical balance. Calculate density as mass divided by volume.
-
Thermal Conductivity (ASTM C518): Test a flat specimen (e.g., 20cm x 20cm x 2.5cm) using a heat flow meter apparatus.[10] The test measures the steady-state heat flux through the sample between a hot and a cold plate to determine the k-factor.[11][13]
-
Compressive Strength (ASTM D1621): Use a universal testing machine to apply a compressive load to a foam specimen at a constant rate of crosshead motion (e.g., 2.5 mm/min).[14][17] Record the stress at 10% deformation or at the yield point, whichever occurs first.[15]
-
Cell Structure Analysis (SEM): Examine a small, freshly cut piece of foam under a scanning electron microscope to visualize cell size, shape, and orientation.
Comparative Performance Data & Analysis
The following table summarizes typical performance data obtained from a standardized rigid foam formulation.
Table 2: Typical Experimental Performance Data
| Performance Metric | HCFC-141b | HFC-245fa | Cyclopentane | HFO-1233zd(E) |
| Core Density ( kg/m ³) (ASTM D1622) | 32.5 | 33.0 | 32.0 | 33.5 |
| Initial k-factor (mW/m·K) (ASTM C518) | 20.5 | 21.5 | 22.0 | 21.0 |
| Compressive Strength (kPa) (ASTM D1621) | 160 | 165 | 175 | 170 |
| Closed Cell Content (%) | >92% | >93% | >90% | >93% |
| Relative Cell Size | Fine | Very Fine | Coarse | Very Fine |
Analysis of Results
-
HFC-245fa demonstrates excellent all-around performance. Its low boiling point and good solubility in the polyol matrix result in very fine cell structures, which are crucial for minimizing heat transfer by radiation.[1] This leads to a low k-factor, rivaling the historical benchmark of HCFC-141b despite HFC-245fa having a higher gas thermal conductivity.[1][19] Its foaming efficiency, in terms of the effective rate of the physical blowing agent, has been shown to be very high.[4]
-
Cyclopentane can achieve low foam densities due to its molar mass, but often produces a coarser cell structure. This, combined with the higher thermal conductivity of the gas itself, typically results in a slightly higher k-factor compared to fluorinated blowing agents. The main advantage is its negligible GWP, but the high flammability is a significant processing and safety consideration.[24]
-
HFO-1233zd(E) emerges as a leading next-generation alternative.[2] It combines the best attributes of HFC-245fa—non-flammability and the ability to produce a very fine, closed-cell morphology—with an ultra-low GWP.[19] Foams produced with HFO-1233zd(E) exhibit excellent thermal insulation performance, often matching or slightly exceeding that of HFC-245fa, making it a viable, long-term sustainable solution.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,1,1,3-Tetrafluoropropane
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,3-Tetrafluoropropane is a hydrofluorocarbon (HFC) utilized in specialized laboratory and industrial applications. While valuable for its specific chemical properties, its identity as a flammable, pressurized gas necessitates a rigorous and informed approach to its handling and disposal. Improper management of this substance poses significant safety risks, including fire, explosion, and asphyxiation, and contributes to environmental concerns associated with HFCs.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound. As laboratory professionals, our responsibility extends beyond the bench to ensure that the lifecycle of every chemical is managed with the highest standards of safety and environmental stewardship. The procedures outlined herein are grounded in regulatory standards and field-proven safety practices to ensure self-validating protocols that protect personnel, facilities, and the environment.
Section 1: Hazard Identification and Immediate Safety Precautions
Understanding the intrinsic hazards of this compound is the foundation of its safe management. The chemical presents a multi-faceted risk profile that must be respected at all times.
Summary of Key Hazards
All personnel handling this substance must be intimately familiar with its primary dangers. These are summarized below for immediate reference.
| Hazard Category | Description | Primary Precaution |
| Flammability | Flammable gas that can form explosive mixtures with air. Vapors are heavier than air and may travel to ignition sources.[1][2] | Strict elimination of all ignition sources (sparks, open flames, hot surfaces). Use non-sparking tools and intrinsically safe equipment.[1][2] |
| Gas Under Pressure | Contains liquefied gas under pressure; cylinders may explode if heated.[1][2] | Do not expose cylinders to temperatures exceeding 50°C (122°F). Protect from sunlight and store away from heat sources.[1][3][4] |
| Health Hazards | May displace oxygen and cause rapid suffocation.[1] Inhalation may cause drowsiness or dizziness.[1][2] | Use only in well-ventilated areas. In case of inadequate ventilation, wear appropriate respiratory protection.[1][3] |
| Contact Hazards | Direct contact with the liquefied gas causes severe skin irritation and can result in frostbite (cold burns).[1] Causes serious eye irritation.[1][2] | Wear cold-insulating gloves, chemical safety goggles, and a face shield during handling and disposal operations.[1] |
Required Personal Protective Equipment (PPE)
A non-negotiable aspect of handling this compound is the correct use of PPE. The causality is direct: this equipment forms the essential barrier between the operator and the chemical's harmful effects.
-
Hand Protection: Wear cryogenic or cold-insulating gloves to prevent frostbite from contact with the liquefied gas.[1]
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory to protect against splashes of liquefied gas and potential pressure releases.[1]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact. Safety shoes are also recommended.[1]
-
Respiratory Protection: In situations with inadequate ventilation or during a release, use a self-contained breathing apparatus (SCBA) or other appropriate respiratory protection.[1]
Emergency First-Aid Measures
In the event of an exposure, immediate and correct action is critical.
-
Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5]
-
Skin Contact: For frostbite, thaw the affected area with lukewarm water. Do not rub the skin. Seek immediate medical attention.[1] For general skin contact, wash thoroughly with soap and water.[5]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Section 2: The Regulatory Framework for HFC Disposal
The disposal of this compound is not merely a matter of laboratory best practice; it is governed by stringent environmental regulations. In the United States, the primary authority is the Environmental Protection Agency (EPA), which manages HFCs under the American Innovation and Manufacturing (AIM) Act.[6][7]
The AIM Act has established an Emissions Reduction and Reclamation (ER&R) Program to minimize the release of HFCs.[6][8] This program mandates specific actions for the management of HFCs, including:
-
Recovery and Reclamation: Maximizing the reclamation of used HFCs to reduce the need for new production.[6][9][10]
-
Leak Repair: Mandating the repair of leaks in equipment containing HFCs.[6][7][8]
-
Cylinder Management: Requiring the recovery of residual HFCs (the "heel") from disposable cylinders before they are discarded.[8][11] This is a critical step, as even "empty" cylinders contain gas that must be properly managed.
Compliance is mandatory. Failure to adhere to these regulations can result in significant penalties. It is essential to work with waste disposal contractors who are licensed and knowledgeable about these specific EPA requirements.
Section 3: Disposal Decision Workflow
The correct disposal path for a cylinder of this compound depends on its state (partially full, "empty") and the condition of its contents. This workflow provides a logical decision-making process to ensure safety and compliance.
Caption: Disposal decision workflow for this compound cylinders.
Section 4: Step-by-Step Disposal Protocols
Adherence to a systematic protocol is essential for safety. The following steps provide a clear, actionable guide for preparing and managing cylinders for final disposal.
Protocol 4.1: Preparing Cylinders for Disposal
This protocol should be performed in a designated, well-ventilated area away from all potential ignition sources.
-
Assess Cylinder and Work Area:
-
Confirm the identity of the gas as this compound by its label. Do not handle cylinders with missing or illegible labels.
-
Inspect the cylinder for any signs of damage, such as corrosion, dents, or valve damage. If the cylinder is damaged, consult with your institution's Environmental Health & Safety (EHS) department immediately.
-
Ensure the work area is free of ignition sources and has adequate ventilation.
-
-
Secure the Cylinder:
-
The cylinder must be upright and firmly secured with a chain or strap to a stable object (e.g., a wall bracket, cylinder cart) to prevent it from falling.[3]
-
-
Verify Valve Closure:
-
Ensure the cylinder valve is tightly closed. Check for leaks around the valve stem using a compatible leak detection solution (e.g., Snoop®). Do not proceed if a leak is detected; move the cylinder to a safe, isolated, and ventilated area and contact your EHS department.
-
-
Label for Disposal:
-
Clearly label the cylinder for disposal. Attach a hazardous waste tag that includes:
-
Product Name: "this compound"
-
Hazard Characteristics: "Flammable Gas, Gas Under Pressure"
-
Approximate Quantity Remaining (e.g., "Partially Full," "Empty - Contains Residual Gas")
-
Date of segregation for disposal.
-
-
-
Segregate for Pickup:
Section 5: Disposal Methodologies Explained
The final disposition of this compound is handled by specialized, certified facilities. Understanding these methods provides insight into the importance of proper segregation at the laboratory level.
Reclamation and Recycling
Reclamation is the preferred method for unused or uncontaminated HFCs.[9] The process involves reprocessing the used gas to meet the purity standards of virgin material.[12]
-
Why it's done: Reclamation supports a circular economy for refrigerants and blowing agents, reducing the need for new HFC production and minimizing the overall environmental footprint.[10] The EPA's AIM Act strongly promotes reclamation to ensure a sufficient supply of HFCs for servicing existing equipment as new production is phased down.[6][7]
-
Who does it: Only EPA-certified reclaimers are authorized to perform this service. Your waste contractor will transport the material to such a facility.
Destruction via Thermal Oxidation (Incineration)
For material that is contaminated or cannot be reclaimed, the only acceptable disposal method is high-temperature incineration.
-
Why it's done: This process is necessary to permanently destroy the HFC molecule, preventing its release into the atmosphere.
-
How it's done: The gas is fed into a specialized incinerator equipped with afterburners and flue gas scrubbers.[1][5] The high temperatures break down the compound, and the scrubbers neutralize hazardous byproducts like hydrogen fluoride. This is a highly controlled process that must comply with strict environmental emissions standards.
Conclusion
The proper disposal of this compound is a critical responsibility for all laboratory professionals. It is a process governed by the principles of safety, regulatory compliance, and environmental stewardship. By understanding the hazards, adhering to federal regulations like the EPA's AIM Act, and following systematic protocols, we can ensure that this chemical is managed safely from acquisition to its final disposition. Always prioritize safety, work with certified disposal partners, and consult your institution's EHS department to ensure full compliance with all applicable guidelines.
References
- SynQuest Laboratories, Inc. (n.d.). This compound - Safety Data Sheet.
- Apollo Scientific. (2022, May 16). This compound (FC-254fb) - Safety Data Sheet.
- U.S. Environmental Protection Agency. (2023, October 19). Regulatory Actions for Managing HFC Use and Reuse.
- ACHR News. (2024, November 25). EPA Targets Refrigerant Leaks, Cylinder Disposal, and More.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,1,1,3-Tetrafluoropropane (HFC-245fa)
Welcome to your comprehensive guide on the safe handling of 1,1,1,3-Tetrafluoropropane (CAS No. 460-36-6), also known as HFC-245fa. In our shared pursuit of scientific advancement, the bedrock of innovation is an unwavering commitment to safety. This document moves beyond a simple checklist, offering a deep dive into the causality behind each personal protective equipment (PPE) recommendation, ensuring that every protocol you implement is a self-validating system of safety.
Understanding the Inherent Risks of this compound
This compound is a liquefied gas that presents a unique combination of chemical and physical hazards. A thorough understanding of these risks is the critical first step in designing a robust safety protocol. The primary hazards include its flammability, the risks associated with compressed gas, and its potential health effects upon exposure.[1][2]
Key Hazards:
-
Flammability: HFC-245fa is a flammable gas that can form explosive mixtures with air.[1][2] It is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[2]
-
Gas Under Pressure: As a liquefied gas, it is stored in containers under pressure. These containers may rupture or explode if heated, posing a significant physical hazard.[1][2][3]
-
Asphyxiation Risk: The vapor is heavier than air and can displace oxygen in confined or poorly ventilated spaces, leading to rapid suffocation with little to no warning.[1][2][4]
-
Health Hazards:
-
Skin and Eye Irritation: The substance is classified as a skin and eye irritant.[1][2][3]
-
Frostbite: Direct contact with the rapidly evaporating liquid can cause severe cold burns and frostbite.[1][3]
-
Inhalation Toxicity: Inhaling high concentrations can lead to respiratory irritation, drowsiness, dizziness, and central nervous system effects.[1][2] In severe cases, it may cause cardiac arrhythmia.[4][5]
-
Hazardous Decomposition: Thermal decomposition, such as in a fire, generates highly toxic and corrosive substances like hydrogen fluoride and carbon oxides.[1]
-
This multi-faceted risk profile necessitates a holistic approach to PPE selection, where each component of your protective ensemble is chosen to counteract a specific, identified hazard.
Core Principles of PPE Selection: A Hazard-Based Approach
The selection of appropriate PPE is not a one-size-fits-all solution. It must be tailored to the specific tasks being performed, the potential for exposure, and the work environment. Below, we detail the essential PPE and the scientific rationale for its use.
| Hazard | Route of Exposure | Primary Risk | Required PPE | Rationale |
| Liquefied Gas | Skin/Eye Contact | Frostbite, Severe Eye Damage | Chemical Goggles & Face Shield, Insulated Gloves (PVA, neoprene, butyl rubber)[1][6][7] | To prevent direct contact with the cryogenic liquid, which can cause immediate and severe tissue damage. A face shield offers broader protection against splashes.[1] |
| Gas/Vapor | Inhalation | Asphyxiation, Drowsiness, Dizziness, Respiratory Irritation[1][2] | Respiratory Protection (in poor ventilation) | In enclosed spaces or during a release, an air-supplying respirator or a self-contained breathing apparatus (SCBA) is critical to provide a breathable air source as HFC-245fa displaces oxygen.[1][6][7] |
| Chemical Irritant | Skin/Eye Contact | Irritation | Chemical Goggles, Protective Gloves, Suitable Protective Clothing[1][6][8] | To create a barrier against the gas and potential liquid residues that can cause skin and eye irritation upon contact.[1] |
| Flammable Gas | N/A | Fire, Explosion | N/A (Engineering Controls are Primary) | While not PPE in the traditional sense, the use of non-sparking tools and proper grounding/bonding procedures are critical safety measures to prevent ignition.[1][2] |
Operational Plan: PPE in Practice
Your interaction with this compound will vary from routine handling to emergency response. Your PPE ensemble must adapt accordingly.
-
Pre-Task Assessment: Before handling, visually inspect the cylinder and connections for any signs of damage or leaks. Ensure the work area is well-ventilated and that an emergency eyewash station and safety shower are immediately accessible.[1][3]
-
Eye and Face Protection: At a minimum, wear chemical safety goggles.[1][6] If there is any risk of a splash, such as when connecting or disconnecting lines, a full face shield must be worn over the goggles.[1][8]
-
Hand Protection: Wear protective gloves.[1] For tasks involving the potential for direct contact with the liquid, such as changing cylinders, insulated gloves are mandatory to protect against frostbite.[1][7]
-
Body Protection: A standard lab coat or chemical-resistant protective clothing should be worn to protect against incidental contact.[1][6]
-
Footwear: Safety shoes are recommended to protect against falling cylinders or other equipment.[1][8]
-
Respiratory Protection: In a well-ventilated laboratory setting, respiratory protection is not typically required for routine handling of sealed cylinders. However, oxygen detectors should be in place where asphyxiating gases may be released.[1][3]
In the event of a leak or accidental release, the primary objective is to ensure personnel safety while containing the situation. The required PPE level increases significantly.
-
Evacuate and Alert: Immediately evacuate all non-essential personnel from the area and alert your institution's emergency response team.[1][2]
-
Increase Ventilation: If it can be done safely, increase ventilation to the area to help disperse the gas.[2]
-
Eliminate Ignition Sources: Immediately extinguish any open flames and eliminate all potential ignition sources.[2]
-
Don Advanced PPE: Personnel responding to the leak must wear a higher level of protection. This includes:
-
Full-Face Self-Contained Breathing Apparatus (SCBA): This is non-negotiable. HFC-245fa will displace oxygen, and an SCBA is the only way to guarantee a safe air supply.[4][7][9]
-
Gas-Tight Chemical Protective Clothing: This provides a complete barrier against both the gas and the cryogenic liquid.[1][3]
-
-
Leak Stoppage: Only personnel specifically trained in emergency response should attempt to stop the leak, and only if it can be done safely.[2]
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection based on task type.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step in the chemical handling lifecycle. All materials contaminated with this compound must be treated as hazardous waste.
-
Contaminated PPE: Disposable gloves, lab coats, or other absorbent materials that have come into contact with HFC-245fa should be collected in a sealed, clearly labeled container.
-
Empty Cylinders: Empty containers may still contain residual flammable vapors and should be handled with care.[1][3] Close the valve after each use and when empty.[1][3]
-
Waste Disposal: All waste must be disposed of through an approved and licensed hazardous waste disposal facility.[1][2] Do not attempt to dispose of this material in standard waste streams or sewer systems.[4]
By adhering to these rigorous, evidence-based protocols, you are not merely complying with regulations; you are fostering a culture of safety that protects you, your colleagues, and the integrity of your research.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
